Product packaging for SGI-1776 free base(Cat. No.:CAS No. 1025065-69-3)

SGI-1776 free base

Cat. No.: B1684610
CAS No.: 1025065-69-3
M. Wt: 405.4 g/mol
InChI Key: MHXGEROHKGDZGO-UHFFFAOYSA-N
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Description

N-[(1-methyl-4-piperidinyl)methyl]-3-[3-(trifluoromethoxy)phenyl]-6-imidazo[1,2-b]pyridazinamine is a member of imidazoles.
SGI-1776 has been used in trials studying the treatment of Prostate Cancer, Non-Hodgkins Lymphoma, and Relapsed/Refractory Leukemias.
PIM Kinase Inhibitor SGI-1776 is a small-molecule pan-PIM protein kinase inhibitor with potential antineoplastic activity. PIM kinase inhibitor SGI-1776 binds to and inhibits the activities of PIM-1, -2 and -3 serine/threonine kinases, which may result in the interruption of the G1/S phase cell cycle transition, the expression of pro-apoptotic Bcl2 proteins and tumor cell apoptosis. PIM kinases play key roles in cell cycle progression and apoptosis inhibition and may be overexpressed in various malignancies.
SGI-1776 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22F3N5O B1684610 SGI-1776 free base CAS No. 1025065-69-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O/c1-27-9-7-14(8-10-27)12-24-18-5-6-19-25-13-17(28(19)26-18)15-3-2-4-16(11-15)29-20(21,22)23/h2-6,11,13-14H,7-10,12H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXGEROHKGDZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647329
Record name N-[(1-Methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025065-69-3
Record name SGI-1776
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025065693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SGI-1776
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12494
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[(1-Methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SGI-1776
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72AUA0603W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

SGI-1776 Free Base: A Technical Guide to its Mechanism of Action in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGI-1776 is a potent, ATP-competitive small molecule inhibitor targeting the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3)[1][2][3]. These kinases are crucial downstream effectors in various cytokine signaling pathways and are frequently overexpressed in a multitude of hematological and solid tumors, where they play a significant role in promoting cell survival, proliferation, and therapeutic resistance[4][5]. SGI-1776 also exhibits inhibitory activity against other kinases, notably FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML)[1][6]. This dual inhibitory action contributes to its cytotoxic effects in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of SGI-1776, detailing its molecular targets, downstream signaling consequences, and preclinical efficacy. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Pim and FLT3 Kinases

SGI-1776 exerts its primary anti-neoplastic effects through the competitive inhibition of ATP binding to the catalytic domains of Pim kinases and FLT3. This inhibition disrupts the phosphorylation of their downstream substrates, leading to the modulation of multiple signaling pathways critical for cancer cell survival and proliferation.

Kinase Inhibition Profile

SGI-1776 has been characterized as a potent inhibitor of all three Pim kinase isoforms, with a particularly high affinity for Pim-1. It also demonstrates significant activity against FLT3 and haspin kinases[1][2][3]. The inhibitory concentrations (IC50) for these key targets are summarized in the table below.

Target KinaseIC50 (nM)Reference
Pim-17[1][2][3]
Pim-2363[1][2][3]
Pim-369[1][2][3]
FLT344[1][2][6]
Haspin34[2]

Table 1: Kinase Inhibition Profile of SGI-1776. This table summarizes the half-maximal inhibitory concentrations (IC50) of SGI-1776 against its primary kinase targets.

Pim Kinase Signaling Pathways

Pim kinases are constitutively active serine/threonine kinases that do not require activation loop phosphorylation[5]. Their activity is primarily regulated at the level of transcription, often downstream of the JAK/STAT signaling pathway[4][7]. Once expressed, Pim kinases phosphorylate a broad range of substrates involved in cell cycle progression, apoptosis, and protein synthesis.

Pim_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pim Pim Kinase Regulation cluster_downstream Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors JAK/STAT Pathway JAK/STAT Pathway Cytokines/Growth Factors->JAK/STAT Pathway Pim Kinases (Pim-1, -2, -3) Pim Kinases (Pim-1, -2, -3) JAK/STAT Pathway->Pim Kinases (Pim-1, -2, -3) Transcription c-Myc c-Myc Pim Kinases (Pim-1, -2, -3)->c-Myc Phosphorylation (Ser62) Stabilization Bad Bad Pim Kinases (Pim-1, -2, -3)->Bad Phosphorylation (Ser112) p21 p21 Pim Kinases (Pim-1, -2, -3)->p21 Phosphorylation p27 p27 Pim Kinases (Pim-1, -2, -3)->p27 Phosphorylation 4E-BP1 4E-BP1 Pim Kinases (Pim-1, -2, -3)->4E-BP1 Phosphorylation SGI-1776 SGI-1776 SGI-1776->Pim Kinases (Pim-1, -2, -3) Inhibition Mcl-1 Mcl-1 c-Myc->Mcl-1 Transcription Apoptosis Apoptosis Mcl-1->Apoptosis Inhibition Bad->Apoptosis Inhibition Cell Cycle Progression Cell Cycle Progression p21->Cell Cycle Progression Inhibition p27->Cell Cycle Progression Inhibition Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis Inhibition

Figure 1: SGI-1776 Inhibition of the Pim Kinase Signaling Pathway. This diagram illustrates the upstream regulation of Pim kinases and their key downstream targets. SGI-1776 inhibits Pim kinases, leading to decreased phosphorylation of substrates involved in cell survival, proliferation, and protein synthesis.

FLT3 Signaling Pathway

In certain hematological malignancies, particularly AML, mutations in FLT3, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor and its downstream signaling pathways, including the PI3K/AKT and MAPK pathways. SGI-1776's inhibition of FLT3 is a critical component of its anti-leukemic activity, especially in FLT3-mutated AML[6][8][9].

FLT3_Signaling_Pathway cluster_receptor FLT3 Receptor cluster_downstream Downstream Signaling FLT3 (Wild-type or ITD) FLT3 (Wild-type or ITD) PI3K/AKT Pathway PI3K/AKT Pathway FLT3 (Wild-type or ITD)->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway FLT3 (Wild-type or ITD)->RAS/MAPK Pathway STAT5 STAT5 FLT3 (Wild-type or ITD)->STAT5 SGI-1776 SGI-1776 SGI-1776->FLT3 (Wild-type or ITD) Inhibition Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation STAT5->Cell Proliferation

Figure 2: SGI-1776 Inhibition of the FLT3 Signaling Pathway. This diagram shows the inhibition of both wild-type and mutated FLT3 by SGI-1776, leading to the blockade of downstream pro-survival and proliferative signaling pathways.

Cellular Consequences of SGI-1776 Treatment

The inhibition of Pim and FLT3 kinases by SGI-1776 culminates in several key cellular responses that contribute to its anti-cancer effects.

Induction of Apoptosis

SGI-1776 induces apoptosis in a concentration-dependent manner in various cancer cell lines[10][11]. A primary mechanism for this is the downregulation of the anti-apoptotic protein Mcl-1[10][11][12]. This occurs through at least two mechanisms:

  • Inhibition of c-Myc: Pim kinases phosphorylate and stabilize the oncoprotein c-Myc[12]. By inhibiting Pim kinases, SGI-1776 leads to decreased c-Myc protein levels and activity. Since c-Myc is a key transcriptional activator of the MCL1 gene, this results in reduced Mcl-1 transcription[12][13].

  • Inhibition of Protein Synthesis: SGI-1776 has been shown to inhibit global RNA and protein synthesis[10][12]. This is partly mediated through the inhibition of 4E-BP1 phosphorylation, a downstream target of Pim kinases that regulates cap-dependent translation[6][10]. The reduction in protein synthesis disproportionately affects short-lived proteins like Mcl-1.

Additionally, Pim kinases are known to phosphorylate and inactivate the pro-apoptotic protein Bad[4][14]. Inhibition of this phosphorylation by SGI-1776 can free Bad to promote apoptosis.

Cell Cycle Arrest

SGI-1776 can induce cell cycle arrest, primarily at the G1 phase[15]. This is mediated by the stabilization of cell cycle inhibitors p21 and p27[6][15][16]. Pim kinases normally phosphorylate p21 and p27, targeting them for degradation[6][16]. Inhibition of Pim kinases by SGI-1776 leads to the accumulation of p21 and p27, which in turn inhibit cyclin-dependent kinases (CDKs) and halt cell cycle progression.

Preclinical Efficacy

SGI-1776 has demonstrated significant anti-tumor activity in a range of preclinical cancer models.

In Vitro Cytotoxicity

SGI-1776 exhibits cytotoxic activity against a broad panel of leukemia and solid tumor cell lines, with IC50 values ranging from 0.005 to 11.68 µM[17]. In AML cell lines, treatment with SGI-1776 leads to a concentration-dependent induction of apoptosis[6][10]. Similarly, in chronic lymphocytic leukemia (CLL) cells, SGI-1776 induces apoptosis, and this is correlated with a reduction in Mcl-1 levels[11][12]. In prostate cancer cell lines, SGI-1776 treatment results in reduced cell viability and the induction of G1 cell cycle arrest and apoptosis[15].

In Vivo Tumor Growth Inhibition

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of SGI-1776. In an AML xenograft model using MV-4-11 cells (which harbor a FLT3-ITD mutation), oral administration of SGI-1776 led to complete tumor regression in a significant proportion of treated mice[6]. Efficacy has also been observed in various solid tumor xenografts[17].

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the mechanism of action of SGI-1776.

Western Blot Analysis of Protein Phosphorylation and Expression

This protocol is for assessing the effect of SGI-1776 on the phosphorylation status of Pim kinase substrates and the expression levels of key signaling proteins.

Western_Blot_Workflow Cell Culture and Treatment Cell Culture and Treatment Cell Lysis and Protein Quantification Cell Lysis and Protein Quantification Cell Culture and Treatment->Cell Lysis and Protein Quantification SDS-PAGE SDS-PAGE Cell Lysis and Protein Quantification->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Signal Detection and Analysis Signal Detection and Analysis Secondary Antibody Incubation->Signal Detection and Analysis

Figure 3: Experimental Workflow for Western Blot Analysis. This diagram outlines the key steps involved in performing a western blot experiment to analyze protein expression and phosphorylation.

Materials:

  • Cancer cell lines (e.g., MV-4-11 for AML, U266 for multiple myeloma)

  • SGI-1776 (dissolved in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-Mcl-1, anti-c-Myc, anti-phospho-4E-BP1, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of SGI-1776 (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin).

Cell Viability Assay (MTT or CCK-8)

This protocol is for determining the cytotoxic effect of SGI-1776 on cancer cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • SGI-1776

  • MTT reagent (5 mg/mL in PBS) or CCK-8 reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of SGI-1776 for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • MTT: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization buffer and incubate overnight at 37°C.

    • CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of SGI-1776 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Cancer cell line (e.g., MV-4-11)

  • Matrigel (optional)

  • SGI-1776 formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer SGI-1776 orally (e.g., 75 or 200 mg/kg) daily or on a specified schedule. The control group receives the vehicle.

  • Tumor Measurement and Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume. Monitor the body weight and overall health of the mice.

  • Study Endpoint: Continue treatment for a defined period (e.g., 3 weeks) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Conclusion

SGI-1776 is a dual inhibitor of Pim and FLT3 kinases with potent anti-cancer activity demonstrated in a range of preclinical models. Its mechanism of action is centered on the disruption of key signaling pathways that are critical for the survival and proliferation of cancer cells, leading to apoptosis and cell cycle arrest. The detailed information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of targeting Pim kinases in cancer. Although clinical development of SGI-1776 was halted due to off-target cardiac toxicity, it remains a valuable tool compound for preclinical research and has paved the way for the development of second-generation Pim kinase inhibitors with improved safety profiles.

References

SGI-1776 Free Base: A Technical Guide to its Pim Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Pim kinase selectivity profile of SGI-1776, a potent, ATP-competitive small molecule inhibitor of the Pim kinase family. The information presented herein is intended to support researchers and professionals in the fields of oncology, drug discovery, and development.

Quantitative Kinase Selectivity Profile

SGI-1776 exhibits potent inhibitory activity against all three isoforms of the Pim kinase family, with a notable preference for Pim-1.[1][2][3][4] It is approximately 50-fold more selective for Pim-1 over Pim-2 and 10-fold more selective over Pim-3.[1] In addition to the Pim kinases, SGI-1776 has demonstrated significant inhibitory activity against FMS-like tyrosine kinase 3 (Flt-3) and Haspin kinase.[3][4][5] The inhibitory concentrations (IC50) for these key kinases are summarized in the table below.

Kinase TargetIC50 (nM)
Pim-17 ± 1.8
Pim-2363 ± 27.6
Pim-369 ± 9.2
Flt-344
Haspin34

Table 1: In vitro inhibitory activity of SGI-1776 against Pim family kinases and key off-target kinases. Data compiled from multiple sources.[1][2][3][4][5][6][7]

Further screening against a broad panel of over 300 kinases has confirmed the promising selectivity of SGI-1776.[5][8]

Experimental Protocols: In Vitro Kinase Assay

The kinase inhibition profile of SGI-1776 was determined using a radiometric assay, a standard method for quantifying enzyme activity. The following protocol is a synthesis of the methodologies described in the cited literature.

Objective: To measure the half-maximal inhibitory concentration (IC50) of SGI-1776 against purified recombinant human Pim-1, Pim-2, and Pim-3 kinases.

Materials:

  • Purified, recombinant human Pim-1, Pim-2, and Pim-3 kinases (5-10 mU)

  • SGI-1776 free base

  • Peptide substrate (e.g., KKRNRTLTV)[1]

  • [γ-³²P-ATP]

  • Magnesium Acetate (MgAcetate)

  • MOPS buffer, pH 7.0

  • Ethylenediaminetetraacetic acid (EDTA)

  • 3% Phosphoric acid solution

  • Microplates

Procedure:

  • Reaction Setup: In a 25 µL final reaction volume, combine the following components in a microplate:

    • 8 mM MOPS, pH 7.0

    • 0.2 mM EDTA

    • 100 µM peptide substrate

    • 5 to 10 mU of the respective Pim kinase isoform (Pim-1, Pim-2, or Pim-3)

    • Varying concentrations of SGI-1776 (for IC50 determination) or a fixed concentration (e.g., 1 µM for selectivity screening)[1][8]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of 10 mM MgAcetate and [γ-³²P-ATP].[1]

  • Incubation: Incubate the reaction mixture for 40 minutes at room temperature.[1]

  • Reaction Termination: Stop the reaction by adding 5 µL of a 3% phosphoric acid solution.[1]

  • Quantification: The amount of radioactive phosphate (³²P) incorporated into the peptide substrate is quantified. This is typically done by spotting the reaction mixture onto a filter membrane, washing away unincorporated [γ-³²P-ATP], and measuring the remaining radioactivity using a scintillation counter.

  • Data Analysis: Kinase activity is calculated as a percentage of the control (vehicle-treated) reaction. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the SGI-1776 concentration and fitting the data to a sigmoidal dose-response curve.

Pim Kinase Signaling Pathway

Pim kinases are key downstream effectors of the JAK/STAT signaling pathway, which is activated by a variety of cytokines and growth factors.[][10][11] Once expressed, Pim kinases phosphorylate a range of substrates involved in critical cellular processes such as cell cycle progression, apoptosis, and protein synthesis, thereby promoting cell survival and proliferation.[][10]

Pim_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim Pim Kinase Expression & Activity cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors (e.g., ILs, G-CSF) JAK JAK Cytokines->JAK STAT STATs (STAT3/STAT5) JAK->STAT Phosphorylates Pim_Gene Pim Gene Transcription STAT->Pim_Gene Translocates to Nucleus & Binds Promoter Pim_Kinase PIM Kinase (Pim-1, -2, -3) Pim_Gene->Pim_Kinase Translation Bad Bad Pim_Kinase->Bad Phosphorylates (Inhibits) cMyc c-Myc Pim_Kinase->cMyc Phosphorylates (Activates) p27 p27kip1 Pim_Kinase->p27 Phosphorylates (Inhibits) FourEBP1 4E-BP1 Pim_Kinase->FourEBP1 Phosphorylates (Inhibits) Apoptosis Apoptosis Bad->Apoptosis Transcription Transcription cMyc->Transcription CellCycle Cell Cycle Progression p27->CellCycle Translation Protein Synthesis FourEBP1->Translation SGI1776 SGI-1776 SGI1776->Pim_Kinase Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents: - Kinase (Pim-1/2/3) - Peptide Substrate - [γ-³²P-ATP] - Buffer Mix Combine Kinase, Substrate, & SGI-1776 in Microplate Reagents->Mix Inhibitor Prepare Serial Dilutions of SGI-1776 Inhibitor->Mix Initiate Initiate Reaction with [γ-³²P-ATP] & MgAcetate Mix->Initiate Incubate Incubate at RT (40 min) Initiate->Incubate Stop Terminate Reaction with Phosphoric Acid Incubate->Stop Quantify Quantify Substrate Phosphorylation Stop->Quantify Calculate Calculate % Inhibition Quantify->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

References

SGI-1776 Free Base: A Dual FLT3 and Pim Kinase Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. SGI-1776, an imidazo[1,2-b]pyridazine derivative, has emerged as a potent small molecule inhibitor of both FLT3 and Pim kinases, key players in AML pathogenesis. This technical guide provides a comprehensive overview of the preclinical data on SGI-1776, focusing on its mechanism of action as a FLT3 inhibitor in AML. We present detailed quantitative data, experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction to FLT3 and its Role in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem and progenitor cells.[1][2] Upon binding its ligand, FLT3 dimerizes and autophosphorylates, activating downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MAPK pathways, which are essential for cell survival and proliferation.[3][4]

In approximately one-third of AML patients, FLT3 is constitutively activated due to mutations.[1][4] The most common of these are internal tandem duplications (ITD) within the juxtamembrane domain, which disrupt its autoinhibitory function.[5] Another type of activating mutation occurs as point mutations in the tyrosine kinase domain (TKD).[1][4] Both mutation types lead to ligand-independent activation of FLT3 and its downstream signaling, contributing to uncontrolled proliferation and survival of leukemic blasts.[2] FLT3-ITD mutations, in particular, are associated with a poor prognosis, characterized by increased relapse rates and reduced overall survival.[1]

SGI-1776: A Dual Inhibitor of FLT3 and Pim Kinases

SGI-1776 is a small molecule inhibitor that potently targets both FLT3 and the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[6] Pim kinases are also overexpressed in AML and contribute to leukemogenesis by promoting cell survival and proliferation through the phosphorylation of various downstream targets.[7][8] The dual inhibition of both FLT3 and Pim kinases by SGI-1776 presents a promising therapeutic strategy for AML.

Quantitative Inhibition Data

The inhibitory activity of SGI-1776 against its primary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency.

TargetIC50 (nM)Assay TypeReference
FLT3 44Kinase Assay[6]
Pim-1 7Kinase Assay[6]
Pim-2 363Kinase Assay[6]
Pim-3 69Kinase Assay[6]

The cytotoxic effects of SGI-1776 have been evaluated in various AML cell lines, including those with FLT3-ITD mutations.

Cell LineFLT3 StatusIC50 (nM) for Viability (72h)Reference
MOLM-13 FLT3-ITD< 10[9]
MV-4-11 FLT3-ITD< 10[9]

Mechanism of Action of SGI-1776 in AML

SGI-1776 exerts its anti-leukemic effects through a multi-faceted mechanism that goes beyond simple inhibition of FLT3 and Pim kinases. A key downstream effect is the significant reduction of the anti-apoptotic protein Mcl-1.[6][7][8]

Downregulation of Mcl-1

Treatment of AML cells with SGI-1776 leads to a dose-dependent decrease in Mcl-1 protein levels.[6] This reduction is a critical event in the induction of apoptosis. The mechanism for Mcl-1 downregulation involves both transcriptional and translational inhibition. SGI-1776 has been shown to inhibit global RNA and protein synthesis.[6][10] The inhibition of Pim kinases by SGI-1776 leads to decreased phosphorylation of the translation initiation factor 4E-BP1, which in turn reduces the translation of Mcl-1 mRNA.[6]

Induction of Apoptosis

By downregulating Mcl-1, SGI-1776 disrupts the balance of pro- and anti-apoptotic proteins, leading to the induction of apoptosis in AML cells.[6][8] This effect is observed in a concentration-dependent manner and occurs irrespective of the FLT3 mutation status, although FLT3-ITD positive cells show particular sensitivity.[6][11]

Signaling Pathway Visualization

The following diagram illustrates the FLT3 signaling pathway in AML and the points of inhibition by SGI-1776.

FLT3_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 Activates FL FLT3 Ligand FL->FLT3 Binds SGI1776 SGI-1776 SGI1776->FLT3 Inhibits Pim Pim Kinases SGI1776->Pim Inhibits 4EBP1 4E-BP1 Pim->4EBP1 Phosphorylates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Mcl1_mRNA Mcl-1 mRNA 4EBP1->Mcl1_mRNA Inhibits Translation Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Translation Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Kinase Inhibition Assay (IC50 Determination) CellViability Cell Viability/Proliferation Assay (AML Cell Lines) KinaseAssay->CellViability Potent Inhibition MechanismStudies Mechanism of Action Studies (Western Blot, Apoptosis Assays) CellViability->MechanismStudies Cytotoxicity Observed Xenograft AML Xenograft Model (e.g., MV-4-11 in NSG mice) MechanismStudies->Xenograft Promising Mechanism Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Xenograft->Toxicity PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy->PKPD Toxicity->PKPD SGI1776 SGI-1776 Compound SGI1776->KinaseAssay Logical_Framework FLT3_Mutation FLT3 Gene Mutation (ITD or TKD) Constitutive_Activation Constitutive FLT3 Kinase Activation FLT3_Mutation->Constitutive_Activation Leads to Downstream_Signaling Aberrant Downstream Signaling (PI3K/AKT, RAS/MAPK, STAT5) Constitutive_Activation->Downstream_Signaling Causes Leukemic_Phenotype Leukemic Phenotype (Increased Proliferation, Survival) Downstream_Signaling->Leukemic_Phenotype Drives AML_Progression AML Progression & Poor Prognosis Leukemic_Phenotype->AML_Progression Results in SGI1776_Intervention Therapeutic Intervention (SGI-1776) SGI1776_Intervention->Constitutive_Activation Targets Inhibition_Signaling Inhibition of FLT3 and Downstream Signaling SGI1776_Intervention->Inhibition_Signaling Results in Apoptosis_Induction Induction of Apoptosis in AML Cells Inhibition_Signaling->Apoptosis_Induction Leads to Therapeutic_Effect Potential Therapeutic Effect Apoptosis_Induction->Therapeutic_Effect Provides

References

Investigating the Downstream Targets of SGI-1776: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGI-1776 is a potent, orally bioavailable small molecule inhibitor targeting the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are crucial regulators of several cellular processes, including cell cycle progression, apoptosis, and protein translation, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors.[3][4] SGI-1776 also exhibits inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[5][6] This guide provides an in-depth analysis of the downstream molecular targets of SGI-1776, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways affected.

Mechanism of Action

SGI-1776 functions as an ATP-competitive inhibitor of Pim kinases, thereby blocking the transfer of phosphate from ATP to their downstream substrates.[4][5] This inhibition disrupts the signaling cascades that promote cell survival and proliferation. The primary targets of SGI-1776 are the three Pim kinase isoforms, with the highest potency against Pim-1.[2][7]

Quantitative Analysis of SGI-1776 Activity

The inhibitory activity of SGI-1776 against its primary targets and its cytotoxic effects on various cancer cell lines have been quantified in several studies.

Target/Cell LineMeasurementValueReference
Kinase Inhibition
Pim-1IC507 nM[2][7]
Pim-2IC50363 nM[2][7]
Pim-3IC5069 nM[2][7]
FLT3IC5044 nM[5][6]
HaspinIC5034 nM[6][7]
Cell Viability
Androgen-independent prostate cancer cell linesIC502-4 µM[7]
Apoptosis Induction
Chronic Lymphocytic Leukemia (CLL) cells (10 µM SGI-1776 for 24h)Average increase in apoptosis38%[8]
U266 Myeloma cells (3 µM SGI-1776 for 72h)Cell Death~60%[4]
MM.1S Myeloma cells (3 µM SGI-1776 for 72h)Cell Death20-30%[4]
Effect on Downstream Targets
MV-4-11 AML cells (0.1 µM SGI-1776)Reduction in p-Histone H3 (Ser10)~80%[9]
MV-4-11 AML cells (0.1 µM SGI-1776)Reduction in p-c-Myc (Ser62)~50%[9]
MV-4-11 AML cells (1 µM SGI-1776)Reduction in p-c-Myc (Ser62)80%[9]
MV-4-11 & MOLM-13 AML cells (0.1-1µM SGI-1776)Reduction in Mcl-1 protein~50%[9]
MV-4-11 AML cells (1 µM SGI-1776)Reduction in MCL-1 transcripts~60%[9]
MV-4-11 AML cells (10 µM SGI-1776)Reduction in MCL-1 transcripts~85%[9]
MOLM-13 AML cells (0.3 µM SGI-1776)Reduction in protein synthesis~50%[9]
MOLM-13 AML cells (3 µM SGI-1776)Reduction in protein synthesis~75%[9]
C4-2B Prostate Cancer cells (7.5 µM SGI-1776)G1 phase cell population95%[2]
22Rv1 Prostate Cancer cells (2.5 µM SGI-1776 + 50nM paclitaxel)Caspase-3 activity increase2.7-fold[2]

Downstream Signaling Pathways and Targets

The inhibition of Pim kinases by SGI-1776 leads to the modulation of several critical signaling pathways that govern cell fate.

Apoptosis Regulation

SGI-1776 promotes apoptosis through the modulation of key Bcl-2 family proteins. A primary mechanism is the significant reduction of the anti-apoptotic protein Mcl-1 at both the transcriptional and translational levels.[9][10] This is achieved through the inhibition of global RNA and protein synthesis.[9] Furthermore, SGI-1776 can lead to a decrease in the phosphorylation of the pro-apoptotic protein Bad at Serine 112, which can promote its pro-apoptotic function.[2][9]

SGI1776 SGI-1776 Pim Pim Kinases (Pim-1, -2, -3) SGI1776->Pim Inhibition pBad p-Bad (Ser112) (Inactive) Pim->pBad Phosphorylation cMyc_RNA c-Myc / RNA Synthesis Pim->cMyc_RNA Activation Bad Bad Bcl2 Bcl-2 / Bcl-xL Bad->Bcl2 Inhibition pBad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Mcl1 Mcl-1 Mcl1->Apoptosis Inhibition cMyc_RNA->Mcl1 Transcription & Translation

Caption: SGI-1776 induced apoptosis pathway.

Cell Cycle Control

SGI-1776 induces a G1 phase cell cycle arrest by affecting the phosphorylation of key cell cycle regulators.[2] Pim-1 kinase is known to phosphorylate the cyclin-dependent kinase inhibitor p21Cip1/WAF1 at Threonine 145, which leads to its inactivation.[2] By inhibiting Pim-1, SGI-1776 prevents p21 phosphorylation, thereby promoting its activity and causing cells to arrest in the G1 phase.[2]

SGI1776 SGI-1776 Pim1 Pim-1 Kinase SGI1776->Pim1 Inhibition pp21 p-p21 (Thr145) (Inactive) Pim1->pp21 Phosphorylation p21 p21 CDK CDK2/Cyclin E p21->CDK Inhibition G1S G1/S Transition CDK->G1S Promotion

Caption: SGI-1776 mediated cell cycle arrest.

Protein Synthesis and Transcription

SGI-1776 significantly impacts protein synthesis by inhibiting the phosphorylation of 4E-BP1, a key regulator of cap-dependent translation.[3][9] Pim kinases phosphorylate 4E-BP1, leading to its dissociation from the eukaryotic initiation factor 4E (eIF4E) and subsequent initiation of translation. Inhibition of Pim kinases by SGI-1776 prevents this phosphorylation, thereby suppressing protein synthesis.[9]

Furthermore, SGI-1776 affects transcription by reducing the phosphorylation of the proto-oncogene c-Myc at Serine 62, a modification that stabilizes the c-Myc protein.[1][9] This leads to decreased c-Myc protein levels and a subsequent reduction in the transcription of its target genes, including Mcl-1.[1][10]

cluster_translation Protein Translation cluster_transcription Transcription SGI1776_t SGI-1776 Pim_t Pim Kinases SGI1776_t->Pim_t Inhibition p4EBP1 p-4E-BP1 Pim_t->p4EBP1 Phosphorylation eIF4E eIF4E p4EBP1->eIF4E Translation Cap-dependent Translation eIF4E->Translation Initiation SGI1776_c SGI-1776 Pim_c Pim Kinases SGI1776_c->Pim_c Inhibition pcMyc p-c-Myc (Ser62) (Stable) Pim_c->pcMyc Phosphorylation cMyc c-Myc pcMyc->cMyc Stabilization Transcription Gene Transcription (e.g., MCL-1) cMyc->Transcription Activation

Caption: SGI-1776's impact on translation and transcription.

Experimental Protocols

Kinase Inhibition Assay (Radiometric)

This assay measures the ability of SGI-1776 to inhibit the activity of Pim kinases.

  • Reaction Setup: In a 25 µL final reaction volume, incubate 5-10 mU of purified recombinant human Pim-1, Pim-2, or Pim-3 with 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 100 µM of a peptide substrate (e.g., KKRNRTLTV), 10 mM MgAcetate, and varying concentrations of SGI-1776.[2][8]

  • Initiation: Start the reaction by adding [γ-³²P-ATP] (specific activity approx. 500 cpm/pmol).[5][8]

  • Incubation: Incubate the reaction mixture for 40 minutes at room temperature.[5][8]

  • Termination: Stop the reaction by adding 5 µL of a 3% phosphoric acid solution.[5][8]

  • Detection: Spot 10 µL of the reaction onto a P30 filtermat. Wash the filtermat three times for 5 minutes in 75 mM phosphoric acid and once in methanol. After drying, measure the incorporated radioactivity using a scintillation counter.[5]

  • Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the SGI-1776 concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of SGI-1776 or vehicle control (DMSO) for the specified duration (e.g., 24 hours).[1][9]

  • Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.[1][9]

  • Washing: Wash the cells with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 100 µL of annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.[1][9]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late-stage apoptotic.

Start Cell Treatment with SGI-1776 Harvest Harvest and Wash Cells Start->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide Harvest->Stain Incubate Incubate in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Result Quantify Apoptotic Cells Analyze->Result

Caption: Apoptosis assay workflow.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of specific proteins.

  • Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Bad, anti-Mcl-1, anti-phospho-4E-BP1).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression or phosphorylation levels.

Conclusion

SGI-1776 exerts its anti-cancer effects by inhibiting the Pim family of kinases and FLT3, leading to the disruption of multiple downstream signaling pathways. Its ability to induce apoptosis, arrest the cell cycle, and inhibit protein synthesis and transcription underscores its potential as a therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the multifaceted mechanism of action of SGI-1776 and other Pim kinase inhibitors. Further research into the nuanced downstream effects of SGI-1776 in different cancer contexts will be crucial for its clinical development and application.

References

SGI-1776 Free Base: A Technical Guide to its Apoptosis Induction Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the apoptosis induced by SGI-1776, a potent and selective inhibitor of Pim kinases. This document details the signaling pathways affected by SGI-1776, presents quantitative data on its efficacy, and provides detailed protocols for key experimental procedures.

Core Mechanism of Action

SGI-1776 is an ATP-competitive inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3)[1][2][3]. These kinases are crucial regulators of cell survival, proliferation, and apoptosis[4]. Overexpressed in various hematological malignancies and solid tumors, Pim kinases represent a key therapeutic target[4][5][6]. SGI-1776 also demonstrates inhibitory activity against other kinases like FLT3 and haspin[1][6].

The primary mechanism through which SGI-1776 induces apoptosis involves the modulation of key downstream effectors of the Pim kinases. A central event is the reduction of the anti-apoptotic protein Mcl-1[1][5][7][8]. This occurs through the inhibition of Pim-1 mediated phosphorylation of c-Myc at Ser62, leading to decreased c-Myc protein levels and a subsequent reduction in MCL-1 gene transcription[3][5][7]. The inhibition of global RNA synthesis is also observed following SGI-1776 treatment[1][5][7].

In certain cancer cell types, such as prostate cancer, SGI-1776 has been shown to induce a G1 cell cycle arrest and apoptosis by reducing the phosphorylation of p21Cip1/WAF1 and the pro-apoptotic protein Bad[1].

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity and apoptotic effects of SGI-1776.

Table 1: Inhibitory Activity of SGI-1776 against Pim Kinases

KinaseIC50 (nM)
Pim-17[1][4]
Pim-2363[1][4]
Pim-369[1][4]
Flt-344[4][6]
Haspin34[2]

Table 2: Apoptosis Induction by SGI-1776 in Cancer Cells

Cell LineConcentration (µM)Incubation Time (h)Apoptosis (%)
Chronic Lymphocytic Leukemia (CLL) primary cells12410
32422
102438
Acute Myeloid Leukemia (AML) primary cells1245
32412
102419
U266 (Multiple Myeloma)372~60
MM.1S (Multiple Myeloma)324-7220-30

Table 3: Effect of SGI-1776 on Protein Expression in Chronic Lymphocytic Leukemia (CLL) Cells

ProteinConcentration of SGI-1776 (µM)Change in Protein Level
Mcl-11~80% of control
3~70% of control
10~30% of control
p-c-Myc (Ser62)3-10Decreased
Total c-Myc3-10Decreased
Bcl-2, Bcl-xL, XIAP, Bak, BaxUp to 10No significant change

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by SGI-1776.

SGI1776_Apoptosis_Pathway SGI1776 SGI-1776 Pim1 Pim-1 Kinase SGI1776->Pim1 Inhibition Apoptosis Apoptosis SGI1776->Apoptosis Induction pcMyc p-c-Myc (Ser62) Pim1->pcMyc Phosphorylation Pim1->Apoptosis Inhibition cMyc c-Myc Mcl1_mRNA MCL-1 mRNA cMyc->Mcl1_mRNA Transcription pcMyc->cMyc Stabilization Mcl1_protein Mcl-1 Protein Mcl1_mRNA->Mcl1_protein Translation Survival Cell Survival Mcl1_protein->Survival Promotes Survival->Apoptosis Inhibits

Figure 1. SGI-1776 induced apoptosis via Pim-1/c-Myc/Mcl-1 axis.

SGI1776_Prostate_Cancer_Pathway SGI1776 SGI-1776 Pim_Kinases Pim Kinases SGI1776->Pim_Kinases Inhibition G1_Arrest G1 Cell Cycle Arrest SGI1776->G1_Arrest Induction Apoptosis Apoptosis SGI1776->Apoptosis Induction pp21 p-p21 Pim_Kinases->pp21 Phosphorylation pBad p-Bad Pim_Kinases->pBad Phosphorylation p21 p21 pp21->G1_Arrest Inhibition Bad Bad pBad->Apoptosis Inhibition

Figure 2. SGI-1776 mechanism in prostate cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of SGI-1776 on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • SGI-1776 free base

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Prepare serial dilutions of SGI-1776 in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the SGI-1776 dilutions. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantification of apoptotic cells following SGI-1776 treatment using flow cytometry[5][9].

Materials:

  • Cancer cells treated with SGI-1776

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of SGI-1776 for the specified duration.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of key proteins involved in the SGI-1776-induced apoptosis pathway.

Materials:

  • SGI-1776 treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Pim-1, anti-p-c-Myc (Ser62), anti-c-Myc, anti-Mcl-1, anti-p-Bad (Ser112), anti-Bad, anti-p-p21, anti-p21, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells in protein lysis buffer and determine protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin to normalize protein levels.

RNA Isolation and RT-qPCR for MCL-1 Transcript Analysis

This protocol is for quantifying the changes in MCL-1 mRNA levels after SGI-1776 treatment.

Materials:

  • SGI-1776 treated and untreated cells

  • RNA isolation kit (e.g., RNeasy Kit, Qiagen)

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for MCL-1 and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR system

Procedure:

  • Isolate total RNA from cells using an RNA isolation kit according to the manufacturer's instructions.

  • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for MCL-1 and the housekeeping gene.

  • Typical qPCR cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in MCL-1 expression, normalized to the housekeeping gene.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Apoptosis_Assay_Workflow Start Start: Cell Treatment Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, RT, dark) Stain->Incubate AddBuffer Add Binding Buffer Incubate->AddBuffer FCM Flow Cytometry Analysis AddBuffer->FCM End End: Quantify Apoptosis FCM->End

Figure 3. Workflow for Annexin V apoptosis assay.

Western_Blot_Workflow Start Start: Cell Lysis Quantify Protein Quantification Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Detect Detection (ECL) Wash2->Detect End End: Image Analysis Detect->End

Figure 4. Workflow for Western blot analysis.

References

The Impact of SGI-1776 Free Base on c-Myc Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of SGI-1776 free base, a potent Pim kinase inhibitor, on the phosphorylation of the oncoprotein c-Myc. SGI-1776 has been investigated as a potential therapeutic agent in various hematological malignancies and solid tumors, with its mechanism of action closely tied to the disruption of critical cell signaling pathways, including the one governing c-Myc activity.

Core Mechanism of Action

SGI-1776 is an ATP-competitive inhibitor of the Pim family of serine/threonine kinases, with IC50 values of 7 nM for Pim-1, 363 nM for Pim-2, and 69 nM for Pim-3.[1][2] Pim kinases are key regulators of cell survival, proliferation, and apoptosis. One of their crucial downstream targets is the transcription factor c-Myc. Pim-1 kinase, in particular, has been shown to synergize with c-Myc in tumorigenesis.[3][4]

The primary mechanism by which SGI-1776 affects c-Myc is by inhibiting its phosphorylation at serine 62 (Ser62).[1][5][6] This phosphorylation event is critical for the stability and transcriptional activity of the c-Myc protein.[7] By preventing this phosphorylation, SGI-1776 leads to a decrease in total c-Myc protein levels and a subsequent reduction in the transcription of c-Myc target genes.[4][6] This disruption of c-Myc-driven transcription is a key factor in the anti-cancer effects of SGI-1776.[5][8]

Quantitative Effects of SGI-1776 on c-Myc Phosphorylation and Cellular Processes

The following tables summarize the quantitative data from various studies on the effects of SGI-1776.

Cell Line Concentration of SGI-1776 Effect on c-Myc (Ser62) Phosphorylation Reference
MV-4-11 (AML)0.1 µM~50% decrease relative to control[5]
MV-4-11 (AML)1 µM~80% decrease relative to control[5]
MOLM-13 (AML)Not specifiedSignificant reduction[5]
OCI-AML-3 (AML)Not specifiedSignificant reduction[5]
JeKo-1 (MCL)Dose-dependent decreaseNot specified[8]
Primary CLL cellsNot specifiedReduction in phospho-Myc (Ser62)[4]
Cell Line / Condition Concentration of SGI-1776 Effect on Other Cellular Processes Reference
MOLM-13 and MV-4-11 (AML)0.1 µMInhibition of global RNA synthesis to < 50% of control[5]
MOLM-13 and MV-4-11 (AML)1 µMInhibition of global RNA synthesis to ~25% of control[5]
Primary CLL cells3 or 10 µMDecrease in total RNA synthesis to ~50% of control[3]
Primary CLL cells1, 3, and 10 µmol/L (24h)Average increase in apoptosis of 10%, 22%, and 38% respectively[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by SGI-1776 and a general workflow for assessing its impact on c-Myc phosphorylation.

SGI1776_cMyc_Pathway cluster_cMyc c-Myc State SGI1776 SGI-1776 Pim Pim Kinases (Pim-1, -2, -3) SGI1776->Pim Inhibition cMyc_inactive c-Myc Pim->cMyc_inactive Phosphorylation (Ser62) cMyc_active Phospho-c-Myc (Ser62) Transcription c-Myc Driven Transcription cMyc_active->Transcription Activation Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotion

Caption: SGI-1776 inhibits Pim kinases, preventing c-Myc phosphorylation and its downstream effects.

Experimental_Workflow start Cancer Cell Culture treatment Treat with SGI-1776 (various concentrations and time points) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification western_blot Western Blotting quantification->western_blot antibodies Incubate with Primary Antibodies: - anti-phospho-c-Myc (Ser62) - anti-total c-Myc - anti-GAPDH (loading control) western_blot->antibodies detection Secondary Antibody Incubation and Chemiluminescent Detection antibodies->detection analysis Densitometry Analysis and Data Interpretation detection->analysis

Caption: A typical experimental workflow to analyze the effect of SGI-1776 on c-Myc phosphorylation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature. Researchers should refer to the specific publications for detailed and optimized protocols for their cell systems.

Western Blotting for c-Myc Phosphorylation

Objective: To determine the levels of total and phosphorylated c-Myc (Ser62) in cancer cells following treatment with SGI-1776.

Materials:

  • Cancer cell lines (e.g., MV-4-11, MOLM-13)

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-c-Myc (Ser62)

    • Mouse anti-total c-Myc

    • Mouse anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of SGI-1776 (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-c-Myc (Ser62), total c-Myc, and a loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Myc and total c-Myc signals to the loading control.

RNA Synthesis Assay

Objective: To measure the effect of SGI-1776 on global RNA synthesis.

Materials:

  • Cancer cell lines

  • This compound

  • [³H]-labeled uridine

  • Scintillation counter

Procedure:

  • Cell Treatment: Treat cancer cell lines with increasing concentrations of SGI-1776 for 24 hours.

  • Radiolabeling: Pulse the cells with [³H]-labeled uridine for a defined period.

  • Measurement: Lyse the cells and measure the incorporation of the radiolabel into newly synthesized RNA using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the control (vehicle-treated cells).

Conclusion

This compound effectively targets the Pim/c-Myc signaling axis by inhibiting the phosphorylation of c-Myc at Ser62. This leads to decreased c-Myc stability and transcriptional activity, ultimately resulting in reduced cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of Pim kinase inhibitors. It is important to note that while SGI-1776 showed promising preclinical activity, its clinical development was discontinued due to cardiac toxicity.[9] Nevertheless, the study of SGI-1776 has provided valuable insights into the role of Pim kinases and c-Myc in cancer, paving the way for the development of next-generation inhibitors with improved safety profiles.[9]

References

SGI-1776 Free Base: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of SGI-1776 free base, a potent pan-Pim kinase inhibitor. The information is curated for researchers and professionals involved in oncology drug discovery and development.

Core Chemical and Pharmacological Properties

SGI-1776 is an imidazo[1,2-b]pyridazine small molecule that functions as an ATP-competitive inhibitor of the Pim kinase family.[1][2] Its chemical and pharmacological properties are summarized below.

Physicochemical Properties
PropertyValueReference
Chemical Name N-[(1-methyl-4-piperidinyl)methyl]-3-[3-(trifluoromethoxy)phenyl]-imidazo[1,2-b]pyridazin-6-amine[3]
Molecular Formula C₂₀H₂₂F₃N₅O[3][4][5]
Molecular Weight 405.42 g/mol [4][5][6]
CAS Number 1025065-69-3[3][4]
Appearance Crystalline solid[3]
Solubility Soluble in DMSO, DMF, and Ethanol. Insoluble in water.[3][6]
SMILES CN1CCC(CNC(=C2)C=NN3C2=NC=C3C4=CC=CC(OC(F)(F)F)=C4)CC1[3]
λmax 212, 271, 343 nm[3]
Pharmacological Profile: Kinase Inhibitory Activity

SGI-1776 is a potent inhibitor of all three Pim kinase isoforms and also exhibits activity against other kinases, notably FLT3 and haspin.[3][4][6]

Target KinaseIC₅₀ (nM)Reference
Pim-1 7[1][3][4][6]
Pim-2 363[1][3][4][6]
Pim-3 69[1][3][4][6]
FLT3 44[1][3][4]
Haspin 34[4][]

Mechanism of Action and Signaling Pathways

SGI-1776 exerts its anti-neoplastic effects by inhibiting the serine/threonine kinase activity of the Pim family of proteins.[8] This inhibition disrupts key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanism involves the induction of apoptosis, often correlated with a reduction in the anti-apoptotic protein Mcl-1.[1][9][10]

Pim Kinase Signaling Pathway Inhibition

The diagram below illustrates the central role of Pim kinases in promoting cell survival and proliferation and how SGI-1776 intervenes.

G Pim Kinase Signaling Pathway and SGI-1776 Inhibition cluster_upstream Upstream Activators cluster_pim Pim Kinase cluster_downstream Downstream Effectors cluster_cellular_outcome Cellular Outcome Growth_Factors Growth Factors, Cytokines JAK_STAT JAK/STAT Pathway Pim_Kinases Pim-1, Pim-2, Pim-3 JAK_STAT->Pim_Kinases Upregulation c_Myc c-Myc (Phosphorylation) Pim_Kinases->c_Myc 4E_BP1 4E-BP1 (Phosphorylation) Pim_Kinases->4E_BP1 Bad Bad (Phosphorylation) Pim_Kinases->Bad p27 p27 Pim_Kinases->p27 Inhibition Apoptosis_Induction Induction of Apoptosis SGI_1776 SGI-1776 SGI_1776->Pim_Kinases Inhibition Mcl_1 Mcl-1 c_Myc->Mcl_1 Transcription Protein_Synthesis Increased Protein Synthesis 4E_BP1->Protein_Synthesis Apoptosis_Inhibition Inhibition of Apoptosis Mcl_1->Apoptosis_Inhibition Bad->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression

Caption: SGI-1776 inhibits Pim kinases, leading to apoptosis.

Experimental Protocols

Detailed methodologies for key assays used to characterize the activity of SGI-1776 are provided below.

Radiometric Kinase Assay for IC₅₀ Determination

This protocol describes a radiometric assay to determine the in vitro inhibitory potency of SGI-1776 against Pim kinases.

Materials:

  • Purified recombinant Pim-1, Pim-2, or Pim-3 enzyme

  • Peptide substrate (e.g., KKRNRTLTV)

  • [γ-³²P]ATP

  • SGI-1776 (serial dilutions)

  • Kinase reaction buffer (e.g., 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)

  • 3% Phosphoric acid solution

  • P30 filtermat

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the Pim kinase and its peptide substrate in the kinase reaction buffer.

  • Add varying concentrations of SGI-1776 or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding the [γ-³²P]ATP mix.

  • Incubate the reaction at room temperature for 40 minutes.

  • Stop the reaction by adding 3% phosphoric acid solution.

  • Spot a portion of the reaction mixture onto a P30 filtermat.

  • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

  • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each SGI-1776 concentration relative to the DMSO control and determine the IC₅₀ value.

Cell-Based Apoptosis Assay (Annexin V/PI Staining)

This protocol details the measurement of apoptosis in cancer cell lines treated with SGI-1776 using flow cytometry.

Materials:

  • Cancer cell line (e.g., MV-4-11)

  • SGI-1776

  • DMSO (vehicle control)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Annexin binding buffer

  • Flow cytometer

Procedure:

  • Seed cancer cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of SGI-1776 or DMSO for 24 hours.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in Annexin binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of SGI-1776.

G In Vitro Efficacy Workflow for SGI-1776 Cell_Culture Culture Cancer Cell Lines Treatment Treat cells with SGI-1776 (dose-response) Cell_Culture->Treatment Apoptosis_Assay Annexin V / PI Apoptosis Assay Treatment->Apoptosis_Assay Western_Blot Western Blot for Downstream Targets (e.g., p-4E-BP1, Mcl-1) Treatment->Western_Blot Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Kinase_Assay In Vitro Kinase Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Protein_Analysis Analysis of Protein Expression Western_Blot->Protein_Analysis Data_Analysis Data Analysis and Interpretation Flow_Cytometry->Data_Analysis IC50_Determination->Data_Analysis Protein_Analysis->Data_Analysis End End Data_Analysis->End Start Start Start->Kinase_Assay

References

The Discovery and Synthesis of SGI-1776 Free Base: A Pan-Pim Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SGI-1776 is a potent, ATP-competitive, small-molecule inhibitor of the Pim family of serine/threonine kinases, which are crucial regulators of cell cycle progression, survival, and apoptosis.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SGI-1776 free base. It details the experimental protocols for key assays and presents quantitative data on its inhibitory activity and anti-neoplastic effects. Furthermore, this document illustrates the core signaling pathway of SGI-1776 and outlines a representative synthetic workflow, offering a valuable resource for professionals in the field of oncology drug development.

Discovery and Rationale

The Pim kinases (Pim-1, Pim-2, and Pim-3) are overexpressed in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[2][3] The discovery of SGI-1776, an imidazo[1,2-b]pyridazine derivative, stemmed from a screening of compounds for their ability to inhibit Pim-1 kinase.[4] Initial structure-activity relationship (SAR) studies revealed that hydrophobic moieties at the R1 position and small ring substituents at the 6-amine position of the imidazo[1,2-b]pyridazine scaffold were critical for potent Pim-1 inhibition.[4] SGI-1776 emerged as a lead compound with high affinity for Pim kinases.

Synthesis of this compound

While the precise, proprietary synthesis protocol for SGI-1776 is not publicly detailed, a representative synthetic route for its core scaffold, imidazo[1,2-b]pyridazine, can be constructed based on established organic chemistry principles. The general approach involves the condensation of a substituted aminopyridazine with an α-haloketone to form the bicyclic core, followed by functionalization through cross-coupling reactions.

A plausible synthetic workflow is outlined below:

G cluster_synthesis Representative Synthesis of Imidazo[1,2-b]pyridazine Core start Substituted 3-aminopyridazine condensation Condensation (e.g., NaHCO3) start->condensation intermediate1 α-haloketone intermediate1->condensation core Imidazo[1,2-b]pyridazine Scaffold condensation->core functionalization Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) core->functionalization sgi1776 This compound functionalization->sgi1776

A representative workflow for the synthesis of the SGI-1776 core scaffold.

Biological Activity and Mechanism of Action

SGI-1776 is a pan-Pim kinase inhibitor, demonstrating potent inhibition of all three isoforms.[5] Its mechanism of action involves competing with ATP for binding to the kinase domain of Pim proteins, thereby blocking their catalytic activity.[6] This inhibition leads to the downstream modulation of several key cellular pathways involved in cell survival and proliferation.

Kinase Inhibitory Profile

The inhibitory activity of SGI-1776 against Pim kinases and other related kinases has been quantified through radiometric assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

KinaseIC50 (nM)
Pim-17 ± 1.8[6]
Pim-2363 ± 27.6[6]
Pim-369 ± 9.2[6]
Flt-344[5]
Haspin34[5]
Cellular Effects

In various cancer cell lines, SGI-1776 has been shown to induce apoptosis and inhibit cell proliferation.[2][3] A key mechanism underlying these effects is the reduction of Mcl-1, an anti-apoptotic protein, and the inhibition of c-Myc, a proto-oncogene that drives cell growth.[2][7]

The signaling pathway affected by SGI-1776 is depicted in the following diagram:

G cluster_pathway SGI-1776 Signaling Pathway sgi1776 SGI-1776 pim Pim Kinases (Pim-1, -2, -3) sgi1776->pim Inhibition cmyc c-Myc pim->cmyc Phosphorylation (Activation) mcl1 Mcl-1 pim->mcl1 Upregulation proliferation Cell Proliferation cmyc->proliferation apoptosis Apoptosis mcl1->apoptosis Inhibition

The inhibitory effect of SGI-1776 on the Pim kinase signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize SGI-1776.

Radiometric Kinase Assay

This assay is used to determine the IC50 values of SGI-1776 against Pim kinases.

Protocol:

  • Prepare a reaction mixture containing a peptide substrate, purified recombinant human Pim kinase, [γ-³²P]ATP, magnesium ions, and varying concentrations of SGI-1776.[8]

  • Initiate the reaction by adding the MgATP mix and incubate at room temperature for 40 minutes.[8]

  • Stop the reaction by adding a 3% phosphoric acid solution.[8]

  • Spot the reaction mixture onto P81 phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

  • Quantify the radioactive phosphorylated product using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each SGI-1776 concentration and determine the IC50 value.

Apoptosis Assay via Flow Cytometry

This method quantifies the induction of apoptosis in cancer cells following treatment with SGI-1776.

Protocol:

  • Culture cancer cells (e.g., MV-4-11, MOLM-13) in appropriate media.[1]

  • Treat the cells with varying concentrations of SGI-1776 or DMSO (vehicle control) for 24-72 hours.[9]

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in annexin-binding buffer.[1]

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.[1]

  • Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Immunoblot Analysis

This technique is used to measure the levels of specific proteins, such as Mcl-1 and c-Myc, in cells treated with SGI-1776.

Protocol:

  • Treat cells with SGI-1776 as described in the apoptosis assay.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., anti-Mcl-1, anti-phospho-c-Myc).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of SGI-1776 in a living organism.

Protocol:

  • Subcutaneously implant human cancer cells (e.g., MV-4-11) into immunodeficient mice.[9]

  • Allow the tumors to grow to a palpable size.

  • Randomly assign the mice to treatment groups (e.g., vehicle control, SGI-1776 at various doses).

  • Administer SGI-1776 or vehicle to the mice, typically via oral gavage, for a specified period.[10]

  • Monitor tumor volume and body weight of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of SGI-1776.

Table 1: In Vitro Cytotoxicity of SGI-1776

Cell LineCancer TypeIC50 (µM)Effect
MV-4-11Acute Myeloid Leukemia0.005 - 11.68[7]Induces apoptosis
MOLM-13Acute Myeloid LeukemiaNot specifiedInduces apoptosis[2]
OCI-AML-3Acute Myeloid LeukemiaNot specifiedInduces apoptosis[2]
CLL CellsChronic Lymphocytic Leukemia3.1 (median)[8]Induces apoptosis
Prostate Cancer CellsProstate Cancer2-4[11]Causes cell cycle arrest and apoptosis

Table 2: In Vivo Efficacy of SGI-1776 in Xenograft Models

Xenograft ModelCancer TypeDosing RegimenOutcome
MV-4-11Acute Myeloid LeukemiaNot specifiedEfficacious, induced complete responses[8]
Solid TumorsVariousNot specifiedInduced significant differences in EFS distribution in 9 of 31 models[8]
ALLAcute Lymphoblastic LeukemiaNot specifiedInduced significant differences in EFS distribution in 1 of 8 evaluable models[8]

Conclusion

This compound is a potent pan-Pim kinase inhibitor with significant anti-neoplastic activity in preclinical models of various cancers. Its discovery and development have provided a valuable chemical probe for studying the role of Pim kinases in oncology and have paved the way for the development of next-generation Pim inhibitors. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. However, it is important to note that the clinical development of SGI-1776 was discontinued due to observed cardiotoxicity, highlighting the importance of thorough safety profiling in drug development.[12] Despite this, the research on SGI-1776 has significantly contributed to the understanding of Pim kinase inhibition as a therapeutic strategy.

References

Methodological & Application

Application Notes and Protocols for SGI-1776 Free Base in Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for in vitro assays designed to characterize the activity of SGI-1776, a potent inhibitor of Pim kinases. The information is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor research.

Introduction

SGI-1776 is a small molecule inhibitor that primarily targets the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases implicated in cell survival and proliferation pathways.[1][2] It also demonstrates potent activity against the FMS-like tyrosine kinase 3 (FLT3).[1][3] Overexpression of Pim kinases is observed in various hematological malignancies and solid tumors, making them attractive therapeutic targets. SGI-1776 exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis.[4][5]

Mechanism of Action

SGI-1776 functions as an ATP-competitive inhibitor of Pim kinases.[3] By blocking the ATP-binding site, it prevents the phosphorylation of downstream substrates involved in critical cellular processes. Inhibition of the Pim kinase signaling pathway by SGI-1776 leads to a reduction in the phosphorylation of pro-apoptotic proteins such as Bad and a decrease in the levels of the anti-apoptotic protein Mcl-1.[1][6] This disruption of survival signaling ultimately triggers programmed cell death in cancer cells.

Data Summary

Enzyme Inhibition Activity

The inhibitory activity of SGI-1776 against Pim kinases and FLT3 was determined using radiometric kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (nM)
Pim-17
Pim-2363
Pim-369
FLT344
Data compiled from multiple sources.[1][3]
Cellular Activity

The cytotoxic effects of SGI-1776 have been evaluated in various cancer cell lines. The IC50 values for cell viability are presented below.

Cell LineCancer TypeIC50 (µM)
MV-4-11Acute Myeloid Leukemia (AML)~0.1-1
MOLM-13Acute Myeloid Leukemia (AML)~0.1-1
OCI-AML-3Acute Myeloid Leukemia (AML)>1
Prostate Cancer Cell LinesProstate Cancer2-4
Data compiled from multiple sources.[1][2]

Experimental Protocols

Radiometric Pim Kinase Assay

This protocol describes a cell-free assay to determine the in vitro inhibitory activity of SGI-1776 against Pim kinases.

Workflow Diagram:

Radiometric_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Reaction Mix (Buffer, Substrate, Kinase) mix Combine Reaction Mix, SGI-1776, and [γ-32P]ATP reagents->mix compound Prepare SGI-1776 Dilutions compound->mix incubate Incubate at RT for 40 min mix->incubate stop Stop Reaction (3% Phosphoric Acid) incubate->stop spot Spot onto P30 Filtermat stop->spot wash Wash Filtermat spot->wash count Scintillation Counting wash->count

Caption: Workflow for the radiometric kinase assay.

Materials:

  • Recombinant Pim-1, Pim-2, or Pim-3 kinase (5-10 mU/reaction)

  • SGI-1776 free base

  • Peptide substrate (e.g., KKRNRTLTV)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Assay Buffer: 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate

  • 3% Phosphoric Acid

  • P30 filtermat

  • Methanol

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the appropriate Pim kinase, and the peptide substrate.

  • Serially dilute SGI-1776 in DMSO and add to the reaction wells. Include a DMSO-only control.

  • Initiate the kinase reaction by adding the MgATP mix, including the radiolabeled ATP, to a final volume of 25 µL.[3]

  • Incubate the reaction plate at room temperature for 40 minutes.[3]

  • Stop the reaction by adding 5 µL of 3% phosphoric acid solution.[3]

  • Spot 10 µL of the reaction mixture onto a P30 filtermat.[3]

  • Wash the filtermat three times for 5 minutes each in 75 mM phosphoric acid, followed by a final wash in methanol.[3]

  • Allow the filtermat to air dry completely.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value.

Cell Viability and Apoptosis Assay by Flow Cytometry

This protocol details the methodology to assess the effect of SGI-1776 on cancer cell viability and to quantify apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Workflow Diagram:

Apoptosis_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis seed Seed Cells treat Treat with SGI-1776 (24 hours) seed->treat harvest Harvest & Wash Cells treat->harvest resuspend Resuspend in Annexin Binding Buffer harvest->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify Apoptotic Cell Population analyze->quantify

Caption: Workflow for the apoptosis assay.

Materials:

  • Cancer cell line (e.g., MV-4-11)

  • Complete cell culture medium (e.g., IMDM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Annexin Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed the cells at an appropriate density (e.g., 1 x 10⁶ cells/well in a 6-well plate) and allow them to adhere overnight if applicable.

  • Treat the cells with various concentrations of SGI-1776 (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control for 24 hours.[1]

  • Harvest the cells by centrifugation. For adherent cells, use trypsinization prior to centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of Annexin Binding Buffer.[1][3]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[1][3]

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells promptly using a flow cytometer (e.g., Becton Dickinson FACSCalibur).[1][3] Acquire at least 10,000 events per sample.

  • Analyze the data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by SGI-1776.

SGI1776_Pathway cluster_SGI1776 SGI-1776 cluster_kinases Kinases cluster_downstream Downstream Effects SGI1776 SGI-1776 Pim Pim Kinases (Pim-1, -2, -3) SGI1776->Pim FLT3 FLT3 SGI1776->FLT3 pBad p-Bad (Inactive) Pim->pBad phosphorylates Mcl1 Mcl-1 Pim->Mcl1 promotes expression Apoptosis Apoptosis pBad->Apoptosis inhibits Mcl1->Apoptosis inhibits

Caption: SGI-1776 signaling pathway.

References

SGI-1776 Free Base: Application Notes and Protocols for Cell Line Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGI-1776 is a potent and selective, orally active small molecule inhibitor of the Pim family of serine/threonine kinases.[1][2] As an ATP-competitive inhibitor, it demonstrates significant activity against Pim-1, Pim-2, and Pim-3, which are frequently overexpressed in various hematological malignancies and solid tumors, playing a crucial role in cell survival, proliferation, and apoptosis resistance.[3][4] SGI-1776 has also been shown to inhibit other kinases, including FMS-like tyrosine kinase 3 (Flt-3) and Haspin.[1][5] These application notes provide detailed guidelines for the in vitro use of SGI-1776 free base in cell line-based research, including recommended working concentrations, experimental protocols, and data interpretation.

Mechanism of Action

SGI-1776 primarily exerts its anti-cancer effects by inhibiting the kinase activity of Pim proteins. This leads to the modulation of downstream signaling pathways that are critical for cancer cell growth and survival. Key molecular events following SGI-1776 treatment include:

  • Downregulation of c-Myc: SGI-1776 treatment leads to a decrease in the phosphorylation of c-Myc at Ser62, a modification that stabilizes the c-Myc protein.[6][7] This results in reduced c-Myc protein levels and subsequent inhibition of the transcription of its target genes.

  • Inhibition of 4E-BP1 Phosphorylation: SGI-1776 inhibits the phosphorylation of 4E-BP1, a key regulator of protein translation.[3] This leads to the suppression of cap-dependent translation, a process often hijacked by cancer cells to synthesize proteins required for their growth.

  • Reduction of Mcl-1 Levels: A significant consequence of SGI-1776 treatment is the reduction of the anti-apoptotic protein Mcl-1.[3][4] This occurs through both transcriptional and post-transcriptional mechanisms, sensitizing cancer cells to apoptosis.

  • Induction of Apoptosis and Autophagy: By inhibiting these pro-survival pathways, SGI-1776 effectively induces programmed cell death (apoptosis) and, in some contexts, autophagy in cancer cells.[8][9]

Quantitative Data Summary

The following tables summarize the inhibitory activity of SGI-1776 against various kinases and its cytotoxic effects on different cancer cell lines.

Table 1: SGI-1776 Inhibitory Activity (IC50)

Target KinaseIC50 (nM)Reference
Pim-17[1][5]
Pim-2363[1][5]
Pim-369[1][5]
Flt-344[1][5]
Haspin34[1]

Table 2: SGI-1776 Cytotoxicity in Cancer Cell Lines (IC50)

Cell LineCancer TypeIC50 (µM)Reference
MV-4-11Acute Myeloid Leukemia (AML)0.005 - 11.68 (range across models)[8]
MOLM-13Acute Myeloid Leukemia (AML)Not specified, but effective[3]
OCI-AML-3Acute Myeloid Leukemia (AML)Not specified, but effective[3]
22Rv1Prostate Cancer~2[5]
PC3Prostate Cancer~3[5]
C4-2BProstate Cancer~4[5]
CLL patient cellsChronic Lymphocytic Leukemia (CLL)Median relative IC50 of 3.1[8]

Experimental Protocols

General Guidelines for this compound Handling and Preparation
  • Storage: Store this compound as a powder at -20°C.

  • Solubility: SGI-1776 is soluble in organic solvents such as DMSO and Ethanol.[2] For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 10 mM).

  • Working Solutions: Dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the cytotoxic effects of SGI-1776 on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of SGI-1776 in complete medium from the DMSO stock. A typical concentration range to test is 0.1 µM to 10 µM.[3] Include a vehicle control (DMSO only).

  • Remove the medium from the wells and add 100 µL of the SGI-1776 dilutions or vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[9]

  • Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by SGI-1776.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of SGI-1776 (e.g., 0.3, 1, 3, 10 µM) or vehicle control for 24 hours.[7]

  • Harvest the cells by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 100 µL of Annexin V binding buffer.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Annexin V binding buffer.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis

This protocol is for assessing the effect of SGI-1776 on the expression and phosphorylation of target proteins.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-c-Myc (Ser62), anti-c-Myc, anti-phospho-4E-BP1, anti-4E-BP1, anti-Mcl-1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Treat cells with SGI-1776 as described in the previous protocols.

  • Lyse the cells in lysis buffer.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Visualizations

SGI1776_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Pim_Kinases Pim Kinases (Pim-1, Pim-2, Pim-3) Growth_Factor_Receptor->Pim_Kinases Activates p_cMyc p-c-Myc (Ser62) (Active/Stable) Pim_Kinases->p_cMyc Phosphorylates p_4EBP1 p-4E-BP1 (Inactive) Pim_Kinases->p_4EBP1 Phosphorylates SGI1776 SGI-1776 SGI1776->Pim_Kinases Inhibits cMyc c-Myc Mcl1_Gene MCL1 Gene p_cMyc->Mcl1_Gene Activates Transcription 4EBP1 4E-BP1 Protein_Synthesis Protein Synthesis p_4EBP1->Protein_Synthesis Inhibits Mcl1_Protein Mcl-1 Protein Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibits Mcl1_Gene->Mcl1_Protein Leads to

Caption: SGI-1776 inhibits Pim kinases, leading to decreased c-Myc and Mcl-1, and inducing apoptosis.

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with SGI-1776 (0.1 - 10 µM) Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays Viability Cell Viability (MTS/MTT) Endpoint_Assays->Viability Apoptosis Apoptosis (Annexin V/PI) Endpoint_Assays->Apoptosis Western_Blot Western Blot (Protein Expression) Endpoint_Assays->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for evaluating the effects of SGI-1776 on cancer cell lines.

References

Application Notes and Protocols: Western Blot Analysis of SGI-1776 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGI-1776 is a potent, ATP-competitive, small-molecule inhibitor targeting the three isoforms of the Pim serine/threonine kinase family: Pim-1, Pim-2, and Pim-3.[1][2][3][4] It also demonstrates inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3).[1][5] Pim kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in various hematological malignancies and solid tumors.[1][2][3][6] SGI-1776 exerts its anti-neoplastic effects by inhibiting the phosphorylation of downstream targets of Pim kinases, leading to cell cycle arrest, induction of apoptosis, and inhibition of protein synthesis.[1][2][7][8]

These application notes provide detailed protocols and expected outcomes for the analysis of SGI-1776-treated cells using Western blotting. The included methodologies and data will guide researchers in effectively assessing the pharmacodynamic effects of SGI-1776 on key signaling pathways.

Mechanism of Action of SGI-1776

SGI-1776 is an imidazo[1,2-b]pyridazine compound that selectively inhibits Pim kinases with IC50 values of 7 nM, 363 nM, and 69 nM for Pim-1, Pim-2, and Pim-3, respectively.[1][9] By blocking the kinase activity of Pim proteins, SGI-1776 prevents the phosphorylation of numerous downstream substrates involved in critical cellular processes. This leads to a cascade of events including the modulation of anti-apoptotic proteins, cell cycle regulators, and components of the protein synthesis machinery.

A key signaling pathway affected by SGI-1776 is the regulation of apoptosis and cell survival. Pim kinases are known to phosphorylate and inactivate the pro-apoptotic protein Bad. Inhibition of Pim kinases by SGI-1776 leads to a decrease in Bad phosphorylation at Ser112, promoting its pro-apoptotic function.[2] Furthermore, SGI-1776 treatment has been shown to significantly reduce the levels of the anti-apoptotic protein Mcl-1.[1][5][7]

SGI-1776 also impacts cell cycle progression by modulating the stability and activity of cell cycle inhibitors. For instance, Pim-1 phosphorylates p21Cip1/WAF1, leading to its degradation. Treatment with SGI-1776 results in decreased phosphorylation of p21, leading to its accumulation and subsequent G1 cell cycle arrest.[2]

Finally, SGI-1776 affects protein synthesis by inhibiting the phosphorylation of 4E-BP1, a key regulator of cap-dependent translation.[1][3] This leads to a global reduction in protein synthesis, contributing to the compound's anti-proliferative effects.

Key Downstream Targets for Western Blot Analysis

The following table summarizes the key downstream targets of the Pim kinase pathway that are modulated by SGI-1776 treatment and are amenable to analysis by Western blot.

Target ProteinPost-Translational ModificationEffect of SGI-1776 TreatmentCellular Process
p-4E-BP1 (Thr37/46) PhosphorylationDecreaseProtein Synthesis
p-c-Myc (Ser62) PhosphorylationDecreaseTranscription, Cell Proliferation
Mcl-1 Protein LevelDecreaseApoptosis
p-Bad (Ser112) PhosphorylationDecreaseApoptosis
p-p21 (Thr145) PhosphorylationDecreaseCell Cycle Regulation
p21 Protein LevelIncreaseCell Cycle Regulation
p-Histone H3 (Ser10) PhosphorylationDecreaseTranscription

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing SGI-1776, showcasing its dose-dependent effects on target proteins in various cancer cell lines.

Table 1: Effect of SGI-1776 on Protein Phosphorylation and Expression in Acute Myeloid Leukemia (AML) Cells

Cell LineTreatment (SGI-1776)Target ProteinFold Change vs. ControlReference
MV-4-110.1 µM, 24hMcl-1~0.5[1]
MV-4-110.3 µM, 24hp273 to 4-fold increase[1]
Primary AML Cells0.3-10 µM, 24hp-4E-BP1 (Thr37/46)Dose-dependent decrease[1]
Primary AML Cells0.3-10 µM, 24hMcl-1Dose-dependent decrease[1]

Table 2: Effect of SGI-1776 on Protein Phosphorylation in Prostate Cancer Cells

Cell LineTreatment (SGI-1776)Target ProteinEffectReference
C4-2B5 µM, 5hp-p21 (Thr145)Maximal inhibition[2]
22Rv17.5 µM, 5hp-p21 (Thr145)Maximal inhibition[2]
C4-2B2.5-10 µM, 5hp-Bad (Ser112)Dose-dependent decrease[2]
22Rv12.5-10 µM, 5hp-Bad (Ser112)Dose-dependent decrease[2]

Experimental Protocols

Cell Culture and SGI-1776 Treatment
  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the treatment period and ensure they do not reach confluency. The optimal seeding density should be determined empirically for each cell line.

  • SGI-1776 Preparation: Prepare a stock solution of SGI-1776 in DMSO (e.g., 10 mM). Store the stock solution at -20°C.

  • Treatment: On the day of treatment, dilute the SGI-1776 stock solution in fresh cell culture medium to the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of SGI-1776 or a vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 5, 24, or 48 hours).

Protein Extraction
  • Cell Lysis: After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.

Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein). Run the gel until adequate separation of the proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-p-4E-BP1, anti-Mcl-1) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze multiple proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody for a loading control (e.g., β-actin, GAPDH) or another target protein.

Visualizations

Signaling Pathway of SGI-1776 Action

SGI1776_Signaling_Pathway cluster_SGI1776 SGI-1776 cluster_PimKinase Pim Kinases cluster_Downstream Downstream Targets cluster_Cellular_Effects Cellular Effects SGI1776 SGI-1776 Pim Pim-1, Pim-2, Pim-3 SGI1776->Pim Inhibits p4EBP1 p-4E-BP1 Pim->p4EBP1 pcMyc p-c-Myc Pim->pcMyc pBad p-Bad Pim->pBad pp21 p-p21 Pim->pp21 ProteinSynth Protein Synthesis (Inhibited) p4EBP1->ProteinSynth Transcription Transcription (Inhibited) pcMyc->Transcription Apoptosis Apoptosis (Promoted) pBad->Apoptosis CellCycleArrest G1 Cell Cycle Arrest (Promoted) pp21->CellCycleArrest

Caption: SGI-1776 inhibits Pim kinases, leading to altered phosphorylation of downstream targets and subsequent effects on cellular processes.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow cluster_workflow Western Blot Workflow start Cell Culture & SGI-1776 Treatment lysis Protein Extraction (Lysis) start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A stepwise workflow for performing Western blot analysis on SGI-1776 treated cells.

References

SGI-1776 Free Base: Application Notes and Protocols for Apoptosis Detection by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the detection of apoptosis induced by SGI-1776 free base using flow cytometry. SGI-1776 is a potent and selective inhibitor of Pim kinases, a family of serine/threonine kinases that play a crucial role in cell survival and proliferation.[1][2][3] By inhibiting Pim kinases, SGI-1776 can trigger programmed cell death, or apoptosis, in various cancer cell lines, making it a compound of interest in drug development.[2][4] This document outlines the mechanism of SGI-1776-induced apoptosis, provides a detailed protocol for its detection, and presents data in a clear and accessible format.

Mechanism of Action: SGI-1776-Induced Apoptosis

SGI-1776 exerts its pro-apoptotic effects primarily through the inhibition of Pim kinases (Pim-1, Pim-2, and Pim-3).[1][2] This inhibition disrupts downstream signaling pathways that are critical for cell survival. A key event in SGI-1776-induced apoptosis is the reduction of the anti-apoptotic protein Mcl-1.[1][2][4][5] Mcl-1 is a member of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. By decreasing the levels of Mcl-1, SGI-1776 shifts the balance towards pro-apoptotic proteins, leading to the activation of caspases and the execution of the apoptotic program.

The signaling pathway for SGI-1776-induced apoptosis can be summarized as follows:

SGI1776_Apoptosis_Pathway SGI1776 SGI-1776 Pim Pim Kinases (Pim-1, Pim-2, Pim-3) SGI1776->Pim Mcl1 Mcl-1 (Anti-apoptotic) Pim->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis

SGI-1776 inhibits Pim kinases, leading to reduced Mcl-1 and subsequent apoptosis.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of SGI-1776 on apoptosis induction in Chronic Lymphocytic Leukemia (CLL) cells after 24 hours of treatment, as determined by Annexin V/PI flow cytometry.[1]

SGI-1776 Concentration (µM)Average Increase in Apoptosis (%)
110
322
1038

Incubation of CLL cells with SGI-1776 for 48 or 72 hours resulted in a further increase in the percentage of apoptotic cells.[1]

Experimental Protocols

Protocol 1: Induction of Apoptosis with SGI-1776

This protocol describes the treatment of cancer cells with SGI-1776 to induce apoptosis prior to flow cytometry analysis. The example provided is for Chronic Lymphocytic Leukemia (CLL) cells.[1]

Materials:

  • This compound

  • Complete cell culture medium

  • Appropriate cancer cell line (e.g., primary CLL cells)

  • DMSO (vehicle control)

  • 6-well plates or T-25 flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

  • SGI-1776 Preparation: Prepare a stock solution of SGI-1776 in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 3, and 10 µM).[1]

  • Treatment: Treat the cells with varying concentrations of SGI-1776. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of SGI-1776 used.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]

  • Cell Harvesting: After incubation, harvest the cells for apoptosis detection by flow cytometry. For suspension cells, gently resuspend and transfer the cell suspension to a centrifuge tube. For adherent cells, aspirate the medium, wash with PBS, and detach the cells using a gentle cell scraper or trypsin.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol details the staining procedure for detecting apoptotic cells using an Annexin V-FITC Apoptosis Detection Kit, a common method for flow cytometry.[6][7]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Washing: Centrifuge the harvested cells (from Protocol 1) at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Flow Cytometry Analysis:

  • Healthy cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[7]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

  • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow and Data Interpretation

The following diagram illustrates the complete experimental workflow from cell treatment to data analysis.

SGI1776_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Flow Cytometry cluster_results Data Interpretation cell_seeding Seed Cells sg_prep Prepare SGI-1776 cell_seeding->sg_prep treatment Treat Cells with SGI-1776 sg_prep->treatment incubation Incubate (24-72h) treatment->incubation harvest Harvest Cells incubation->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V/PI wash->stain incubate_stain Incubate (15 min) stain->incubate_stain acquire Acquire Data incubate_stain->acquire analyze Analyze Quadrants acquire->analyze healthy Healthy early Early Apoptotic late Late Apoptotic/ Necrotic

Workflow for detecting SGI-1776-induced apoptosis by flow cytometry.

By following these protocols and application notes, researchers and scientists can effectively utilize flow cytometry to quantify the apoptotic effects of this compound on cancer cells, contributing to the advancement of cancer research and drug development.

References

Application Notes and Protocols for In Vivo Xenograft Model Using SGI-1776 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGI-1776 is a potent, orally bioavailable small molecule inhibitor targeting the PIM kinase family (PIM1, PIM2, and PIM3) and FMS-like tyrosine kinase 3 (FLT3).[1][2] PIM kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis, making them attractive targets in oncology.[3][4][] FLT3 is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and poor prognosis. The dual inhibitory action of SGI-1776 provides a strong rationale for its investigation in preclinical models of hematological malignancies, particularly AML with FLT3 mutations.

These application notes provide a detailed protocol for utilizing SGI-1776 free base in an in vivo subcutaneous xenograft model using the human AML cell line MV-4-11, which harbors an FLT3 internal tandem duplication (FLT3-ITD) mutation.

Mechanism of Action

SGI-1776 exerts its anti-tumor activity by inhibiting the kinase activity of PIM and FLT3. This dual inhibition disrupts downstream signaling pathways critical for cancer cell survival and proliferation. Key downstream effects include the reduction of the anti-apoptotic protein Mcl-1 and the decreased phosphorylation of proteins involved in protein synthesis and cell cycle regulation, such as 4E-BP1 and c-Myc.[1][6][7]

PIM Kinase and FLT3 Signaling Pathways

PIM_FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K PIM PIM Kinases (PIM1, PIM2, PIM3) pcMyc p-c-Myc (Ser62) PIM->pcMyc pBad p-Bad PIM->pBad STAT5->PIM AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p4EBP1 p-4E-BP1 mTOR->p4EBP1 Proliferation Cell Proliferation & Survival p4EBP1->Proliferation Inhibits Translation cMyc c-Myc pcMyc->Proliferation Bad Bad Mcl1 Mcl-1 pBad->Mcl1 Inhibits Apoptosis Apoptosis Mcl1->Apoptosis Inhibits SGI1776 SGI-1776 SGI1776->FLT3 Inhibits SGI1776->PIM Inhibits

Caption: SGI-1776 inhibits PIM and FLT3 signaling pathways.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacodynamic effects of SGI-1776 in the MV-4-11 xenograft model.

Table 1: In Vivo Efficacy of SGI-1776 in MV-4-11 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume ChangeComplete Tumor Regression
Vehicle Control-Daily, 5 days/week (p.o.)Progressive Growth0/10
SGI-177675Daily, 5 days/week (p.o.)Regression8/9 (by day 22)
SGI-1776200Daily, 5 days/week (p.o.)Regression10/10 (by day 22)
SGI-177675Twice weekly (p.o.)Growth InhibitionNot Reported
SGI-1776200Twice weekly (p.o.)Growth InhibitionNot Reported

Data compiled from a study where treatment started when tumors reached a certain volume.[1]

Table 2: Pharmacodynamic Effects of SGI-1776 on Key Biomarkers in MV-4-11 Tumors

BiomarkerSGI-1776 TreatmentEffect
Mcl-175 mg/kg, p.o.Significant reduction in protein levels.[1][6]
p-4E-BP1 (Thr36/47)75 mg/kg, p.o.Decreased phosphorylation.[1]
p-c-Myc (Ser62)75 mg/kg, p.o.Decreased phosphorylation.[1]

Experimental Protocols

Experimental Workflow

experimental_workflow A Cell Culture (MV-4-11) B Cell Harvest & Preparation A->B C Subcutaneous Implantation B->C D Tumor Growth Monitoring C->D E Randomization D->E F SGI-1776 Treatment E->F G Tumor Volume Measurement F->G H Pharmacodynamic Analysis F->H I Data Analysis G->I H->I

Caption: Workflow for in vivo xenograft study with SGI-1776.

Cell Culture and Preparation
  • Cell Line: MV-4-11 (human biphenotypic B myelomonocytic leukemia).

  • Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: Harvest cells during the exponential growth phase. Centrifuge at 300 x g for 5 minutes, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^8 cells/mL. Keep on ice until implantation.

Animal Model and Tumor Implantation
  • Animal Strain: Female NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice, 6-8 weeks old.

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse using a 27-gauge needle.

This compound Preparation and Administration
  • Stock Solution: Dissolve this compound in DMSO to create a stock solution. Store at -20°C.[1]

  • Vehicle: 5% dextrose in sterile water.[8]

  • Working Solution Preparation: For oral gavage, dilute the SGI-1776 stock solution in the vehicle to the desired final concentration (e.g., 7.5 mg/mL for a 75 mg/kg dose in a 20g mouse receiving 200 µL). Ensure the final DMSO concentration is minimal to avoid toxicity.

  • Administration: Administer SGI-1776 or vehicle control orally (p.o.) using a gavage needle. Dosing schedules can be daily for 5 consecutive days per week or twice weekly.[1]

Tumor Growth Monitoring and Efficacy Evaluation
  • Tumor Measurement: Measure tumor dimensions (length and width) twice weekly using digital calipers.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Begin treatment when tumors reach a mean volume of 100-150 mm³.

  • Efficacy Endpoints:

    • Tumor growth inhibition (%T/C).

    • Tumor regression.

    • Body weight changes (as a measure of toxicity).

  • Euthanasia Criteria: Euthanize mice if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or if there is a loss of more than 20% of the initial body weight.[1]

Pharmacodynamic Analysis
  • Sample Collection: At specified time points after the final dose, euthanize a subset of mice from each treatment group. Excise tumors and either snap-freeze in liquid nitrogen for protein analysis or fix in formalin for immunohistochemistry.

  • Western Blot Analysis:

    • Homogenize frozen tumor tissue and lyse in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 30-50 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against Mcl-1, phospho-4E-BP1 (Thr36/47), total 4E-BP1, phospho-c-Myc (Ser62), total c-Myc, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with appropriate secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

    • Quantify band intensities using densitometry software.

Conclusion

This application note provides a comprehensive guide for conducting in vivo xenograft studies with the PIM/FLT3 inhibitor SGI-1776. The detailed protocols for cell handling, animal procedures, drug administration, and endpoint analyses are designed to ensure reproducible and reliable results. The provided data and pathway diagrams offer a solid foundation for interpreting experimental outcomes and furthering our understanding of SGI-1776's therapeutic potential. Adherence to these protocols will aid researchers in evaluating the efficacy and mechanism of action of SGI-1776 in a preclinical setting.

References

Application Notes and Protocols for SGI-1776 Free Base in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGI-1776 is a potent and selective, ATP-competitive small molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2][3][4] Pim kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in various hematological malignancies and solid tumors.[1][5][6] SGI-1776 has demonstrated preclinical efficacy in various cancer models, including acute myeloid leukemia (AML) and solid tumors, by inducing apoptosis and inhibiting tumor growth.[1][7][8][9] In addition to its activity against Pim kinases, SGI-1776 also targets FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML.[1][7] These application notes provide a comprehensive overview of the in vivo application of SGI-1776 free base in mouse models, including recommended dosages, experimental protocols, and the underlying signaling pathways.

Data Presentation: this compound Dosage in Mouse Models

The following table summarizes the dosages of this compound used in various mouse xenograft models as reported in the literature. The administration route for all listed studies was oral gavage.

Mouse ModelCancer TypeDosage (mg/kg)Dosing ScheduleReference
NOD-SCIDAcute Myeloid Leukemia (MV-4-11 xenograft)75 and 200Daily[1]
Solid Tumor XenograftsVarious Solid Tumors148Daily, 5 days/week for 3 weeks[9]
NOD-SCIDAcute Lymphoblastic Leukemia74Daily, 5 days/week for 3 weeks[9]
Nude (Nu/Nu)Urothelial Carcinoma25 (SGI-9481, a related compound)Daily for 3 weeks (5 days on, 2 days off)[10]
MOLM-13 XenograftsAcute Myeloid LeukemiaNot specifiedDaily for 21 days[11]

Signaling Pathway

SGI-1776 primarily exerts its anti-cancer effects by inhibiting the Pim kinase family, which in turn affects downstream signaling pathways involved in cell survival and proliferation. The diagram below illustrates the key components of the Pim kinase signaling pathway targeted by SGI-1776.

SGI1776_Pathway cluster_upstream Upstream Activators cluster_pim Pim Kinase Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM Pim-1, Pim-2, Pim-3 JAK_STAT->PIM Upregulates Expression cMyc c-Myc (Ser62) PIM->cMyc Phosphorylates & Stabilizes p21 p21 PIM->p21 Phosphorylates p27 p27 PIM->p27 Phosphorylates Bad Bad (Ser112) PIM->Bad Phosphorylates & Inactivates Mcl1 Mcl-1 PIM->Mcl1 Upregulates FourEBP1 4E-BP1 PIM->FourEBP1 Phosphorylates CellCycleArrest G1 Cell Cycle Arrest p21->CellCycleArrest p27->CellCycleArrest Apoptosis Apoptosis Bad->Apoptosis Mcl1->Apoptosis ProteinSynth Protein Synthesis Inhibition FourEBP1->ProteinSynth SGI1776 SGI-1776 SGI1776->PIM Inhibits

Caption: SGI-1776 inhibits Pim kinases, leading to downstream effects on cell cycle, apoptosis, and protein synthesis.

Experimental Protocols

This section provides a detailed protocol for a typical in vivo efficacy study of this compound in a mouse xenograft model.

Animal Models and Housing
  • Animal Strain: Female immunodeficient mice, such as NOD-SCID or Nu/Nu, are commonly used for xenograft studies.[1] The choice of strain depends on the tumor cell line to be implanted.

  • Acclimation: Allow mice to acclimate for at least one week upon arrival.[1]

  • Housing Conditions: House mice in a pathogen-free environment with a 12-hour light/12-hour dark cycle, controlled temperature (20-25°C), and humidity (40-70%).[1] Provide ad libitum access to sterile food and water.

  • Ethics: All animal experiments should be conducted in accordance with institutional guidelines and regulations for the ethical use of laboratory animals.[1]

Tumor Cell Inoculation
  • Cell Culture: Culture the desired human cancer cell line (e.g., MV-4-11 for AML) in appropriate media and conditions.[7]

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium, such as a PBS and Matrigel mixture, to the desired concentration.

  • Inoculation: Inoculate mice subcutaneously in the right flank with the tumor cell suspension (e.g., 5 x 10^6 cells in 0.1-0.2 mL).[1]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

This compound Formulation and Administration
  • Formulation:

    • For Oral Gavage: this compound can be formulated in a vehicle such as a mixture of propylene glycol, Tween 80, and D5W (5% dextrose in water).[7]

    • Preparation Example: To prepare a 10 mg/mL solution, dissolve SGI-1776 in propylene glycol, then add Tween 80 and finally D5W to the final volume. Ensure the solution is clear and homogenous before administration.

    • Storage: SGI-1776 is typically dissolved in DMSO for stock solutions and stored at -20°C.[1] The final formulation for administration should be prepared fresh daily.

  • Administration:

    • Route: Administer SGI-1776 via oral gavage using an appropriate gauge gavage needle.

    • Volume: The administration volume should be adjusted based on the mouse's body weight (e.g., 10 mL/kg).

    • Control Group: The control group should receive the vehicle only, following the same administration schedule as the treatment group.

Treatment and Monitoring
  • Dosing Schedule: Administer SGI-1776 and vehicle according to the predetermined schedule (e.g., daily, or 5 days on/2 days off).

  • Monitoring:

    • Tumor Growth: Continue to measure tumor volume regularly throughout the study.

    • Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.

    • Clinical Observations: Observe the mice daily for any signs of distress or toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point. Euthanize mice according to approved institutional protocols.

Data Analysis
  • Tumor Growth Inhibition: Compare the mean tumor volumes between the SGI-1776-treated and control groups. Calculate the tumor growth inhibition (TGI) if applicable.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences.

  • Toxicity Assessment: Analyze body weight changes and clinical observations to assess the toxicity of the treatment.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vivo efficacy study of SGI-1776 in a mouse xenograft model.

experimental_workflow start Start acclimation Animal Acclimation (1 week) start->acclimation inoculation Tumor Cell Inoculation (Subcutaneous) acclimation->inoculation monitoring_initial Tumor Growth Monitoring inoculation->monitoring_initial randomization Randomization into Groups (Tumor Volume ~100-200 mm³) monitoring_initial->randomization treatment Treatment Administration (SGI-1776 or Vehicle) randomization->treatment monitoring_treatment Monitor Tumor Volume & Body Weight treatment->monitoring_treatment monitoring_treatment->treatment Continue Dosing Schedule endpoint Study Endpoint monitoring_treatment->endpoint Predefined criteria met data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo SGI-1776 efficacy study in a mouse xenograft model.

Conclusion

This compound is a promising anti-cancer agent with demonstrated in vivo activity in various mouse models. The provided dosage information, detailed protocols, and pathway diagrams serve as a valuable resource for researchers designing and conducting preclinical studies with this Pim kinase inhibitor. Adherence to ethical guidelines and careful experimental execution are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols: SGI-1776 Free Base in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: SGI-1776 is a potent, ATP-competitive small molecule inhibitor targeting Pim serine/threonine kinases and the FMS-like tyrosine kinase 3 (FLT3).[1] As a pan-Pim inhibitor, it is active against all three isoforms: Pim-1, Pim-2, and Pim-3.[2][3][4] These kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in various hematologic malignancies and solid tumors, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[2][3][5] SGI-1776 also potently inhibits FLT3, a receptor tyrosine kinase frequently mutated in AML.[1][2] The dual inhibition of Pim and FLT3 pathways makes SGI-1776 a valuable tool for cancer research and drug development. These notes provide detailed information on its solubility, mechanism of action, and protocols for its use in cell culture.

Quantitative Data Summary

This section provides key quantitative data for SGI-1776 free base, including its solubility in Dimethyl Sulfoxide (DMSO) and its inhibitory concentrations against target kinases.

Table 1: Physicochemical Properties and Solubility

Property Value Source(s)
Molecular Formula C₂₀H₂₂F₃N₅O [6][7]
Molecular Weight 405.42 g/mol [6][7]
Solubility in DMSO 81 mg/mL (199.79 mM) [1]
10 mg/mL [7]
Solubility in Ethanol 81 mg/mL [1]
Solubility in Water Insoluble [1]

Note: Conflicting solubility data exists for DMSO. Researchers should perform initial solubility tests. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]

Table 2: In Vitro Inhibitory Activity (IC₅₀)

Target Kinase IC₅₀ Value Source(s)
Pim-1 7 nM [1][2][7]
Pim-2 363 nM [1][2][7]
Pim-3 69 nM [1][2][7]
FLT3 44 nM [1][2][7]

| Haspin | 34 nM |[7] |

Mechanism of Action and Signaling Pathways

SGI-1776 exerts its cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.

1. Pim Kinase Inhibition: Pim kinases are downstream effectors of many cytokine and growth factor signaling pathways, primarily the JAK/STAT pathway.[][9] Once expressed, they act as constitutively active kinases that phosphorylate a wide range of substrates to promote cell cycle progression and inhibit apoptosis. SGI-1776 blocks these functions, leading to decreased phosphorylation of targets like BAD (promoting apoptosis) and 4E-BP1 (inhibiting protein synthesis), and a reduction in c-Myc levels.[2][3] A key mechanism of SGI-1776-induced apoptosis is the significant reduction of the anti-apoptotic protein Mcl-1.[2][3]

Pim_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim Pim Kinase Regulation cluster_downstream Downstream Effects cluster_outcomes Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK STAT STAT JAK->STAT Pim_Gene Pim Gene Transcription STAT->Pim_Gene Pim_Kinase Pim Kinase (Pim-1, 2, 3) Pim_Gene->Pim_Kinase BAD p-BAD (Inactive) Pim_Kinase->BAD phosphorylates cMyc p-c-Myc Pim_Kinase->cMyc phosphorylates p4EBP1 p-4E-BP1 Pim_Kinase->p4EBP1 phosphorylates Mcl1 Mcl-1 Pim_Kinase->Mcl1 regulates Apoptosis Apoptosis Inhibition BAD->Apoptosis Proliferation Cell Proliferation cMyc->Proliferation Protein_Synth Protein Synthesis p4EBP1->Protein_Synth Mcl1->Apoptosis SGI1776 SGI-1776 SGI1776->Pim_Kinase inhibits

Diagram 1: Pim Kinase Signaling Pathway Inhibition by SGI-1776.

2. FLT3 Kinase Inhibition: FLT3 is a receptor tyrosine kinase that, upon binding its ligand (FLT3L), dimerizes and auto-phosphorylates, activating downstream pro-survival pathways including PI3K/Akt and Ras/MAPK.[10][11][12] Activating mutations, such as internal tandem duplications (FLT3-ITD), cause constitutive kinase activity and are common drivers in AML.[13] SGI-1776 directly inhibits this kinase activity, blocking downstream signaling and promoting apoptosis in FLT3-driven cancer cells.

FLT3_Signaling_Pathway cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes FLT3L FLT3 Ligand (FLT3L) or Activating Mutation FLT3 FLT3 Receptor FLT3L->FLT3 activates PI3K PI3K FLT3->PI3K Ras Ras FLT3->Ras STAT5 STAT5 (esp. FLT3-ITD) FLT3->STAT5 Akt Akt PI3K->Akt Survival Survival Akt->Survival MAPK MAPK Ras->MAPK Proliferation Proliferation MAPK->Proliferation STAT5->Proliferation STAT5->Survival SGI1776 SGI-1776 SGI1776->FLT3 inhibits

Diagram 2: FLT3 Signaling Pathway Inhibition by SGI-1776.

Experimental Protocols

1. Preparation of SGI-1776 Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell culture experiments.

Materials:

  • This compound powder (MW: 405.42 g/mol )

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Calculation: To prepare a 10 mM stock solution, weigh out 4.05 mg of this compound powder.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 405.42 g/mol * 1000 mg/g = 4.05 mg/mL

  • Dissolution: Add 1 mL of sterile DMSO to the 4.05 mg of SGI-1776 powder in a sterile tube.

  • Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials. Store the aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[2][14]

2. General Protocol for Cell Treatment

Objective: To treat cultured cells with SGI-1776 to assess its biological effects.

Materials:

  • Cultured cells (e.g., MV-4-11 or MOLM-13 AML cell lines)[2]

  • Complete cell culture medium (e.g., IMDM + 10% FBS)[1]

  • SGI-1776 stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (sterile DMSO)

  • Multi-well cell culture plates

Procedure:

  • Cell Plating: Seed cells in a multi-well plate at a density appropriate for the assay endpoint and duration (e.g., 0.5 x 10⁶ cells/mL). Allow cells to adhere or stabilize for several hours or overnight.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the SGI-1776 stock solution in complete culture medium to achieve the final desired concentrations.

    • Typical final concentrations for in vitro assays range from 0.1 µM to 10 µM.[2][14][15]

    • Important: Prepare a vehicle control using the same volume of DMSO that is present in the highest concentration of SGI-1776. The final DMSO concentration should typically not exceed 0.1% to avoid solvent toxicity.[14]

  • Cell Treatment: Add the prepared SGI-1776 working solutions or the vehicle control to the appropriate wells.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1][2]

  • Downstream Analysis: Following incubation, harvest the cells for analysis using methods such as:

    • Apoptosis Assay: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[2][15]

    • Immunoblotting: Analyze protein levels and phosphorylation status of key targets like PARP, Mcl-1, phospho-c-Myc, and phospho-4E-BP1.[2][3]

    • Cell Viability/Proliferation Assay: Use MTS, MTT, or cell counting methods.

Experimental_Workflow cluster_assays Downstream Assays A Prepare 10 mM SGI-1776 Stock in DMSO D Prepare Serial Dilutions (0.1 to 10 µM) and Vehicle Control (0.1% DMSO) A->D B Culture Cells (e.g., AML cell line) C Plate Cells in Multi-well Plates B->C E Treat Cells C->E D->E F Incubate for 24 - 72 hours E->F G Harvest Cells & Lysates F->G H Flow Cytometry (Apoptosis) G->H I Western Blot (Protein Analysis) G->I J Viability Assay (MTS/MTT) G->J

Diagram 3: General Experimental Workflow for SGI-1776 Cell Treatment.

References

SGI-1776 Free Base: Application Notes and Protocols for Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGI-1776 is a potent and selective, ATP-competitive small molecule inhibitor of the Pim family of serine/threonine kinases.[1][2][3][4][5][6] It is an imidazo[1,2-b]pyridazine compound that has demonstrated significant preclinical activity against various cancer models, including leukemia and solid tumors.[1][7] SGI-1776 inhibits all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3) and also shows activity against the Fms-like tyrosine kinase 3 (FLT3) and haspin kinase.[1][2][3][6][7][8][9] The Pim kinases are crucial mediators of cytokine signaling pathways, playing a significant role in cell survival, proliferation, and apoptosis.[4][10] Overexpression of Pim kinases is observed in various malignancies, making them an attractive target for cancer therapy.[4][8] SGI-1776 exerts its cytotoxic effects by inducing cell cycle arrest and apoptosis.[3][5][11]

These application notes provide a comprehensive overview of the use of SGI-1776 free base in kinase activity assays, including detailed protocols for both in vitro and cell-based experimental setups.

Mechanism of Action

SGI-1776 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Pim kinases.[1][2] This prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby inhibiting its catalytic activity. The downstream effects of Pim kinase inhibition by SGI-1776 include the decreased phosphorylation of substrates such as Bad and c-Myc, leading to the induction of apoptosis.[8][10][12] A significant mechanism of SGI-1776-induced cytotoxicity is the reduction of the anti-apoptotic protein Mcl-1.[1][8][12]

Data Presentation

Table 1: In Vitro Inhibitory Activity of SGI-1776
Kinase TargetIC50 (nM)
Pim-17
Pim-2363
Pim-369
FLT344
Haspin34

Data compiled from multiple sources.[1][2][3][6][7][8][9]

Table 2: Cellular Activity of SGI-1776 in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Observed Effects
MV-4-11Acute Myeloid Leukemia~0.1Induction of apoptosis, decreased Mcl-1
MOLM-13Acute Myeloid Leukemia~0.1Induction of apoptosis, decreased Mcl-1
OCI-AML-3Acute Myeloid Leukemia>1Induction of apoptosis, decreased Mcl-1
Prostate Cancer Cell LinesProstate Cancer2-4Cell cycle arrest, apoptosis
Multiple Pediatric Cancer Cell LinesVariousMedian of 3.1Cytotoxic activity

Data compiled from multiple sources.[1][3][7][8]

Experimental Protocols

In Vitro Kinase Activity Assay (Radiometric)

This protocol describes a radiometric assay to determine the inhibitory activity of SGI-1776 against a purified kinase.

Materials:

  • Purified recombinant human kinase (e.g., Pim-1)

  • This compound (dissolved in DMSO)

  • Peptide substrate (e.g., KKRNRTLTV for Pim kinases)[1]

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)[1]

  • 3% Phosphoric acid solution

  • Filter paper or membrane

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of SGI-1776 in kinase reaction buffer. Include a DMSO-only control.

  • In a reaction tube or well, add 5-10 mU of the purified kinase.[1]

  • Add the peptide substrate to a final concentration of 100 µM.[1]

  • Add the diluted SGI-1776 or DMSO control.

  • Initiate the reaction by adding the MgATP mix containing [γ-³²P]ATP.

  • Incubate the reaction mixture for 40 minutes at room temperature.[1]

  • Stop the reaction by adding 5 µL of 3% phosphoric acid solution.[1]

  • Spot a portion of the reaction mixture onto a filter paper.

  • Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each SGI-1776 concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the SGI-1776 concentration.

Cell-Based Kinase Activity Assay (Apoptosis Induction)

This protocol describes a cell-based assay to evaluate the effect of SGI-1776 on apoptosis induction in a cancer cell line.

Materials:

  • Cancer cell line (e.g., MV-4-11)

  • Cell culture medium (e.g., IMDM supplemented with 10% FBS)[1]

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed the cells in a multi-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of SGI-1776 (e.g., 0.1 µM to 10 µM) for 24 hours.[8] Include a DMSO-only control.

  • Harvest the cells by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 100 µL of annexin binding buffer.[8]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry, measuring the fluorescence of FITC and PI.

  • Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.

Visualizations

SGI1776_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Pim_Kinases Pim Kinases (Pim-1, Pim-2, Pim-3) FLT3->Pim_Kinases cMyc c-Myc Pim_Kinases->cMyc Phosphorylates Bad Bad Pim_Kinases->Bad Phosphorylates (inactivates) Mcl1 Mcl-1 Pim_Kinases->Mcl1 Promotes expression SGI1776 SGI-1776 SGI1776->FLT3 Inhibits SGI1776->Pim_Kinases Inhibits cMyc->Mcl1 Promotes transcription Apoptosis Apoptosis Bad->Apoptosis Promotes Mcl1->Apoptosis Inhibits

Caption: SGI-1776 signaling pathway.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Kinase, Substrate, ATP, SGI-1776) Serial_Dilution Create Serial Dilution of SGI-1776 Reagents->Serial_Dilution Incubation Incubate Kinase, Substrate, and SGI-1776 Serial_Dilution->Incubation Start_Reaction Initiate Reaction with ATP Incubation->Start_Reaction Stop_Reaction Stop Reaction Start_Reaction->Stop_Reaction Measure_Signal Measure Signal (e.g., Radioactivity, Luminescence) Stop_Reaction->Measure_Signal Data_Analysis Analyze Data (Calculate % Inhibition, IC50) Measure_Signal->Data_Analysis

Caption: General workflow for an in vitro kinase assay.

References

Combination Protocol for SGI-1776 and Bendamustine in B-Cell Lymphoma: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the combination study of SGI-1776, a pan-Pim kinase inhibitor, and bendamustine, an alkylating agent, in the context of B-cell lymphoma. The synergistic and additive effects of this combination therapy have been demonstrated in preclinical studies, offering a promising avenue for clinical investigation.[1][2][3]

Introduction

SGI-1776 is a potent small molecule inhibitor of all three Pim kinase family members (Pim-1, -2, and -3), which are serine/threonine kinases implicated in cell survival, proliferation, and apoptosis resistance.[4] Pim kinases are frequently overexpressed in various hematological malignancies, including B-cell lymphomas.[1][5] SGI-1776 exerts its anti-cancer effects by inhibiting c-Myc-driven transcription and cap-dependent translation, leading to a reduction in the levels of short-lived anti-apoptotic proteins like Mcl-1.[1][5][6]

Bendamustine is a unique alkylating agent with a dual mechanism of action, combining the properties of an alkylator and a purine analog.[7][8] It induces DNA damage, leading to interstrand and intrastrand cross-links, which disrupts DNA synthesis and repair, ultimately triggering apoptosis.[9][10]

The combination of SGI-1776 and bendamustine has been shown to result in additive to synergistic cell killing in B-cell lymphoma cell lines and primary patient samples.[1][2][3] This combination strategy targets multiple critical pathways in cancer cells: SGI-1776 inhibits protein synthesis and survival signaling, while bendamustine induces extensive DNA damage.[1][2][3]

Data Presentation

Table 1: In Vitro Cytotoxicity of SGI-1776 and Bendamustine Combination
Cell LineDrug Combination% Apoptosis (Annexin V+)Reference
JeKo-1 (MCL)5 µM SGI-1776~15%[1]
5 µM Bendamustine~10%[1]
5 µM SGI-1776 + 5 µM Bendamustine~30% [1]
Mino (MCL)5 µM SGI-1776~5%[1]
10 µM Bendamustine~22%[1]
5 µM SGI-1776 + 10 µM Bendamustine~31% [1]
Table 2: Effect of SGI-1776 and Bendamustine on Macromolecule Synthesis
Cell Line/SampleDrug Treatment% Inhibition of DNA Synthesis% Inhibition of RNA Synthesis% Inhibition of Protein SynthesisReference
JeKo-15 µM SGI-1776~20%~25%~33%[1]
10 µM Bendamustine~65%Not significant~10%[1]
5 µM SGI-1776 + 10 µM Bendamustine~71% ~40% ~40% [1]
Primary MCL Cells5 µM SGI-1776-~7%~58%[1]
10 µM Bendamustine-No reduction~48%[1]
5 µM SGI-1776 + 10 µM Bendamustine-~40% ~58% [1]

Signaling Pathways and Experimental Workflow

G cluster_0 SGI-1776 Action cluster_1 Bendamustine Action cluster_2 Combined Effect SGI1776 SGI-1776 PIM Pim Kinases (1, 2, 3) SGI1776->PIM inhibits cMyc c-Myc PIM->cMyc phosphorylates (stabilizes) Translation Cap-dependent Translation (e.g., 4E-BP1) PIM->Translation promotes Mcl1 Mcl-1 cMyc->Mcl1 upregulates transcription Translation->Mcl1 promotes translation Apoptosis_SGI Apoptosis Mcl1->Apoptosis_SGI inhibits EnhancedApoptosis Enhanced Apoptosis Apoptosis_SGI->EnhancedApoptosis Bendamustine Bendamustine DNA DNA Bendamustine->DNA alkylates DNAdamage DNA Damage (Cross-links) DNA->DNAdamage DNAsynthesis DNA Synthesis DNAdamage->DNAsynthesis inhibits Apoptosis_Benda Apoptosis DNAdamage->Apoptosis_Benda induces Apoptosis_Benda->EnhancedApoptosis G cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments start B-cell Lymphoma Cell Lines/Primary Cells treatment Treat with SGI-1776, Bendamustine, or Combination start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis macromolecule Macromolecule Synthesis (Radiolabeling) treatment->macromolecule western Western Blot (e.g., γ-H2AX, Mcl-1) treatment->western analysis Data Analysis viability->analysis apoptosis->analysis macromolecule->analysis western->analysis xenograft Establish B-cell Lymphoma Xenograft Model drug_admin Administer SGI-1776, Bendamustine, or Combination xenograft->drug_admin monitoring Monitor Tumor Growth and Animal Health drug_admin->monitoring endpoint Endpoint Analysis (Tumor Weight, IHC) monitoring->endpoint

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SGI-1776 IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for accurately determining the IC50 value of SGI-1776, a pan-Pim kinase inhibitor.

Section 1: SGI-1776 Profile and Mechanism of Action

This section provides fundamental information about SGI-1776, its primary targets, and its biological mechanism.

Frequently Asked Questions (FAQs)

Q1: What is SGI-1776 and what are its primary molecular targets?

SGI-1776 is a potent, ATP-competitive small molecule inhibitor that targets all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3).[1][2][3] It also demonstrates significant inhibitory activity against other kinases, such as FMS-like tyrosine kinase 3 (FLT3) and haspin kinase.[2][4] Pim kinases are key regulators in signaling pathways that control cell survival, proliferation, and apoptosis, and their overexpression is linked to various cancers.[3][5]

Data Presentation: IC50 Values of SGI-1776

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of SGI-1776 against its key targets in cell-free biochemical assays.

Target KinaseReported IC50 ValueReference
Pim-17 nM[1][2][4]
Pim-369 nM[1][2][4]
Pim-2363 nM[1][2][4]
FLT344 nM[1][2]
Haspin34 nM[4]

Q2: What is the mechanism of action for SGI-1776?

SGI-1776 exerts its effects by binding to the ATP-binding pocket of Pim kinases, preventing the phosphorylation of their downstream substrates.[2] This inhibition disrupts critical cell survival pathways. Key downstream effects include:

  • Decreased Phosphorylation of Pro-Survival Proteins: Inhibition of Pim kinase leads to reduced phosphorylation of targets like c-Myc and 4E-BP1.[1][6]

  • Reduction of Mcl-1 Levels: Treatment with SGI-1776 has been shown to decrease the levels of the anti-apoptotic protein Mcl-1, which is a critical factor in inducing apoptosis in cancer cells.[1][6][7]

  • Induction of Apoptosis and Autophagy: By disrupting these survival signals, SGI-1776 leads to programmed cell death (apoptosis) and can also induce autophagy in certain cell types.[2][8]

Mandatory Visualization: Pim-1 Signaling Pathway

pim1_pathway cytokine Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT3 / STAT5 jak->stat Phosphorylates pim1 Pim-1 Kinase stat->pim1 ↑ Transcription sub_myc c-Myc pim1->sub_myc Phosphorylates (Stabilizes) sub_bad Bad pim1->sub_bad Phosphorylates (Inactivates) sub_4ebp1 4E-BP1 pim1->sub_4ebp1 Phosphorylates sgi1776 SGI-1776 sgi1776->pim1 Inhibits prolif Cell Proliferation & Survival sub_myc->prolif apoptosis Apoptosis sub_bad->apoptosis Inhibits sub_4ebp1->prolif

Caption: The JAK/STAT pathway drives Pim-1 expression, which SGI-1776 inhibits.

Section 2: Experimental Protocols for IC50 Determination

A robust and reproducible protocol is essential for accurate IC50 determination. The following is a generalized workflow for a biochemical kinase assay.

Experimental Workflow: IC50 Determination

ic50_workflow cluster_prep 1. Reagent Preparation cluster_opt 2. Assay Optimization cluster_exp 3. IC50 Experiment cluster_analysis 4. Data Analysis arrow arrow prep_sgi Prepare SGI-1776 Stock (in DMSO) run_exp Dose-Response Assay: - Fixed Kinase - Fixed ATP (at Km) - Serial Dilution of SGI-1776 prep_sgi->run_exp prep_buffer Prepare Assay Buffer opt_kinase Kinase Titration (Find Linear Range) prep_buffer->opt_kinase opt_atp ATP Titration (Determine Km) prep_buffer->opt_atp prep_kinase Prepare Kinase Stock prep_kinase->opt_kinase prep_atp Prepare ATP Stock prep_atp->opt_atp opt_kinase->opt_atp opt_atp->run_exp detect Read Signal (e.g., Luminescence, Fluorescence) run_exp->detect analyze Normalize Data & Plot Dose-Response Curve detect->analyze calculate Calculate IC50 Value analyze->calculate

Caption: Workflow for optimizing and executing an IC50 determination assay.

Detailed Methodology: Biochemical Kinase Assay Protocol

This protocol outlines the key steps for determining the IC50 of SGI-1776 using a luminescence-based kinase assay (e.g., Kinase-Glo®).

1. Reagent Preparation:

  • SGI-1776 Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) of SGI-1776 free base in 100% fresh, anhydrous DMSO.[2] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[1][4]

  • Kinase Buffer: Prepare a suitable kinase reaction buffer. The optimal composition can vary, but a typical buffer may contain Tris-HCl, MgCl2, DTT, and a detergent like Triton X-100.[9]

  • Enzyme and Substrate: Dilute the recombinant Pim-1 kinase and its specific peptide substrate in kinase buffer to their working concentrations.

  • ATP Solution: Prepare a fresh, high-concentration stock of ATP in water or buffer.

2. Assay Optimization (Crucial for Accuracy):

  • Kinase Titration: Perform a serial dilution of the Pim-1 kinase with a fixed, high concentration of ATP (e.g., 100 µM) and substrate. Incubate for a set time (e.g., 30-60 minutes) and measure the activity.[10] Identify the kinase concentration that yields a robust signal and operates within the linear range of the assay (typically <20% substrate turnover).[11]

  • ATP Km Determination: Using the optimized kinase concentration, perform the assay with a serial dilution of ATP (e.g., from 200 µM down to low µM).[11][12] Plot the reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent ATP Km.[9] For ATP-competitive inhibitors like SGI-1776, running the final IC50 assay at the ATP Km concentration provides high sensitivity and allows for better comparison across different studies.[11]

3. IC50 Determination (Dose-Response):

  • Compound Dilution: Prepare a serial dilution of SGI-1776 in 100% DMSO. Subsequently, dilute these into the assay buffer to create the final working concentrations. Ensure the final DMSO concentration is consistent across all wells (including controls) and is typically ≤1%.[13][14]

  • Assay Plate Setup: In a suitable microplate (e.g., 384-well), add the SGI-1776 dilutions.

  • Kinase Reaction: Add the kinase and substrate mixture to the wells.[13]

  • Initiation: Start the reaction by adding the ATP solution at the predetermined Km concentration.[13] Include "no inhibitor" (positive control) and "no kinase" (background) wells.

  • Incubation: Incubate the plate at a stable temperature (e.g., room temperature) for the optimized reaction time.[10]

4. Signal Detection and Data Analysis:

  • Detection: Add the detection reagent (e.g., Kinase-Glo® Reagent) to stop the reaction and generate a luminescent signal.[13] Incubate as per the manufacturer's instructions to stabilize the signal.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis:

    • Subtract the background reading ("no kinase") from all wells.

    • Normalize the data by setting the average of the "no inhibitor" control wells to 100% activity and the "highest inhibitor concentration" wells to 0% activity.

    • Plot the percent inhibition against the log of the SGI-1776 concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to calculate the IC50 value.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during IC50 experiments with SGI-1776.

Problem Possible Cause Recommended Solution
High IC50 Value (µM range instead of expected nM)ATP Concentration is Too High: SGI-1776 is an ATP-competitive inhibitor. High ATP levels in the assay will outcompete the inhibitor, leading to a significantly higher apparent IC50.[9][11]Action: Determine the ATP Km for your kinase under your specific assay conditions. Run the IC50 experiment with the ATP concentration set at or near the Km value.[11] This ensures maximum sensitivity for ATP-competitive compounds.
High Kinase Concentration: Using too much enzyme can lead to rapid substrate/ATP depletion, pushing the reaction out of its linear range and affecting inhibitor potency measurement.[9][11]Action: Titrate the kinase to find the lowest concentration that gives a robust signal-to-background ratio while ensuring the reaction remains linear over time (e.g., <20% substrate consumption).[11]
Compound Precipitation (Visible particulates in wells)Poor Aqueous Solubility: SGI-1776, like many kinase inhibitors, has limited solubility in aqueous buffers. Diluting a high-concentration DMSO stock directly into buffer can cause it to crash out.[13]Action: Perform a serial dilution in 100% DMSO first to get closer to the final concentration before making the final dilution into the aqueous assay buffer.[13] Ensure the final DMSO concentration is kept low and consistent (e.g., <1%).[14] Gentle vortexing can help.
Low Signal or Poor Z'-factor Suboptimal Reagent Concentrations: The concentration of the kinase, substrate, or ATP may be too low to generate a strong signal.[15]Action: Re-optimize the concentrations of each component through titration experiments as described in the protocol.[15]
Degraded Reagents: ATP solutions are prone to degradation with multiple freeze-thaw cycles. Kinase activity can be lost with improper storage.[11][15]Action: Aliquot ATP stocks to minimize freeze-thaw cycles.[11] Ensure the kinase has been stored correctly and handle it on ice. Prepare fresh dilutions for each experiment.
High Data Variability / Poor Reproducibility Temperature Fluctuations: Kinase activity is highly sensitive to temperature. Gradients across the assay plate can cause inconsistent results.[15]Action: Allow all reagents and plates to equilibrate to the assay temperature before starting. Use a temperature-controlled incubator.[15]
Insufficient Mixing: Failure to properly mix reagents upon addition can lead to uneven reaction rates within the wells.[15]Action: Gently mix the plate on a plate shaker after each reagent addition step, being careful to avoid cross-contamination.
Inconsistent DMSO Concentration: Varying final DMSO concentrations across the plate can affect kinase activity and lead to inconsistent results.Action: Maintain a constant final DMSO percentage in all wells, including all controls.[13]

Mandatory Visualization: ATP Competition

atp_competition cluster_low_atp Low [ATP] (at Km) cluster_high_atp High [ATP] (>> Km) kinase_low Kinase Active Site atp_low ATP atp_low->kinase_low sgi_low SGI-1776 sgi_low->kinase_low Effectively Binds (High Apparent Potency) kinase_high Kinase Active Site atp_high ATP ATP ATP atp_high->kinase_high Out-competes Inhibitor sgi_high SGI-1776 sgi_high->kinase_high Binding is Reduced (Low Apparent Potency)

Caption: High ATP levels reduce the apparent potency of competitive inhibitors.

References

Troubleshooting SGI-1776 free base insolubility in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SGI-1776. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of SGI-1776 free base, with a specific focus on addressing its insolubility in aqueous media.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing precipitation of this compound in my cell culture media. What is the recommended procedure for solubilizing this compound for in vitro experiments?

A1: this compound is known to be insoluble in water and aqueous solutions like cell culture media[1][2]. Therefore, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent. The most commonly used solvent for this purpose is dimethyl sulfoxide (DMSO)[3][4][5][6].

Troubleshooting Steps:

  • Prepare a High-Concentration Stock Solution: Dissolve the this compound powder in fresh, anhydrous DMSO to create a stock solution. A concentration of 10 mM is often used[4]. Selleck Chemicals reports a solubility of up to 81 mg/mL (199.79 mM) in DMSO[1][2]. Ensure the powder is completely dissolved. Gentle vortexing or sonication may be required.

  • Store Stock Solution Properly: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability[1][3][4]. Stock solutions in DMSO are reported to be stable for up to 6 months at -20°C[7].

  • Dilute into Culture Media: For your experiment, perform a serial dilution of the DMSO stock solution directly into your pre-warmed cell culture media to achieve the desired final concentration. It is critical to ensure that the final concentration of DMSO in the media is low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity[3][5][6].

  • Immediate Use: Use the media containing the diluted SGI-1776 immediately after preparation to minimize the risk of precipitation over time.

Q2: What are the known solubility limits of this compound in different solvents?

A2: The solubility of this compound varies significantly between aqueous and organic solvents. Below is a summary of its solubility in commonly used laboratory solvents.

SolventSolubilityReference
DMSO10 mg/mL[8]
81 mg/mL (199.79 mM)[1][2]
55.55 mg/mL (137.03 mM)[9]
Ethanol30 mg/mL[8]
81 mg/mL (199.79 mM)[1][2]
75 mg/mL (184.99 mM)[9]
DMF20 mg/mL[8]
WaterInsoluble[1][2]

Q3: Even after following the recommended protocol, I still see some precipitation at higher concentrations in my media. What can I do?

A3: If you observe precipitation at higher concentrations despite using a DMSO stock, consider the following:

  • Final DMSO Concentration: While aiming for ≤ 0.1% DMSO is a general guideline, slightly increasing the final DMSO concentration (e.g., to 0.2% or 0.5%) might be necessary for higher SGI-1776 concentrations. However, it is crucial to run a vehicle control with the same DMSO concentration to ensure that the solvent itself is not affecting your experimental outcomes.

  • Media Composition: The protein content (e.g., fetal bovine serum, FBS) in your cell culture media can influence the solubility of hydrophobic compounds. Preparing the final dilution in media containing the full percentage of FBS may help to stabilize the compound.

  • Temperature: Ensure your cell culture media is at 37°C when adding the SGI-1776 stock solution. Adding a cold stock to warm media can sometimes cause the compound to precipitate out.

  • Sonication: For persistent issues, brief sonication of the final diluted media may help to re-dissolve any small precipitates. However, be cautious as this can potentially damage media components.

Experimental Protocols

Protocol 1: Preparation of SGI-1776 Stock Solution and Working Concentrations

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in cell culture experiments.

Materials:

  • This compound (MW: 405.42 g/mol )[1][10]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Stock Solution Preparation (10 mM):

    • Weigh out 4.05 mg of this compound powder.

    • Add 1 mL of anhydrous DMSO to the powder.

    • Vortex thoroughly until the powder is completely dissolved.

  • Storage:

    • Aliquot the 10 mM stock solution into sterile microcentrifuge tubes (e.g., 20 µL aliquots).

    • Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solution (Example: 10 µM in 10 mL of media):

    • Thaw one aliquot of the 10 mM SGI-1776 stock solution.

    • Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium. This results in a final SGI-1776 concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Mix immediately by gentle inversion.

    • Use the prepared media for your experiment without delay.

Visualizations

Signaling Pathway of SGI-1776 Action

SGI-1776 is a potent inhibitor of Pim kinases and also targets FLT3[1][3]. Its mechanism of action involves the modulation of several downstream signaling pathways that regulate cell survival, proliferation, and apoptosis.

SGI1776_Pathway cluster_inhibition Inhibition cluster_kinases Kinases cluster_downstream Downstream Targets & Processes cluster_outcomes Cellular Outcomes SGI1776 SGI-1776 Pim1 Pim-1 SGI1776->Pim1 Pim2 Pim-2 SGI1776->Pim2 Pim3 Pim-3 SGI1776->Pim3 FLT3 FLT3 SGI1776->FLT3 cMyc p-c-Myc (Ser62)↓ Pim1->cMyc Bad p-Bad (Ser112)↓ Pim1->Bad p21 p-p21 (Thr145)↓ Pim1->p21 ProteinSynth Protein Synthesis↓ Pim1->ProteinSynth STAT3 p-STAT3 (Tyr705)↓ FLT3->STAT3 Mcl1 Mcl-1↓ cMyc->Mcl1 transcription Apoptosis Apoptosis↑ Bad->Apoptosis inhibition of anti-apoptotic Bcl-2 CellCycleArrest G1 Arrest↑ p21->CellCycleArrest promotion Mcl1->Apoptosis inhibition ProteinSynth->Apoptosis inhibition STAT3->Apoptosis inhibition

Caption: SGI-1776 inhibits Pim kinases and FLT3, leading to apoptosis and cell cycle arrest.

Experimental Workflow for Testing SGI-1776 Cytotoxicity

The following workflow outlines the key steps for assessing the cytotoxic effects of SGI-1776 on a cancer cell line.

SGI1776_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM SGI-1776 in DMSO Stock treat_cells Treat Cells with SGI-1776 (e.g., 0.1-10 µM) and 0.1% DMSO Vehicle Control prep_stock->treat_cells culture_cells Culture Cancer Cells seed_cells Seed Cells in Plates culture_cells->seed_cells seed_cells->treat_cells apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treat_cells->apoptosis_assay 24-72h Incubation western_blot Western Blot for Downstream Targets treat_cells->western_blot 24-72h Incubation cell_cycle Cell Cycle Analysis treat_cells->cell_cycle 24-72h Incubation

Caption: Workflow for evaluating SGI-1776's effects on cancer cells.

Troubleshooting Logic for SGI-1776 Insolubility

This decision tree provides a logical approach to troubleshooting solubility issues with this compound in cell culture media.

Troubleshooting_Logic start Precipitation Observed in Media? check_stock Was a DMSO stock solution used? start->check_stock Yes prepare_stock Prepare a fresh stock in anhydrous DMSO. check_stock->prepare_stock No check_dmso_conc Is final DMSO concentration ≤ 0.1%? check_stock->check_dmso_conc Yes issue_resolved Issue Resolved prepare_stock->issue_resolved increase_dmso Consider increasing DMSO (e.g., to 0.2-0.5%) and run vehicle control. check_dmso_conc->increase_dmso Yes check_dilution Was stock added to pre-warmed media and used immediately? check_dmso_conc->check_dilution No increase_dmso->issue_resolved best_practice Ensure media is at 37°C and use immediately after dilution. check_dilution->best_practice No contact_support Contact Technical Support check_dilution->contact_support Yes best_practice->issue_resolved

Caption: A decision tree for troubleshooting SGI-1776 insolubility issues.

References

SGI-1776 free base degradation and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals working with SGI-1776 free base. It includes frequently asked questions and troubleshooting guides to ensure the stability, proper handling, and effective use of this Pim kinase inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is SGI-1776 and what is its primary mechanism of action?

A1: SGI-1776 is a potent and selective, ATP-competitive inhibitor of the Pim family of serine/threonine kinases. It inhibits all three isoforms: Pim-1, Pim-2, and Pim-3, with the highest potency against Pim-1. By inhibiting Pim kinases, SGI-1776 disrupts downstream signaling pathways that are crucial for cell survival, proliferation, and apoptosis. This leads to the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Q2: How should I store this compound powder and its solutions?

A2: Proper storage is critical to maintain the integrity of SGI-1776. For the solid powder, long-term storage at -20°C is recommended, which can be stable for up to four years. For shorter durations, storage at 2-8°C is also acceptable. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for up to six months.

Q3: What are the key handling precautions for this compound?

A3: this compound is a crystalline solid that is hygroscopic and should be protected from light. It is important to handle the compound in a dry environment and store it in a desiccator. When preparing solutions, use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce its solubility. Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

Q4: What is the known signaling pathway affected by SGI-1776?

A4: SGI-1776 primarily targets the Pim kinase signaling pathway. Pim kinases phosphorylate a number of downstream targets involved in cell cycle progression and apoptosis. Key substrates include Bad, which upon phosphorylation, promotes cell survival. SGI-1776 treatment leads to decreased phosphorylation of Bad. It also affects the c-Myc and Mcl-1 pathways, leading to a reduction in their protein levels, which contributes to its pro-apoptotic effects.

Data Presentation

Table 1: Inhibitory Activity of SGI-1776

TargetIC₅₀ (nM)
Pim-17
Pim-2363
Pim-369
Flt-344
Haspin34

Source: Data compiled from multiple sources.

Table 2: Recommended Storage Conditions

FormTemperatureDurationNotes
Solid Powder-20°CUp to 4 yearsProtect from light and moisture.
Solid Powder2-8°CShort-termKeep desiccated.
Stock Solution-20°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
Stock Solution-80°CUp to 1 yearPreferred for long-term solution storage.

Source: Data compiled from multiple sources.

Table 3: Solubility Information

SolventConcentration
DMSO≥40.5 mg/mL
Ethanol≥101 mg/mL
WaterInsoluble

Source: Data compiled from multiple sources.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or weaker than expected experimental results. 1. Degradation of SGI-1776: The compound may have degraded due to improper storage or handling (exposure to moisture or light). 2. Repeated Freeze-Thaw Cycles: Aliquots of the stock solution were not used, leading to degradation from repeated temperature changes.1. Use a fresh vial of SGI-1776. Ensure it has been stored correctly at -20°C, protected from light and moisture. 2. Prepare fresh stock solutions and aliquot them into single-use volumes to avoid freeze-thaw cycles. Store aliquots at -80°C for long-term stability.
Precipitate forms in the stock solution. Use of non-anhydrous DMSO: SGI-1776 solubility is reduced in DMSO that has absorbed moisture.Use fresh, anhydrous DMSO to prepare stock solutions. If you suspect your DMSO has absorbed moisture, use a new, sealed bottle. Warm the solution gently (e.g., 37°C) to aid dissolution.
Low cell permeability or off-target effects. Incorrect solvent or final concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture media may be too high, causing cellular stress or off-target effects.Ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.1%). Perform a vehicle control experiment with the same final DMSO concentration to assess any solvent-induced effects.
Variability in apoptosis induction. Cell line-specific sensitivity: Different cell lines exhibit varying sensitivity to SGI-1776. Sub-optimal treatment duration: The incubation time may not be sufficient to observe significant apoptosis.Perform a dose-response and time-course experiment for your specific cell line to determine the optimal concentration and incubation time. Refer to published studies using similar cell lines for starting points.

Experimental Protocols & Visualizations

General Protocol for In Vitro Cell Treatment
  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of SGI-1776 Working Solution: Prepare a fresh dilution of the SGI-1776 stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of SGI-1776. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Analysis: Following incubation, harvest the cells for downstream analysis, such as apoptosis assays (e.g., Annexin V/PI staining) or Western blotting.

Diagrams

SGI1776_Signaling_Pathway SGI-1776 Signaling Pathway SGI1776 SGI-1776 Pim_Kinase Pim Kinase (Pim-1, -2, -3) SGI1776->Pim_Kinase Inhibits Bad Bad Pim_Kinase->Bad Phosphorylates cMyc c-Myc Pim_Kinase->cMyc Stabilizes Mcl1 Mcl-1 Pim_Kinase->Mcl1 Upregulates pBad p-Bad (Inactive) Apoptosis Apoptosis pBad->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation cMyc->Cell_Survival Mcl1->Apoptosis Inhibits

Caption: SGI-1776 inhibits Pim kinases, leading to apoptosis.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Prep Prepare SGI-1776 Stock Solution (DMSO) Working_Sol Prepare Working Solutions in Culture Medium Stock_Prep->Working_Sol Cell_Seeding Seed Cells in Plate Treatment Treat Cells with SGI-1776 and Vehicle Control Cell_Seeding->Treatment Working_Sol->Treatment Incubation Incubate for Desired Time Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Harvest->Apoptosis_Assay Western_Blot Western Blot (e.g., p-Bad, Mcl-1) Harvest->Western_Blot

Caption: Workflow for in vitro SGI-1776 experiments.

Overcoming resistance to SGI-1776 free base in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the Pim kinase inhibitor SGI-1776 and troubleshooting potential issues, particularly the development of resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SGI-1776?

A1: SGI-1776 is a potent, ATP-competitive pan-Pim kinase inhibitor, targeting Pim-1, Pim-2, and Pim-3.[1][2] These serine/threonine kinases are crucial regulators of cell cycle progression, apoptosis, and protein translation. By inhibiting Pim kinases, SGI-1776 can lead to cell cycle arrest and induction of apoptosis in cancer cells.[3][4] SGI-1776 has also been shown to inhibit FMS-like tyrosine kinase 3 (FLT3), another important target in certain hematological malignancies.[1]

Q2: My cancer cells are showing reduced sensitivity to SGI-1776. What are the potential resistance mechanisms?

A2: Resistance to SGI-1776 can arise from several mechanisms:

  • Pim Kinase-Mediated Resistance: Continuous Pim kinase signaling can promote resistance to various therapies, including SGI-1776 itself, through the regulation of downstream survival pathways.

  • Upregulation of ABC Transporters: Increased expression and activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1) and breast cancer resistance protein (ABCG2), can lead to efflux of SGI-1776 from the cell, reducing its intracellular concentration and efficacy.[5]

  • Alterations in Downstream Signaling: Changes in downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, can compensate for Pim kinase inhibition and promote cell survival.

  • Reduced Apoptotic Response: Alterations in the balance of pro- and anti-apoptotic proteins, such as Mcl-1, can confer resistance to SGI-1776-induced apoptosis.[1]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A3: To elucidate the resistance mechanism, we recommend a series of experiments outlined in the Troubleshooting Guide below. Key steps include comparing protein expression levels of Pim kinases and ABC transporters in sensitive versus resistant cells via Western blotting, and assessing the functional activity of these transporters using efflux assays.

Q4: Are there strategies to overcome SGI-1776 resistance?

A4: Yes, several strategies can be employed:

  • Combination Therapy: Combining SGI-1776 with other anti-cancer agents can be effective. For instance, co-administration with taxanes has been shown to resensitize resistant prostate cancer cells by inhibiting MDR1 activity.[3] Combination with bendamustine has shown additive effects in B-cell lymphoma.[6][7]

  • Targeting ABC Transporters: The use of specific inhibitors for ABCB1 or ABCG2 can restore sensitivity to SGI-1776.

  • Modulating Downstream Pathways: If compensatory signaling is identified, targeting key nodes in those pathways (e.g., with PI3K or mTOR inhibitors) may overcome resistance.

Troubleshooting Guide: Overcoming SGI-1776 Resistance

This guide provides a structured approach to identifying and overcoming resistance to SGI-1776 in your cancer cell lines.

Initial Observation: Decreased Cell Viability in Response to SGI-1776

If you observe a rightward shift in the dose-response curve (increased IC50) for SGI-1776 in your cell line compared to previously sensitive parental lines or published data, it is indicative of resistance.

Step 1: Characterize the Resistant Phenotype

Experiment: Determine the IC50 value of SGI-1776 in your resistant cell line compared to the sensitive parental line.

Protocol: See "Experimental Protocols" section for a detailed Cell Viability Assay protocol.

Interpretation of Results:

  • High IC50 Fold Change (>5-fold): Suggests a significant resistance mechanism is present.

  • Low IC50 Fold Change (2 to 5-fold): May indicate an early or partial resistance phenotype.

Step 2: Investigate Potential Resistance Mechanisms

Based on the characterization of resistance, proceed with the following investigations:

Troubleshooting Flowchart

TroubleshootingFlowchart Troubleshooting SGI-1776 Resistance Start Start: Decreased SGI-1776 Sensitivity Observed Step1 Step 1: Quantify Resistance (IC50 Determination) Start->Step1 Step2 Step 2: Investigate Mechanisms Step1->Step2 Mechanism1 Mechanism A: Upregulation of ABC Transporters Step2->Mechanism1 Mechanism2 Mechanism B: Pim Kinase Pathway Alterations Step2->Mechanism2 Experiment1A Western Blot for ABCB1/ABCG2 Mechanism1->Experiment1A Experiment1B Drug Efflux Assay Mechanism1->Experiment1B Experiment2A Western Blot for Pim-1, p-Akt, Mcl-1 Mechanism2->Experiment2A Solution1 Solution: - Combine SGI-1776 with ABC transporter inhibitors - Use SGI-1776 in combination with substrates of the identified transporter (e.g., taxanes for ABCB1) Experiment1A->Solution1 Experiment1B->Solution1 Solution2 Solution: - Combine SGI-1776 with inhibitors of compensatory pathways (e.g., PI3K/mTOR inhibitors) - Explore alternative Pim kinase inhibitors Experiment2A->Solution2

Caption: A flowchart for troubleshooting SGI-1776 resistance.

Mechanism A: Upregulation of ABC Transporters

Hypothesis: Resistant cells are actively pumping SGI-1776 out of the cell.

Experiments:

  • Western Blot Analysis: Compare the protein expression levels of ABCB1 (MDR1) and ABCG2 in sensitive and resistant cell lysates.

    • Protocol: See "Experimental Protocols" section for a detailed Western Blotting protocol.

    • Expected Outcome: Increased band intensity for ABCB1 and/or ABCG2 in resistant cell lysates.

  • Drug Efflux Assay: Measure the accumulation of a fluorescent substrate of ABCB1 (e.g., Rhodamine 123) or ABCG2 (e.g., Hoechst 33342) in the presence and absence of SGI-1776 and known inhibitors.

    • Protocol: A general protocol is provided in the "Experimental Protocols" section.

    • Expected Outcome: Lower fluorescence intensity in resistant cells, which is reversed by a specific inhibitor or SGI-1776 (if it also inhibits the transporter).

Solutions:

  • Co-administer SGI-1776 with a known inhibitor of the overexpressed transporter (e.g., verapamil for ABCB1).

  • Utilize SGI-1776 in combination with chemotherapeutic agents that are also substrates for the identified transporter, as SGI-1776 may competitively inhibit their efflux.[3]

Mechanism B: Pim Kinase Pathway Alterations

Hypothesis: Resistant cells have developed compensatory mechanisms to bypass Pim kinase inhibition.

Experiments:

  • Western Blot Analysis: Assess the expression and phosphorylation status of key proteins in the Pim kinase signaling pathway.

    • Proteins to Probe: Pim-1, phospho-Akt (Ser473), total Akt, and Mcl-1.

    • Protocol: See "Experimental Protocols" section for a detailed Western Blotting protocol.

    • Expected Outcomes:

      • Increased Pim-1 expression: May indicate a feedback mechanism leading to higher kinase levels.

      • Sustained or increased p-Akt: Suggests activation of a parallel survival pathway.

      • Maintained Mcl-1 levels despite SGI-1776 treatment: Indicates a block in the apoptotic response.[1]

Solutions:

  • If compensatory activation of the PI3K/Akt pathway is observed, consider combining SGI-1776 with a PI3K or Akt inhibitor.

  • For cells with sustained Mcl-1 expression, combination with a Bcl-2 family inhibitor (e.g., a BH3 mimetic) may be effective.[8]

Data Presentation

Table 1: IC50 Values of SGI-1776 in Various Cancer Cell Lines
Cell LineCancer TypeSGI-1776 IC50 (µM)Reference
MV-4-11Acute Myeloid Leukemia~0.1 - 0.3[1]
MOLM-13Acute Myeloid Leukemia~0.1 - 0.3[1]
OCI-AML-3Acute Myeloid Leukemia~1.0 - 10[1]
22Rv1Prostate Cancer~2.5 - 5.0[3]
C4-2BProstate Cancer~2.5 - 7.5[3]
U266Multiple Myeloma~3.0[4]
MM.1SMultiple Myeloma>3.0[4]

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of SGI-1776 (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting
  • Cell Lysis: Lyse sensitive and resistant cells (treated with SGI-1776 or vehicle) with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., Pim-1, ABCB1, p-Akt, Mcl-1, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Drug Efflux Assay (using Rhodamine 123 for ABCB1)
  • Cell Preparation: Harvest and resuspend cells in a suitable buffer (e.g., phenol red-free medium).

  • Inhibitor Pre-incubation: Pre-incubate cells with a known ABCB1 inhibitor (e.g., 10 µM verapamil) or SGI-1776 for 30 minutes.

  • Substrate Loading: Add Rhodamine 123 (e.g., at 1 µM) to the cell suspension and incubate for 30-60 minutes at 37°C.

  • Efflux Period: Wash the cells to remove excess substrate and resuspend them in a fresh medium. Incubate for another 30-60 minutes to allow for efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Lower fluorescence indicates higher efflux activity.

Signaling Pathway Diagrams

Pim1_Signaling_Pathway Pim-1 Signaling and Resistance Pathways cluster_0 Pim-1 Pro-Survival Signaling cluster_1 SGI-1776 Action and Resistance Pim1 Pim-1 Bad Bad Pim1->Bad inhibits cMyc c-Myc Pim1->cMyc activates Protein_Synthesis Protein Synthesis Pim1->Protein_Synthesis promotes Cell_Cycle Cell Cycle Progression Pim1->Cell_Cycle promotes Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Mcl1 Mcl-1 cMyc->Mcl1 upregulates Mcl1->Apoptosis inhibits SGI1776 SGI-1776 SGI1776->Pim1 inhibits ABCB1_ABCG2 ABCB1/ABCG2 ABCB1_ABCG2->SGI1776 efflux (resistance)

Caption: Pim-1 signaling, SGI-1776 action, and a resistance mechanism.

Experimental_Workflow Workflow for Investigating SGI-1776 Resistance Start Start: Establish Sensitive and Resistant Cell Lines IC50 Determine IC50 values of SGI-1776 Start->IC50 Western_Blot Western Blot Analysis (Pim-1, ABCB1, p-Akt, Mcl-1) IC50->Western_Blot Efflux_Assay Functional Drug Efflux Assay IC50->Efflux_Assay Data_Analysis Analyze Data and Identify Resistance Mechanism Western_Blot->Data_Analysis Efflux_Assay->Data_Analysis Strategy Develop Strategy to Overcome Resistance (e.g., Combination Therapy) Data_Analysis->Strategy

Caption: A workflow for investigating SGI-1776 resistance.

References

Improving SGI-1776 free base bioavailability in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Pim kinase inhibitor, SGI-1776 free base. The focus is on strategies to improve its in vivo bioavailability for preclinical studies.

Troubleshooting Guide: Low Oral Bioavailability of SGI-1776

Low and variable oral bioavailability is a common challenge for poorly soluble compounds like SGI-1776. This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Low drug exposure (AUC) after oral gavage. Poor Solubility and Dissolution: this compound is practically insoluble in water, leading to limited absorption in the gastrointestinal (GI) tract.1. pH-Adjusted Aqueous Solution: SGI-1776 is a basic compound. Lowering the pH of the vehicle can significantly increase its solubility. A previously reported successful formulation involved dissolving SGI-1776 in sterile water and titrating to pH 3.5 with 1N NaOH. 2. Co-solvent Systems: Utilize a mixture of solvents to improve solubility. A common approach is to first dissolve SGI-1776 in a small amount of DMSO and then dilute it with a vehicle suitable for animal dosing, such as corn oil or a mixture of PEG300 and Tween 80.
High variability in plasma concentrations between subjects. Precipitation of the drug in the GI tract: A formulation that appears stable on the bench may precipitate when it enters the neutral pH environment of the intestines.1. Use of Surfactants: Incorporate a non-ionic surfactant like Tween 80 or Polysorbate 20 in your formulation. Surfactants help to maintain the drug in a solubilized state or as a fine dispersion, preventing precipitation and improving absorption consistency. 2. Lipid-Based Formulations: Consider self-emulsifying drug delivery systems (SEDDS). These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids. This can enhance solubility and reduce variability.
Efficacy in in vivo models is lower than expected based on in vitro potency. Insufficient Free Drug Concentration: Only the dissolved drug can be absorbed. Even with a high dose, if the drug does not go into solution in the GI tract, the systemic exposure will be insufficient to reach therapeutic concentrations at the target site.1. Formulation Optimization: Systematically test different formulations (pH adjustment, co-solvents, lipid-based systems) and evaluate the resulting pharmacokinetic profiles to identify the one that provides the highest exposure (see Experimental Protocols section). 2. Particle Size Reduction: Micronization or nano-milling of the this compound powder can increase the surface area for dissolution, potentially leading to a faster dissolution rate and improved absorption.
Compound appears to degrade in the formulation before administration. Chemical Instability: The chosen excipients or pH of the formulation may be causing degradation of SGI-1776.1. Stability Studies: Assess the stability of SGI-1776 in your chosen formulation over the intended period of use. Analyze samples by HPLC at different time points to check for degradation products. 2. pH and Excipient Compatibility: Ensure the pH of your formulation is within a stable range for SGI-1776. Check for potential incompatibilities between SGI-1776 and the excipients used.

Frequently Asked Questions (FAQs)

Formulation and Administration

Q1: What is a good starting formulation for an in vivo efficacy study with SGI-1776?

A1: A good starting point is a pH-adjusted aqueous solution. One study reported an oral bioavailability of 40% in mice using a formulation where SGI-1776 was dissolved in sterile water and the pH was adjusted to 3.5.[1] For studies requiring higher concentrations, a suspension in 5% dextrose has also been used effectively in xenograft models.[2] Another common approach for poorly soluble compounds is to first dissolve SGI-1776 in DMSO, then dilute with corn oil.

Q2: How can I prepare a co-solvent formulation for oral gavage?

A2: A typical method involves creating a stock solution of SGI-1776 in a suitable organic solvent like DMSO. For dosing, an aliquot of the stock solution is then mixed with a larger volume of a vehicle such as corn oil or a combination of PEG300 and a surfactant like Tween 80. It is crucial to ensure the final concentration of the organic solvent is within the tolerated limits for the animal species being studied.

Q3: Should I use the free base or a salt form of SGI-1776?

A3: The free base is commonly used in preclinical research. However, creating a salt form is a standard pharmaceutical strategy to improve solubility and dissolution rates. If you are consistently facing bioavailability issues with the free base, exploring a salt form could be a viable, albeit more resource-intensive, option.

Bioavailability and Pharmacokinetics

Q4: What is the reported oral bioavailability of SGI-1776?

A4: A study in mice reported an oral bioavailability of 40% when SGI-1776 was administered at 300 mg/kg in a pH-adjusted aqueous solution.[1] It is important to note that bioavailability can be highly dependent on the formulation, dose, and animal species.

Q5: How do I measure the bioavailability of my SGI-1776 formulation?

A5: A standard pharmacokinetic (PK) study is required. This involves administering SGI-1776 both intravenously (IV) and orally (PO) to different groups of animals. Blood samples are collected at various time points after dosing, and the plasma concentrations of SGI-1776 are measured using a validated analytical method like LC-MS/MS. The absolute bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Q6: What are the key pharmacokinetic parameters I should be looking at?

A6: The most important parameters are the Area Under the Curve (AUC), which represents total drug exposure, the maximum plasma concentration (Cmax), and the time to reach maximum concentration (Tmax). For efficacy studies, you want to achieve an AUC that is consistent with the exposure levels where therapeutic effects are observed.

Quantitative Data Summary

The following tables summarize key in-vitro potency data for SGI-1776 and pharmacokinetic data for SGI-1776 and a similar second-generation PIM inhibitor, TP-3654, in different formulations.

Table 1: In Vitro Potency of SGI-1776

Target IC₅₀ / Kᵢ (nM)
Pim-17
Pim-2363
Pim-369
Flt-344

Data compiled from multiple sources.[2][3]

Table 2: Preclinical Oral Bioavailability of PIM Kinase Inhibitors

Compound Species Dose (mg/kg) Formulation Vehicle Oral Bioavailability (F%) Reference
SGI-1776 Mouse300pH-adjusted aqueous solution (pH 3.5)40%[1]
SGI-1776 Mouse75-2005% DextroseEfficacious in xenograft models (PK data not reported)[2][3]
TP-3654 RatNot specified10% Polysorbate 2039%[4]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Formulation
  • Objective: To prepare a 10 mg/mL solution of this compound with improved solubility for oral administration.

  • Materials:

    • This compound powder

    • Sterile water for injection

    • 1N Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)

    • Sterile containers

    • pH meter

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add a portion of the sterile water to the powder and begin stirring.

    • Slowly titrate the suspension with 1N HCl to lower the pH. SGI-1776, being a basic compound, will increase in solubility as the pH decreases.

    • Monitor the pH continuously. Aim for a final pH of approximately 3.5.

    • Continue stirring until the compound is fully dissolved.

    • Add the remaining sterile water to reach the final desired concentration.

    • Confirm the final pH and adjust if necessary.

    • Prepare this formulation fresh daily or validate its stability for longer storage.

Protocol 2: In Vivo Bioavailability Assessment in Mice
  • Objective: To determine the absolute oral bioavailability of an SGI-1776 formulation.

  • Materials:

    • Test animals (e.g., male C57BL/6 mice, 8-10 weeks old)

    • SGI-1776 formulation for oral administration

    • SGI-1776 formulation for intravenous administration (typically dissolved in a vehicle like 5% DMSO, 40% PEG300, 55% saline)

    • Dosing syringes and gavage needles

    • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

    • Centrifuge

    • LC-MS/MS system for bioanalysis

  • Procedure:

    • Animal Acclimatization: Allow animals to acclimate for at least one week before the study.

    • Dosing:

      • Oral (PO) Group (n=3-5): Administer the SGI-1776 formulation via oral gavage at the desired dose (e.g., 10 mg/kg).

      • Intravenous (IV) Group (n=3-5): Administer the IV formulation via tail vein injection at a lower dose (e.g., 2 mg/kg).

    • Blood Sampling: Collect sparse blood samples (approx. 25-50 µL) from each animal at designated time points. A typical schedule might be:

      • PO Group: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • IV Group: pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Sample Analysis: Extract SGI-1776 from the plasma samples and analyze the concentrations using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as AUC, Cmax, Tmax, and half-life for both the PO and IV groups. Calculate the absolute bioavailability (F%) as described in FAQ Q5.

Visualizations

PIM Kinase Signaling Pathway

The following diagram illustrates the central role of PIM kinases in cell regulation and highlights the pathways affected by SGI-1776. Upstream signals, primarily through the JAK/STAT pathway, lead to the transcription of PIM kinases. These constitutively active kinases then phosphorylate a variety of downstream substrates to promote cell survival, proliferation, and inhibit apoptosis. SGI-1776 acts by competitively inhibiting the ATP-binding site of PIM kinases, thereby blocking these downstream effects.

PIM_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors (e.g., IL-6, EPO) Receptor Cytokine Receptors Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STATs (e.g., STAT3, STAT5) JAK->STAT phosphorylates PIM PIM Kinases (Pim-1, Pim-2, Pim-3) STAT->PIM induces transcription p27 p27Kip1 (inactive) PIM->p27 phosphorylates (inactivation) cMyc c-Myc (stabilized) PIM->cMyc phosphorylates (stabilization) Bad Bad (inactive) PIM->Bad phosphorylates (inactivation) mTORC1 mTORC1 Signaling PIM->mTORC1 activates SGI1776 SGI-1776 SGI1776->PIM inhibits CellCycleArrest Cell Cycle Arrest p27->CellCycleArrest inhibits Proliferation Proliferation cMyc->Proliferation promotes Apoptosis Apoptosis Bad->Apoptosis inhibits Translation Protein Translation mTORC1->Translation promotes

Caption: PIM Kinase Signaling Pathway and Point of Inhibition by SGI-1776.

Experimental Workflow for Bioavailability Improvement

This workflow outlines the logical steps a researcher would take to troubleshoot and improve the oral bioavailability of SGI-1776.

Bioavailability_Workflow cluster_formulation Formulation Development Start Start: Low in vivo efficacy or high variability observed Assess Assess Physicochemical Properties - Solubility (pH-dependent?) - Permeability (e.g., Caco-2) - Stability Start->Assess Decision Is solubility the limiting factor? Assess->Decision Formulate1 Strategy 1: pH Modification (e.g., pH 3.5 solution) Decision->Formulate1 Yes PermeabilityEnhance Consider Permeability Enhancement Strategies Decision->PermeabilityEnhance No PK_Study Conduct Preclinical PK Study (PO vs. IV) Formulate1->PK_Study Formulate2 Strategy 2: Co-solvents / Surfactants (e.g., DMSO/PEG/Tween 80) Formulate2->PK_Study Formulate3 Strategy 3: Lipid-Based Systems (e.g., SEDDS) Formulate3->PK_Study Analyze Analyze PK Data (AUC, Cmax, F%) PK_Study->Analyze Evaluate Is Bioavailability Goal Met? Analyze->Evaluate End Proceed to Efficacy Studies Evaluate->End Yes Reiterate Re-evaluate Formulation Strategy (e.g., Particle Size Reduction, Salt Forms) Evaluate->Reiterate No Reiterate->Formulate1

Caption: Workflow for Improving SGI-1776 Oral Bioavailability.

References

SGI-1776 free base off-target kinase inhibition issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target kinase inhibition of SGI-1776 free base.

Frequently Asked Questions (FAQs)

Q1: What is SGI-1776 and what is its primary target?

SGI-1776 is an orally active, ATP-competitive small molecule inhibitor of the Pim family of serine/threonine kinases.[1][2] It was developed as a potent inhibitor of all three Pim kinase isoforms: Pim-1, Pim-2, and Pim-3.[3][4] These kinases are known to be involved in cell survival, proliferation, and apoptosis, and their overexpression is implicated in various cancers.[3][5]

Q2: What are the known off-target kinases of SGI-1776?

While SGI-1776 is selective for the Pim kinase family, it has been shown to inhibit other kinases, which can lead to off-target effects. The most well-documented off-target kinases are Flt-3 (Fms-like tyrosine kinase 3) and Haspin (germ cell-specific gene 2-like).[5][6] Some studies also indicate inhibitory activity against TrkA.[7] Notably, off-target effects on the hERG cardiac potassium channel have been reported, leading to cardiotoxicity concerns.[8]

Q3: What are the reported IC50 values for SGI-1776 against its primary and off-target kinases?

The half-maximal inhibitory concentration (IC50) values for SGI-1776 demonstrate its potency against Pim kinases and its significant activity against key off-target kinases.

Kinase TargetIC50 (nM)
Pim-17
Pim-2363
Pim-369
Flt-344
Haspin34

Q4: What are the potential downstream consequences of SGI-1776's off-target inhibition?

The inhibition of off-target kinases can lead to a range of cellular effects beyond the intended targeting of Pim kinases.

  • Inhibition of Flt-3: This is particularly relevant in acute myeloid leukemia (AML), where Flt-3 mutations are common. SGI-1776's activity against Flt-3 contributes to its cytotoxic effects in AML cells, irrespective of their Flt-3 mutation status.[1][4]

  • Cardiotoxicity: Inhibition of the hERG channel is a significant concern and led to the termination of clinical trials. This off-target effect can cause QT prolongation.[8]

  • Apoptosis and Autophagy: SGI-1776 has been observed to induce both apoptosis and autophagy in various cancer cell lines.[1][5] These effects may be a consequence of inhibiting both Pim kinases and off-target kinases that regulate cell survival pathways.

  • Impact on c-Myc and Mcl-1: Treatment with SGI-1776 has been shown to decrease the levels of c-Myc and Mcl-1, proteins that are critical for cell proliferation and survival.[3][4] This is thought to occur through the inhibition of transcription and translation.[4][7]

Troubleshooting Guide

Issue 1: Unexpected cytotoxicity or cell death in my experiments.

  • Possible Cause: Off-target inhibition of kinases like Flt-3 or other unforeseen targets could be contributing to cytotoxicity, especially in cell lines sensitive to the inhibition of these kinases (e.g., AML cells with Flt-3 mutations).[1][4] The induction of apoptosis and autophagy is a known effect of SGI-1776.[1][5]

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify the expression levels of Pim kinases and known off-target kinases (Flt-3, Haspin) in your cell line.

    • Dose-Response Analysis: Perform a careful dose-response study to determine the optimal concentration that inhibits Pim kinases with minimal off-target effects. Cellular IC50 values for viability can range from the low micromolar to millimolar range depending on the cell line.[6][9]

    • Use Control Cell Lines: Include control cell lines with low or no expression of the off-target kinases to distinguish between on-target and off-target effects.

    • Rescue Experiments: If a specific off-target is suspected, consider rescue experiments by overexpressing a constitutively active form of that kinase.

Issue 2: Discrepancies between biochemical and cellular assay results.

  • Possible Cause: SGI-1776 is highly protein-bound (over 95% in human plasma), which can significantly reduce its free concentration in cell culture media containing serum.[4] This can lead to a lower effective concentration in cellular assays compared to biochemical assays.

  • Troubleshooting Steps:

    • Optimize Serum Concentration: If possible, reduce the serum concentration in your cell culture medium during treatment, or use serum-free medium for a short duration. Be aware that this may affect cell health.

    • Calculate Free Drug Concentration: When comparing with biochemical IC50 values, consider the impact of protein binding on the available concentration of SGI-1776 in your cellular experiments.

Issue 3: Observing effects that are not consistent with known Pim kinase signaling.

  • Possible Cause: The observed phenotype may be a result of inhibiting an off-target kinase. For example, effects on transcription and translation leading to a decrease in Mcl-1 levels are a documented mechanism of SGI-1776.[4][10]

  • Troubleshooting Steps:

    • Pathway Analysis: Investigate the phosphorylation status of downstream targets of both Pim kinases (e.g., Bad, 4E-BP1) and potential off-target kinases.[4][9]

    • Consult Literature: Review literature for other reported off-target effects or signaling pathways affected by SGI-1776.

    • Use a More Selective Inhibitor: If available, compare your results with those obtained using a more selective Pim kinase inhibitor to delineate on- and off-target effects.

Experimental Protocols

Kinase Inhibition Assay (Radiometric)

This protocol is a generalized method based on commonly used radiometric kinase assays.

  • Reaction Setup: Prepare a reaction mixture in a final volume of 25 µL containing:

    • 5-10 mU of the purified recombinant kinase (Pim-1, Pim-2, Pim-3, Flt-3, or Haspin).

    • Kinase reaction buffer (e.g., 8 mM MOPS, pH 7.0, 0.2 mM EDTA).

    • A suitable peptide substrate (e.g., 100 µM KKRNRTLTV for Pim kinases).

    • Varying concentrations of SGI-1776 (or a fixed concentration for screening).

  • Initiation: Start the reaction by adding a mixture of 10 mM MgAcetate and [γ-³²P-ATP].

  • Incubation: Incubate the reaction mixture for 40 minutes at room temperature.

  • Termination: Stop the reaction by adding 5 µL of a 3% phosphoric acid solution.

  • Measurement: Spot 10 µL of the reaction mixture onto a P30 filtermat. Wash the filtermat three times for 5 minutes in 75 mM phosphoric acid and once in methanol. After drying, measure the incorporated radioactivity using a scintillation counter.[1]

Cell Viability and Apoptosis Assay (Flow Cytometry)

  • Cell Seeding and Treatment: Seed cells (e.g., 1x10⁶ cells) and allow them to adhere overnight. Treat the cells with DMSO (vehicle control) or various concentrations of SGI-1776 for the desired duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of annexin binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze 1x10⁴ cells per sample using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.[1][4]

Visualizations

SGI1776_Signaling_Pathway cluster_sgi SGI-1776 cluster_targets Kinase Targets cluster_downstream Downstream Effects SGI1776 SGI-1776 PIM Pim Kinases (Pim-1, -2, -3) SGI1776->PIM Inhibits FLT3 Flt-3 SGI1776->FLT3 Inhibits (Off-target) HASPIN Haspin SGI1776->HASPIN Inhibits (Off-target) cMyc c-Myc (Transcription) SGI1776->cMyc Reduces Levels Mcl1 Mcl-1 (Anti-apoptotic) SGI1776->Mcl1 Reduces Levels Translation Protein Synthesis (e.g., 4E-BP1) SGI1776->Translation Inhibits Apoptosis Apoptosis SGI1776->Apoptosis Induces PIM->cMyc Phosphorylates/ Stabilizes PIM->Translation Promotes cMyc->Mcl1 Regulates Mcl1->Apoptosis Inhibits experimental_workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assay start_biochem Start: Kinase Inhibition Assay reagents Combine Kinase, Substrate, SGI-1776, [γ-³²P-ATP] start_biochem->reagents incubate Incubate at RT reagents->incubate stop_reaction Stop Reaction incubate->stop_reaction measure Measure Radioactivity stop_reaction->measure end_biochem Result: IC50 Value measure->end_biochem start_cellular Start: Cell Viability/Apoptosis Assay treat_cells Treat Cells with SGI-1776 start_cellular->treat_cells harvest_cells Harvest and Stain Cells (Annexin V/PI) treat_cells->harvest_cells flow_cytometry Analyze by Flow Cytometry harvest_cells->flow_cytometry end_cellular Result: % Apoptosis/Viability flow_cytometry->end_cellular

References

SGI-1776 Technical Support Center: Troubleshooting Cell Viability Assay Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results when assessing cell viability in the presence of SGI-1776 free base. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is SGI-1776 and what is its mechanism of action?

SGI-1776 is a small molecule inhibitor of all three isoforms of the Pim serine/threonine kinases (Pim-1, -2, and -3).[1][2][3][4] It also demonstrates potent inhibitory activity against the Flt3 and haspin kinases.[1][2] The primary mechanism of SGI-1776's cytotoxic effects involves the induction of apoptosis and autophagy.[1][5] This is achieved through the inhibition of global RNA and protein synthesis, leading to a reduction in the levels of the anti-apoptotic protein Mcl-1.[6][7][8]

Q2: I'm observing a higher cell viability than expected in my MTT/MTS assay after SGI-1776 treatment. What could be the cause?

This is a critical issue that can arise from several factors, leading to an underestimation of the cytotoxic effects of SGI-1776. Potential causes include:

  • Direct interference with the assay chemistry: SGI-1776 has absorbance maxima at 212, 271, and 343 nm. While this is outside the typical range for formazan absorbance measurement (around 570 nm for MTT), high concentrations of the compound could potentially interfere.

  • Alterations in cellular metabolism: SGI-1776 inhibits protein and RNA synthesis.[3][6] Assays like MTT and MTS rely on the metabolic activity of cells to reduce a tetrazolium salt to a colored formazan product. A decrease in overall metabolic rate due to SGI-1776 treatment might not directly correlate with cell death, leading to inaccurate viability readings.

  • Induction of a senescent-like state: In some cell types, kinase inhibitors can induce a state of cellular senescence where cells are metabolically active but not proliferating. This could lead to a stable or even increased formazan production, masking the anti-proliferative effects of the drug.

Q3: Are there alternative cell viability assays that are less prone to artifacts with SGI-1776?

Yes, several alternative assays can provide a more accurate assessment of cell viability in the presence of SGI-1776. These assays are based on different cellular parameters and are less likely to be affected by the specific mechanism of action of SGI-1776. Recommended assays include:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a key indicator of metabolically active cells.[9] Since SGI-1776's primary effect is on protein and RNA synthesis, a decrease in ATP levels can be a more direct measure of cell viability.

  • Protease-based viability assays: These assays measure the activity of specific proteases that are only active in viable cells.[10][11][12] This method is less dependent on the overall metabolic rate of the cells.

  • Direct cell counting (e.g., Trypan Blue exclusion): This is a direct method to distinguish between viable and non-viable cells based on membrane integrity.[13][14][15][16][17] It is a reliable, albeit lower-throughput, method to validate results from plate-based assays.

Troubleshooting Guide

If you suspect artifacts in your cell viability assays with SGI-1776, follow this troubleshooting guide:

Step 1: Visual Inspection of Cells

  • Action: Before performing any plate-based assay, visually inspect the cells treated with SGI-1776 under a microscope.

  • Expected Outcome: Look for morphological changes indicative of apoptosis (e.g., cell shrinkage, membrane blebbing) or a decrease in cell density compared to the vehicle control.

  • Interpretation: If you observe signs of cell death or growth inhibition, but your viability assay shows high viability, it's a strong indication of an assay artifact.

Step 2: Run a Compound-Only Control

  • Action: Set up control wells containing your highest concentration of SGI-1776 in cell culture medium, but without cells. Add the viability assay reagent as you would for your experimental wells.

  • Expected Outcome: The reading in these wells should be close to the background reading of the medium alone.

  • Interpretation: A significant signal in the compound-only wells suggests direct chemical interference of SGI-1776 with the assay reagent.

Step 3: Validate with an Orthogonal Assay

  • Action: Perform a secondary viability assay that relies on a different principle. For example, if you are using an MTT assay (metabolic activity), validate your findings with a Trypan Blue exclusion assay (membrane integrity) or a CellTiter-Glo® assay (ATP levels).

  • Expected Outcome: A reliable cytotoxic effect should be observed across different assay platforms.

  • Interpretation: Discrepancies between assays strongly suggest an artifact in one of the methods.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of SGI-1776 against its primary kinase targets.

Kinase TargetIC50 (nM)
Pim-17
Pim-2363
Pim-369
Flt-344
Haspin34

Data compiled from multiple sources.[1][2][4]

Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions.

  • Plate Cells: Seed cells in an opaque-walled 96-well plate at the desired density and allow them to adhere overnight.

  • Treat with SGI-1776: Add various concentrations of SGI-1776 or vehicle control to the wells and incubate for the desired treatment period.

  • Equilibrate Plate: Allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Prepare Reagent: Reconstitute the CellTiter-Glo® substrate with the buffer according to the manufacturer's instructions.

  • Add Reagent: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Luminescence: Measure the luminescence using a plate reader.

Protocol 2: Trypan Blue Exclusion Assay

This protocol provides a direct method for cell counting and viability assessment.

  • Harvest Cells: Following treatment with SGI-1776, detach adherent cells using trypsin or gently collect suspension cells.

  • Prepare Cell Suspension: Resuspend the cells in phosphate-buffered saline (PBS) or serum-free medium.

  • Stain with Trypan Blue: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).

  • Incubate: Allow the mixture to incubate at room temperature for 1-2 minutes.

  • Load Hemocytometer: Carefully load 10 µL of the stained cell suspension into a hemocytometer.

  • Count Cells: Using a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the designated squares of the hemocytometer.

  • Calculate Viability: Percentage of viable cells = (Number of viable cells / Total number of cells) x 100.

Visualizations

SGI1776_Signaling_Pathway SGI1776 SGI-1776 Pim_Kinases Pim Kinases (Pim-1, -2, -3) SGI1776->Pim_Kinases Inhibition FLT3 FLT3 SGI1776->FLT3 Inhibition Autophagy Autophagy SGI1776->Autophagy Downstream Downstream Effectors (e.g., 4E-BP1, c-Myc) Pim_Kinases->Downstream FLT3->Downstream Protein_Synthesis Protein Synthesis Downstream->Protein_Synthesis RNA_Synthesis RNA Synthesis Downstream->RNA_Synthesis Mcl1 Mcl-1 (Anti-apoptotic protein) Apoptosis Apoptosis Mcl1->Apoptosis Inhibition Protein_Synthesis->Mcl1 RNA_Synthesis->Mcl1

Caption: SGI-1776 signaling pathway leading to apoptosis and autophagy.

Caption: Troubleshooting workflow for SGI-1776 cell viability assay artifacts.

Viability_Assay_Mechanisms Assays Assay Type Principle of Measurement Metabolic MTT / MTS / Resazurin Metabolic Activity (Reduction of substrate) ATP ATP-based (e.g., CellTiter-Glo) Intracellular ATP Levels Protease Protease-based Viable-Cell Specific Protease Activity Membrane Trypan Blue Exclusion Membrane Integrity

References

Technical Support Center: SGI-1776 Western Blot Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected western blot results when using the Pim kinase inhibitor, SGI-1776.

Frequently Asked Questions (FAQs)

Q1: What is SGI-1776 and what is its primary target?

SGI-1776 is an imidazo[1,2-b]pyridazine small molecule that acts as an ATP-competitive inhibitor of all three Pim kinase isoforms (Pim-1, -2, and -3).[1][2][3][4] It has the highest potency for Pim-1.[2] Notably, SGI-1776 also potently inhibits the Fms-like tyrosine kinase 3 (FLT3).[1][2]

Q2: What are the expected downstream effects of SGI-1776 treatment on a western blot?

Treatment with SGI-1776 is expected to decrease the phosphorylation of known Pim kinase substrates.[1][3][5] Therefore, you should expect to see a reduction in the signal for phosphorylated forms of proteins such as:

  • p-Bad (Ser112)[5][6]

  • p-c-Myc (Ser62)[1][3]

  • p-4E-BP1 (Thr37/46)[1][3][7]

  • p-p21 (Thr145)[5]

Additionally, SGI-1776 treatment often leads to a dose-dependent reduction in the total protein levels of Mcl-1.[1][2][3] In some cell lines, an increase in total p27 levels may be observed.[1]

Q3: At what concentration should I use SGI-1776 in my cell-based assay?

The optimal concentration of SGI-1776 will vary depending on the cell line and the specific experimental goals. However, published studies have shown efficacy in the range of 0.1 µM to 10 µM.[1][4][5][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system. Due to high plasma protein binding, micromolar concentrations in cell culture are often required to achieve nanomolar levels of free drug.[7]

Troubleshooting Unexpected Western Blot Results

Issue 1: No change or an increase in the phosphorylation of a target protein (e.g., p-Bad, p-4E-BP1) after SGI-1776 treatment.
Possible Cause Troubleshooting Suggestion
Inactive SGI-1776 Ensure the compound has been stored correctly (dissolved in DMSO and stored at -20°C).[1] Prepare fresh dilutions for each experiment.
Insufficient Drug Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Effects on phosphorylation can sometimes be observed within a few hours.[5][8]
Cell Line Insensitivity The signaling pathway you are investigating may not be dependent on Pim kinase activity in your specific cell model. Consider using a positive control cell line known to be sensitive to SGI-1776, such as the MV-4-11 AML cell line.[1]
Poor Antibody Quality Verify the specificity of your primary antibody. Use a positive control lysate or recombinant protein if available. Ensure you are using the correct primary and secondary antibody concentrations.
Technical Issues with Western Blot Review your western blot protocol for potential issues in sample preparation, protein transfer, or antibody incubation steps.[9][10]
Issue 2: Unexpected band sizes (higher or lower molecular weight than expected).
Possible Cause Troubleshooting Suggestion
Protein Degradation (Lower MW Band) Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[10][11] A lower band could represent a cleavage product.[11]
Post-Translational Modifications (Higher MW Band) The target protein may be glycosylated, ubiquitinated, or have other modifications.[9][12] This can cause the protein to migrate slower than its predicted molecular weight.
Splice Variants or Isoforms Your antibody may be detecting different isoforms of the target protein.[11][13] Check databases like UniProt for known isoforms.
Protein Dimers or Multimers (Significantly Higher MW Band) This can occur if samples are not fully reduced and denatured.[13][14] Ensure your sample buffer contains a fresh reducing agent (like DTT or β-mercaptoethanol) and that you are adequately heating your samples before loading.
Non-Specific Antibody Binding The antibody may be cross-reacting with other proteins.[11][14] Optimize the antibody concentration and blocking conditions.[9]
Issue 3: Multiple, non-specific bands are observed.
Possible Cause Troubleshooting Suggestion
Antibody Concentration Too High Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal and minimizes non-specific binding.[11][14]
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., switch from non-fat dry milk to BSA, or vice versa).[9][10] Some antibodies perform better with a specific blocking agent.
Inadequate Washing Increase the number or duration of washes to remove unbound antibodies. Consider adding a detergent like Tween 20 to your wash buffer.
Poor Quality Primary Antibody The antibody may not be highly specific.[14] If possible, try an antibody from a different vendor or one that has been validated for your application.

Quantitative Data Summary

The following table summarizes key quantitative data for SGI-1776.

Parameter Value Notes
IC50 Pim-1 7 nMCell-free assay.[2]
IC50 Pim-2 363 nMCell-free assay.[4]
IC50 Pim-3 69 nMCell-free assay.[4]
IC50 FLT3 (off-target) 44 nMCell-free assay.[1][2]
Effective Concentration in Cell Culture 0.1 - 10 µMVaries by cell line and duration of treatment.[1][4][5][7]

Experimental Protocols

Protocol: Western Blotting for Phosphorylated Proteins after SGI-1776 Treatment
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of SGI-1776 (or DMSO as a vehicle control) for the specified duration.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[5]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples with lysis buffer.

    • Add Laemmli sample buffer (containing a reducing agent like DTT or β-mercaptoethanol) to each sample.

    • Boil samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load 20-50 µg of protein per well onto an SDS-polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.[15]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): If probing for total protein levels on the same membrane, strip the membrane using a mild stripping buffer, block again, and proceed with the primary antibody for the total protein. Always probe for the loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

SGI1776_Pathway SGI1776 SGI-1776 Pim1 Pim-1 Kinase SGI1776->Pim1 Inhibits pBad p-Bad (Ser112) Pim1->pBad Phosphorylates pcMyc p-c-Myc (Ser62) Pim1->pcMyc Phosphorylates pfourEBP1 p-4E-BP1 Pim1->pfourEBP1 Phosphorylates Bad Bad Apoptosis Apoptosis pBad->Apoptosis Inhibits cMyc c-Myc Mcl1 Mcl-1 pcMyc->Mcl1 Promotes Transcription fourEBP1 4E-BP1 ProteinSynth Protein Synthesis pfourEBP1->ProteinSynth Promotes Mcl1->Apoptosis Inhibits

Caption: SGI-1776 inhibits Pim-1, blocking downstream phosphorylation events.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Lysis B Protein Quantification A->B C Sample Denaturation B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G I Washing Steps G->I H Secondary Antibody Incubation J Signal Detection (ECL) H->J I->H

Caption: A standard workflow for western blot analysis.

Troubleshooting_Logic Start Unexpected Result NoSignal No/Weak Signal Start->NoSignal WrongSize Wrong Band Size Start->WrongSize MultiBands Multiple Bands Start->MultiBands CheckDrug Check SGI-1776 Activity & Concentration NoSignal->CheckDrug Is treatment effective? CheckTransfer Verify Protein Transfer (Ponceau S) NoSignal->CheckTransfer Is protein on membrane? CheckAntibody Optimize Antibody Concentration NoSignal->CheckAntibody Is antibody concentration optimal? CheckDegradation Check for Degradation/PTMs WrongSize->CheckDegradation Lower or slightly higher MW? CheckDenaturation Ensure Full Denaturation WrongSize->CheckDenaturation Much higher MW? MultiBands->CheckAntibody Is concentration too high? CheckBlocking Optimize Blocking/Washing MultiBands->CheckBlocking Is background high? CheckAntibodySpecificity Verify Antibody Specificity MultiBands->CheckAntibodySpecificity Is antibody cross-reacting?

References

Validation & Comparative

A Comparative Guide to SGI-1776 Free Base and Other PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] Comprising three highly homologous isoforms—PIM-1, PIM-2, and PIM-3—these constitutively active kinases are frequently overexpressed in a wide range of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[2] This guide provides a detailed comparison of SGI-1776 free base, a first-generation PIM kinase inhibitor, with other notable inhibitors, supported by experimental data and methodologies.

This compound: A Profile

SGI-1776 is an orally active, ATP-competitive small molecule inhibitor belonging to the imidazo[1,2-b]pyridazine class.[3][4][5] It was developed to target all three PIM kinase isoforms.

Mechanism of Action and Potency: SGI-1776 exerts its effect by competing with ATP for the binding pocket of PIM kinases. It shows the highest potency against PIM-1, with reported IC50 values in the low nanomolar range. Its inhibitory activity against PIM-2 is significantly lower.[3][4][5][6][7]

Selectivity Profile: While potent against PIM kinases, SGI-1776 is not entirely selective. Kinase profiling against large panels has revealed significant inhibitory activity against other kinases, most notably Fms-like tyrosine kinase 3 (FLT3) and haspin kinase, at similar low nanomolar concentrations.[3][5][6] This multi-kinase activity, particularly against FLT3, is relevant in diseases like Acute Myeloid Leukemia (AML) where FLT3 mutations are common.[4]

Cellular and Biological Effects: In various cancer cell lines, SGI-1776 has been shown to:

  • Induce Apoptosis: Treatment leads to programmed cell death, confirmed by Annexin-V staining and PARP cleavage.[4][8] This is often associated with the downregulation of the anti-apoptotic protein Mcl-1.[4][8][9]

  • Inhibit Cell Proliferation: It causes G1 phase cell cycle arrest in prostate cancer cells.[5]

  • Inhibit RNA and Protein Synthesis: A dose-dependent decrease in global RNA and protein synthesis has been observed in AML and Chronic Lymphocytic Leukemia (CLL) cells.[4][9]

  • Induce Autophagy: Besides apoptosis, SGI-1776 can trigger autophagy as a cytotoxic mechanism in multiple myeloma cells.[3][8]

Comparative Analysis of PIM Kinase Inhibitors

SGI-1776 represents an important scaffold for PIM inhibition, but several other compounds, including more selective and potent next-generation inhibitors, have since been developed. The table below summarizes the quantitative data for a selection of these inhibitors.

InhibitorTypePIM-1 IC50/KiPIM-2 IC50/KiPIM-3 IC50/KiOther Notable TargetsReference(s)
SGI-1776 Pan-PIM7 nM363 nM69 nMFLT3 (44 nM), Haspin (34 nM)[5][6][7][8]
AZD1208 Pan-PIM0.4 nM5 nM1.9 nMHighly selective[10]
PIM447 (LGH447) Pan-PIM0.006 nM (Ki)0.018 nM (Ki)0.009 nM (Ki)GSK3β, PKN1, PKCτ (>1 µM)[10]
CX-6258 Pan-PIM5 nM25 nM16 nMKinase selective[10][11]
TP-3654 Pan-PIM5 nM (Ki)239 nM (Ki)42 nM (Ki)At least 10-fold selective for PIM-1 over others[10][11][12]
GDC-0339 Pan-PIM0.03 nM (Ki)0.1 nM (Ki)0.02 nM (Ki)Orally bioavailable[11]
SMI-4a PIM-1 Selective17 nMModestly potentNot specifiedDoes not significantly inhibit other kinases[10]
TCS PIM-1 1 PIM-1 Selective50 nM>20,000 nMNot specifiedMEK1/MEK2 (>20,000 nM)[10][11]
SMI-16a PIM-1/2 Selective150 nM20 nMNot specifiedPC3 cells (48 µM)[10][11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism and effects of PIM kinase inhibitors.

PIM_Upstream_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer dimerizes PIM_Gene PIM Gene Transcription STAT_dimer->PIM_Gene translocates to nucleus & activates Cytokine Cytokine (e.g., Interleukins, Growth Factors) Cytokine->CytokineReceptor binds PIM_Downstream_Targets cluster_apoptosis Apoptosis Regulation cluster_transcription Transcription & Protein Stability cluster_cellcycle Cell Cycle Control cluster_translation Protein Translation PIM PIM Kinase Bad Bad PIM->Bad phosphorylates (inactivates) cMyc c-Myc PIM->cMyc phosphorylates (stabilizes) p21_p27 p21 / p27 PIM->p21_p27 phosphorylates (inactivates) EIF4B_4EBP1 eIF4B / 4E-BP1 PIM->EIF4B_4EBP1 phosphorylates (activates) Apoptosis Apoptosis Bad->Apoptosis inhibition Transcription Gene Transcription (e.g., Mcl-1) cMyc->Transcription CellCycle G1/S Progression p21_p27->CellCycle inhibition Translation Protein Synthesis EIF4B_4EBP1->Translation SGI1776_Workflow SGI1776 SGI-1776 PIM PIM Kinase SGI1776->PIM inhibits Substrate_P Phosphorylated Substrate PIM->Substrate_P phosphorylates substrate ATP ATP ATP->PIM CellularEffects Apoptosis & Cell Cycle Arrest Substrate_P->CellularEffects leads to

References

A Comparative Analysis of PIM Kinase Inhibitors SGI-1776 and AZD1208 in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent PIM kinase inhibitors, SGI-1776 and AZD1208, focusing on their performance in preclinical leukemia models. The information presented is collated from peer-reviewed studies to support researchers in drug development and leukemia research.

Introduction to PIM Kinase Inhibition in Leukemia

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases, comprising three isoforms: PIM-1, PIM-2, and PIM-3.[1] These kinases are crucial downstream effectors of various cytokine and growth factor signaling pathways, including the JAK/STAT pathway, and are frequently overexpressed in hematologic malignancies such as acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[2][3] PIM kinases play a significant role in promoting cell survival, proliferation, and resistance to apoptosis by phosphorylating a range of downstream targets involved in these processes.[1] Their established role in tumorigenesis has made them attractive therapeutic targets for the treatment of leukemia.[1]

SGI-1776 and AZD1208 are two small molecule inhibitors that target the PIM kinase family. While both have demonstrated anti-leukemic activity, they exhibit distinct profiles in terms of their kinase selectivity, cellular effects, and mechanisms of action.

Comparative Performance Data

The following tables summarize the quantitative data on the efficacy of SGI-1776 and AZD1208 in various leukemia cell lines.

Table 1: Inhibitory Concentration (IC50/GI50) of SGI-1776 and AZD1208 in Leukemia Cell Lines

InhibitorCell LineLeukemia TypeIC50/GI50 (µM)Reference
SGI-1776 MOLM-13AML< 0.01[4]
MV-4-11AML< 0.01[4]
Multiple Leukemia & Solid Tumor Lines-0.005 - 11.68 (mM)[5]
AZD1208 EOL-1AML< 1[6]
KG-1aAML< 1[6]
Kasumi-3AML< 1[6]
MV-4-11AML< 1[6]
MOLM-16AML< 1[6]
OCI-M1AML> 10 (Resistant)[1]
OCI-M2AML> 10 (Resistant)[1]

Table 2: Apoptotic Effects of SGI-1776 and AZD1208 in Leukemia Cells

InhibitorCell TypeConcentration (µM)Duration (hours)Apoptosis (% increase)Reference
SGI-1776 Primary CLL cells12410[7]
Primary CLL cells32422[7]
Primary CLL cells102438[7]
Primary AML cells1245[4]
Primary AML cells32412[4]
Primary AML cells102419[4]
AZD1208 MOLM-16 (subG1)17233.6 (from 14.7)[8]
AML cell linesup to 324< 10[9]
Primary CLL cells3246 (modest)[2]
Primary CLL cells102418 (modest)[2]

Mechanism of Action and Signaling Pathways

Both SGI-1776 and AZD1208 exert their anti-leukemic effects by inhibiting PIM kinases, leading to the modulation of downstream signaling pathways that control cell survival and proliferation.

SGI-1776: This compound is a pan-PIM kinase inhibitor with IC50 values of 7 nM, 363 nM, and 69 nM for PIM-1, PIM-2, and PIM-3, respectively.[10] Notably, SGI-1776 also demonstrates potent inhibition of the FMS-like tyrosine kinase 3 (FLT3), with an IC50 of 44 nM.[10] In leukemia cells, SGI-1776 treatment leads to a decrease in the phosphorylation of downstream PIM kinase targets, including c-Myc (at Ser62) and 4E-BP1 (at Thr36/Thr47).[4] A key mechanism of SGI-1776-induced apoptosis is the significant reduction of the anti-apoptotic protein Mcl-1, which occurs at both the transcript and protein levels.[10][11] This reduction in Mcl-1 is correlated with the inhibition of global RNA and protein synthesis.[10]

AZD1208: This is a potent and selective pan-PIM kinase inhibitor, effectively inhibiting all three isoforms at low nanomolar concentrations in enzyme assays (<5 nM) and in cell-based assays (<150 nM).[3][6] In AML cells, AZD1208 treatment results in cell cycle arrest and apoptosis, accompanied by a dose-dependent reduction in the phosphorylation of downstream targets such as BAD, 4EBP1, p70S6K, and S6.[3][8] The inhibition of 4EBP1 and p70S6K phosphorylation, leading to the suppression of translation, is a prominent effect of AZD1208 in sensitive AML cell lines.[3][8] Unlike SGI-1776, AZD1208 does not have off-target activity against FLT3.[6]

Below is a diagram illustrating the PIM kinase signaling pathway and the points of intervention for SGI-1776 and AZD1208.

PIM_Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pim PIM Kinases cluster_inhibitors Inhibitors cluster_downstream Downstream Effects Cytokines/Growth_Factors Cytokines/Growth_Factors JAK_STAT JAK_STAT PIM1 PIM1 JAK_STAT->PIM1 Transcription PIM2 PIM2 JAK_STAT->PIM2 Transcription PIM3 PIM3 JAK_STAT->PIM3 Transcription FLT3 FLT3 JAK_STAT->FLT3 PI3K_AKT PI3K_AKT PI3K_AKT->PIM1 Transcription PI3K_AKT->PIM2 Transcription PI3K_AKT->PIM3 Transcription NF_kB NF_kB NF_kB->PIM1 Transcription NF_kB->PIM2 Transcription NF_kB->PIM3 Transcription c-Myc c-Myc PIM1->c-Myc Phosphorylation 4E-BP1 4E-BP1 PIM1->4E-BP1 Phosphorylation p70S6K p70S6K PIM1->p70S6K Phosphorylation BAD BAD PIM1->BAD Phosphorylation PIM2->c-Myc Phosphorylation PIM2->4E-BP1 Phosphorylation PIM2->p70S6K Phosphorylation PIM2->BAD Phosphorylation PIM3->c-Myc Phosphorylation PIM3->4E-BP1 Phosphorylation PIM3->p70S6K Phosphorylation PIM3->BAD Phosphorylation SGI-1776 SGI-1776 SGI-1776->FLT3 Off-target inhibition AZD1208 AZD1208 AZD1208->PIM1 AZD1208->PIM2 AZD1208->PIM3 Mcl-1 Mcl-1 c-Myc->Mcl-1 Transcription Protein_Synthesis Protein_Synthesis 4E-BP1->Protein_Synthesis p70S6K->Protein_Synthesis Apoptosis_Inhibition Apoptosis_Inhibition BAD->Apoptosis_Inhibition Mcl-1->Apoptosis_Inhibition Cell_Cycle_Progression Cell_Cycle_Progression Protein_Synthesis->Cell_Cycle_Progression

Caption: PIM Kinase Signaling Pathway and Inhibitor Targets.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of SGI-1776 and AZD1208 are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells 1. Seed leukemia cells in a 96-well plate. Add_Inhibitor 2. Add varying concentrations of SGI-1776 or AZD1208. Seed_Cells->Add_Inhibitor Incubate_Cells 3. Incubate for 24-72 hours. Add_Inhibitor->Incubate_Cells Add_MTT 4. Add MTT solution to each well. Incubate_Cells->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours to allow formazan crystal formation. Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) to dissolve crystals. Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at 570 nm using a plate reader. Solubilize->Measure_Absorbance Calculate_Viability 8. Calculate cell viability relative to untreated controls. Measure_Absorbance->Calculate_Viability

Caption: Workflow for Cell Viability (MTT) Assay.

Protocol:

  • Cell Seeding: Leukemia cells are seeded into a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL.[5]

  • Compound Addition: SGI-1776 or AZD1208 is added to the wells at various concentrations.

  • Incubation: The plate is incubated for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[12]

  • Formazan Formation: The plate is incubated for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[12]

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the absorbance of untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Treat_Cells 1. Treat leukemia cells with SGI-1776 or AZD1208. Harvest_Cells 2. Harvest cells by centrifugation. Treat_Cells->Harvest_Cells Wash_Cells 3. Wash cells with cold PBS. Harvest_Cells->Wash_Cells Resuspend 4. Resuspend cells in 1X Binding Buffer. Wash_Cells->Resuspend Add_Stains 5. Add Annexin V-FITC and Propidium Iodide (PI). Resuspend->Add_Stains Incubate_Stains 6. Incubate for 15-20 minutes at room temperature in the dark. Add_Stains->Incubate_Stains Acquire_Data 7. Add 1X Binding Buffer and acquire data on a flow cytometer. Incubate_Stains->Acquire_Data Analyze_Data 8. Analyze cell populations: Viable, Early Apoptotic, Late Apoptotic/Necrotic. Acquire_Data->Analyze_Data

Caption: Workflow for Apoptosis Assay via Flow Cytometry.

Protocol:

  • Cell Treatment: Leukemia cells are treated with the desired concentrations of SGI-1776 or AZD1208 for the specified duration.

  • Cell Harvesting: Cells are collected by centrifugation at 300 x g for 5 minutes.[10]

  • Washing: The cell pellet is washed with cold PBS.[10]

  • Resuspension: Cells are resuspended in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.[7]

  • Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[7][10]

  • Flow Cytometry: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry.[7]

  • Data Analysis: Cells are categorized into four populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Western Blotting

This technique is used to detect specific proteins in a cell lysate.

Protocol:

  • Cell Lysis: Leukemia cells are washed with ice-cold PBS and then lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • Sample Preparation: An equal amount of protein from each sample is mixed with Laemmli sample buffer and boiled for 5-10 minutes.

  • Gel Electrophoresis: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.

  • Washing: The membrane is washed several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

Both SGI-1776 and AZD1208 are effective inhibitors of PIM kinases with demonstrated anti-leukemic activity. SGI-1776 exhibits dual inhibitory activity against both PIM kinases and FLT3, which may be advantageous in FLT3-mutated leukemias. Its primary mechanism of inducing apoptosis appears to be through the significant downregulation of Mcl-1. AZD1208, on the other hand, is a more selective pan-PIM kinase inhibitor, and its anti-proliferative and pro-apoptotic effects are strongly linked to the suppression of the mTOR signaling pathway and protein translation. The choice between these inhibitors for further investigation may depend on the specific molecular characteristics of the leukemia being studied, such as FLT3 mutation status and the reliance on specific survival pathways. The experimental data and protocols provided in this guide offer a foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of PIM kinase inhibition in leukemia.

References

Navigating Pim Kinase Inhibition: A Comparative Guide to SGI-1776 Free Base and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that exploit specific molecular vulnerabilities of cancer cells. One such promising target is the family of Pim proto-oncogene serine/threonine kinases (Pim-1, Pim-2, and Pim-3), which are frequently overexpressed in a multitude of hematological and solid tumors, playing a crucial role in cell survival, proliferation, and apoptosis resistance.[1][2] SGI-1776, a once-promising pan-Pim kinase inhibitor, demonstrated potent anti-tumor activity in preclinical models but ultimately saw its clinical development halted due to toxicity.[3][4] This guide provides a comprehensive comparison of SGI-1776 with alternative Pim kinase inhibitors, focusing on biomarkers for treatment response, supported by experimental data and detailed protocols.

SGI-1776: A Potent Pan-Pim and FLT3 Inhibitor

SGI-1776 is an imidazo[1,2-b]pyridazine compound that functions as an ATP-competitive inhibitor of all three Pim kinase isoforms.[5][6] It also exhibits potent inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3), a key driver in certain leukemias.[5][7] The dual inhibition of Pim kinases and FLT3 made SGI-1776 a compound of interest, particularly for acute myeloid leukemia (AML) with FLT3 internal tandem duplication (ITD) mutations.[8]

The clinical development of SGI-1776 was discontinued during Phase I trials due to dose-limiting cardiac toxicity, specifically QTc prolongation, which prevented the establishment of a safe therapeutic window.[3] Despite its clinical setback, the study of SGI-1776 has provided valuable insights into the biological consequences of Pim kinase inhibition and potential biomarkers for response.

Biomarkers of Response to SGI-1776

Several downstream targets of the Pim kinase pathway serve as potential biomarkers to predict and monitor the response to SGI-1776. These biomarkers are typically assessed by measuring changes in their phosphorylation status or protein levels.

Key Putative Biomarkers for SGI-1776 Response:

  • Phospho-Bad (Ser112): Bad is a pro-apoptotic protein that is inactivated upon phosphorylation by Pim kinases. A reduction in phospho-Bad (Ser112) levels indicates Pim kinase inhibition and a potential pro-apoptotic response.[9]

  • Mcl-1: This anti-apoptotic protein is downstream of Pim kinase signaling. A decrease in Mcl-1 protein levels is a strong indicator of SGI-1776 activity and correlates with the induction of apoptosis.[5][10]

  • c-Myc: A proto-oncogene often stabilized by Pim-1 phosphorylation. Inhibition of Pim kinase can lead to decreased c-Myc protein levels.[11]

  • Phospho-4E-BP1 (Thr37/46): 4E-BP1 is a key regulator of protein translation. Its phosphorylation is inhibited by SGI-1776, leading to a global reduction in protein synthesis.[5]

  • Cell Viability and Apoptosis: Direct measurement of cancer cell viability (e.g., using MTT or CCK-8 assays) and apoptosis (e.g., via Annexin V staining) provides a functional readout of SGI-1776 efficacy.[10][12]

Quantitative Biomarker Data for SGI-1776

The following table summarizes the quantitative data on the efficacy of SGI-1776 and its effect on key biomarkers from preclinical studies.

Biomarker/AssayCell Line/ModelTreatment ConcentrationObserved EffectReference
IC50 (Pim-1) Cell-free assay7 nM50% inhibition of Pim-1 kinase activity[7]
IC50 (Pim-2) Cell-free assay363 nM50% inhibition of Pim-2 kinase activity[7]
IC50 (Pim-3) Cell-free assay69 nM50% inhibition of Pim-3 kinase activity[7]
IC50 (FLT3) Cell-free assay44 nM50% inhibition of FLT3 kinase activity[7]
Cell Viability (IC50) Prostate Cancer Cell Lines2-4 µM50% reduction in cell viability[13]
Cell Viability (Median IC50) Pediatric Preclinical Testing Program (in vitro panel)3.1 µMMedian relative IC50 across various cell lines[11]
Apoptosis Induction Chronic Lymphocytic Leukemia (CLL) cells1, 3, 10 µM (24h)Average increase in apoptosis of 10%, 22%, and 38% respectively[10]
RNA Synthesis Inhibition Chronic Lymphocytic Leukemia (CLL) cells10 µMDecrease in total RNA synthesis to ~50% of control[10]
Mcl-1 Protein Levels Acute Myeloid Leukemia (AML) cell lines0.1-1 µM (24h)Approximately 50% decrease in Mcl-1 protein levels[12]
Phospho-Histone H3 (Ser10) MV-4-11 (AML) cell line0.1 µMReduction to ~20% of vehicle control[12]
Tumor Growth MV-4-11 (AML) xenograft model75 mg/kg and 200 mg/kgDisappearance or significant regression of tumors[12]

Alternative Pim Kinase Inhibitors: A Comparative Overview

Given the discontinuation of SGI-1776, research has focused on developing new generations of Pim kinase inhibitors with improved safety profiles. Below is a comparison with some notable alternatives.

InhibitorTarget ProfileKey BiomarkersClinical Status (as of late 2025)Key Advantages over SGI-1776Reference
AZD1208 Pan-Pim inhibitorInhibition of p-4E-BP1, p-S6K, p-rpS6Phase I/II trials for AML and other hematological malignancies (some trials terminated)Potentially better safety profile, though clinical development has faced challenges.[14][15]
LGH447 (PIM447) Pan-Pim inhibitorInhibition of p-S6, p-4E-BP1Phase I trials for multiple myeloma and other hematological malignanciesFavorable pharmacokinetic properties.[14][16]
TP-3654 Pan-Pim inhibitorReduction of p-BAD levelsPreclinical/Early Clinical DevelopmentDesigned for reduced activity against FLT3 and hERG (implicated in cardiac toxicity).[4][17]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biomarker modulation.

Kinase Activity Assay (Radiometric)

This protocol is a general method for determining the in vitro inhibitory activity of compounds against Pim kinases.

  • Reaction Setup: In a 96-well plate, combine the purified recombinant human Pim kinase, a peptide substrate (e.g., based on the phosphorylation site of Bad), and the test compound (e.g., SGI-1776) at various concentrations.[7]

  • Initiation: Start the kinase reaction by adding a mixture of MgCl2 and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 40 minutes), allowing for the phosphorylation of the substrate.[7]

  • Termination: Stop the reaction by adding a 3% phosphoric acid solution.[7]

  • Detection: Spot a portion of the reaction mixture onto a P30 filtermat. Wash the filtermat multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the filtermat using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Western Blotting for Phosphorylated and Total Proteins

This protocol is used to assess the levels of key biomarker proteins in cells treated with Pim kinase inhibitors.

  • Cell Lysis: Treat cancer cells with the Pim kinase inhibitor or vehicle control for the desired time. Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Bad (Ser112), anti-Mcl-1, anti-c-Myc, or anti-phospho-4E-BP1).[18]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different treatment conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

  • Drug Treatment: Treat the cells with a range of concentrations of the Pim kinase inhibitor for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the control and determine the IC50 value.

Visualizing the Molecular Landscape

Diagrams of the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the methods used for biomarker assessment.

Pim_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors JAK/STAT JAK/STAT Cytokines/Growth Factors->JAK/STAT Pim Kinases Pim Kinases JAK/STAT->Pim Kinases Transcription Bad Bad Pim Kinases->Bad Phosphorylates Mcl-1 Mcl-1 Pim Kinases->Mcl-1 Upregulates c-Myc c-Myc Pim Kinases->c-Myc Stabilizes 4E-BP1 4E-BP1 Pim Kinases->4E-BP1 Phosphorylates p-Bad (Inactive) p-Bad (Inactive) Bad->p-Bad (Inactive) Apoptosis Apoptosis p-Bad (Inactive)->Apoptosis Inhibits Cell Survival Cell Survival Mcl-1->Cell Survival Promotes Cell Proliferation Cell Proliferation c-Myc->Cell Proliferation Promotes p-4E-BP1 (Inactive) p-4E-BP1 (Inactive) 4E-BP1->p-4E-BP1 (Inactive) Protein Synthesis Protein Synthesis p-4E-BP1 (Inactive)->Protein Synthesis Inhibits SGI-1776 SGI-1776 SGI-1776->Pim Kinases Inhibits

Caption: Simplified Pim kinase signaling pathway and the inhibitory action of SGI-1776.

Western_Blot_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment SGI-1776 or Vehicle Cell Lysis Cell Lysis Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Primary & Secondary Detection Detection Antibody Incubation->Detection Analysis Analysis Detection->Analysis

Caption: General experimental workflow for Western blot analysis of biomarker modulation.

Conclusion

While SGI-1776 free base itself will not be progressing in the clinic, the knowledge gained from its development is invaluable for the ongoing pursuit of Pim kinase inhibitors. The biomarkers identified and the assays developed to measure their modulation remain highly relevant for the preclinical and clinical evaluation of the next generation of these targeted therapies. For researchers in this field, a thorough understanding of the lessons learned from SGI-1776 provides a solid foundation for designing more effective and safer drugs to target the Pim kinase pathway in cancer. The continued investigation of inhibitors like AZD1208, LGH447, and TP-3654, with careful attention to their safety profiles and biomarker-defined patient populations, holds the key to successfully translating the therapeutic potential of Pim kinase inhibition into clinical benefit.

References

Synergistic Potential of SGI-1776 with Taxanes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the combination therapy involving the Pim kinase inhibitor SGI-1776 and the taxane class of chemotherapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental findings, presents quantitative data for objective comparison, and details the underlying methodologies and signaling pathways.

Executive Summary

The combination of SGI-1776 with taxanes, such as paclitaxel and docetaxel, has been investigated as a potential strategy to enhance therapeutic efficacy and overcome chemoresistance in cancer, particularly in prostate cancer. SGI-1776, a potent inhibitor of Pim kinases, has been shown to induce cell cycle arrest and apoptosis. Taxanes, on the other hand, function by stabilizing microtubules, leading to mitotic arrest and cell death. Preclinical studies have demonstrated that while the combination can lead to an additional cytotoxic effect, the nature of this interaction may not be synergistic in all contexts. A key finding indicates that SGI-1776 can re-sensitize taxane-resistant cancer cells to chemotherapy by inhibiting the multidrug resistance protein 1 (MDR1).

Quantitative Analysis of Combination Efficacy

The following tables summarize the key quantitative data from in vitro studies evaluating the combination of SGI-1776 and paclitaxel in prostate cancer cell lines.

Table 1: Effect of SGI-1776 and Paclitaxel on Cell Viability in 22Rv1 Prostate Cancer Cells

Treatment GroupConcentrationMean Cell Viability (%)
Untreated Control-100
SGI-17762.5 µM63.0
Paclitaxel2.5 nM62.6
SGI-1776 + Paclitaxel2.5 µM + 2.5 nM42.2[1]

Note: While the combination shows a greater reduction in cell viability compared to single agents, a two-way ANOVA analysis in the source study concluded this interaction was neither additive nor synergistic in this specific cell line.

Table 2: Induction of Apoptosis by SGI-1776 and Paclitaxel in Taxane-Resistant 22Rv1-T Prostate Cancer Cells

Treatment GroupConcentrationFold Increase in Caspase-3 Activity
Untreated Control-1.00
SGI-17762.5 µM1.42[1]
Paclitaxel50 nMNo significant change
SGI-1776 + Paclitaxel2.5 µM + 50 nM2.70[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Prostate cancer cells (e.g., 22Rv1) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with SGI-1776 and/or paclitaxel at the desired concentrations for 48 hours.

  • MTS Reagent Addition: Following incubation, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to untreated control cells.

Caspase-3 Activity Assay
  • Cell Lysis: Cells are harvested and lysed using a cell lysis buffer.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • Caspase-3 Reaction: A reaction mixture containing the cell lysate and a caspase-3 substrate (e.g., DEVD-pNA) is prepared in a 96-well plate.

  • Incubation: The plate is incubated at 37°C for 1-2 hours.

  • Absorbance/Fluorescence Measurement: The cleavage of the substrate by active caspase-3 is measured spectrophotometrically at 405 nm (for pNA) or fluorometrically.

  • Data Analysis: The fold increase in caspase-3 activity is calculated by normalizing the readings of treated samples to that of untreated controls.

Western Blot Analysis
  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Protein Separation: 70µg of protein per sample is separated by SDS-PAGE.

  • Protein Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins such as phospho-p21 (Thr145), total p21, phospho-Bad (Ser112), total Bad, and MDR1.[1]

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

MDR1 (P-glycoprotein) Activity Assay (Rhodamine 123 Efflux Assay)
  • Cell Loading: Taxane-resistant cells are incubated with the fluorescent substrate of MDR1, Rhodamine 123, for a specified time to allow for cellular uptake.

  • Drug Treatment: Cells are then incubated with SGI-1776 at various concentrations.

  • Efflux Measurement: The medium is collected at different time points, and the amount of Rhodamine 123 that has been effluxed from the cells is quantified using a fluorometer.

  • Data Analysis: The percentage of Rhodamine 123 efflux is calculated and compared between treated and untreated cells to determine the inhibitory effect of SGI-1776 on MDR1 activity.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by SGI-1776 and taxanes, as well as the experimental workflow for assessing their combined effect.

SGI-1776_Mechanism_of_Action SGI1776 SGI-1776 Pim1 Pim-1 Kinase SGI1776->Pim1 p21 p-p21 (Thr145)↓ Pim1->p21 Bad p-Bad (Ser112)↓ Pim1->Bad G1Arrest G1 Cell Cycle Arrest p21->G1Arrest Apoptosis Apoptosis Bad->Apoptosis

SGI-1776 inhibits Pim-1 kinase, leading to cell cycle arrest and apoptosis.

Taxane_Mechanism_of_Action Taxane Taxanes (Paclitaxel, Docetaxel) Microtubules Microtubule Stabilization Taxane->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Taxanes stabilize microtubules, causing mitotic arrest and subsequent apoptosis.

Synergy_Assessment_Workflow Start Cancer Cell Culture (e.g., Prostate Cancer) Treatment Treat with SGI-1776, Taxane, and Combination Start->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability Apoptosis Apoptosis Assay (Caspase-3) Treatment->Apoptosis Resistance MDR1 Activity Assay (Rhodamine 123) Treatment->Resistance Data Data Analysis Viability->Data Apoptosis->Data Resistance->Data Conclusion Determine Synergy/ Additive Effect Data->Conclusion

Experimental workflow for evaluating the combined effect of SGI-1776 and taxanes.

Pim1_Chemoresistance_Pathway Pim1 Pim-1 Kinase MDR1 MDR1 Activity↑ Pim1->MDR1 Bad p-Bad (Ser112)↑ Pim1->Bad DrugEfflux Increased Drug Efflux MDR1->DrugEfflux Chemoresistance Taxane Resistance DrugEfflux->Chemoresistance SGI1776 SGI-1776 SGI1776->Pim1 ApoptosisInhibition Inhibition of Apoptosis Bad->ApoptosisInhibition ApoptosisInhibition->Chemoresistance

Pim-1 kinase contributes to chemoresistance via MDR1 activation and apoptosis inhibition.

Conclusion

The combination of SGI-1776 and taxanes presents a complex picture. While there is evidence of enhanced cytotoxicity, particularly in overcoming taxane resistance through the inhibition of MDR1, the interaction is not universally synergistic. The data suggests a potential therapeutic benefit in specific contexts, such as in tumors with acquired taxane resistance. Further research, including in vivo studies and the use of standardized synergy analyses like the Chou-Talalay method, is warranted to fully elucidate the therapeutic potential of this combination strategy. This guide provides a foundational understanding for researchers to build upon in their pursuit of more effective cancer therapies.

References

SGI-1776 Free Base: A Comparative Analysis of its Activity in FLT3-ITD Positive Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical activity of SGI-1776 free base, a dual Pim kinase and FLT3 inhibitor, in the context of FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) positive Acute Myeloid Leukemia (AML). Its performance is evaluated against other notable FLT3 inhibitors, supported by experimental data to inform research and drug development efforts.

Quantitative Performance Analysis

The in vitro cytotoxic activity of SGI-1776 and a panel of alternative FLT3 inhibitors was evaluated across various FLT3-ITD positive AML cell lines. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell viability, are summarized in the table below.

CompoundMV4-11 (FLT3-ITD Homozygous)MOLM-13 (FLT3-ITD Heterozygous)MOLM-14 (FLT3-ITD)
SGI-1776 <10 nM[1]<10 nM[1]-
Quizartinib (AC220) 0.40 nM[2], 0.56 nM[3]0.89 nM[2]0.73 nM[2]
Gilteritinib (ASP2215) ~1 nM[4]~1 nM[4]~1 nM[4]
Sorafenib ---
Primary FLT3-ITD AML Cells10 nM[5]--
Midostaurin (PKC412) -IC50 of ~200 nM[6][7]-
SEL24-B489 ---

Note: IC50 values can vary between studies due to different experimental conditions.

Mechanism of Action and Signaling Pathway

SGI-1776 exerts its anti-leukemic effect through the dual inhibition of Pim kinases and the constitutively active FLT3-ITD receptor.[5][8] This dual action disrupts downstream signaling pathways crucial for AML cell proliferation and survival, ultimately leading to apoptosis.[5][8]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS Pim_Kinase Pim Kinase cMyc c-Myc Pim_Kinase->cMyc 4EBP1 4E-BP1 Pim_Kinase->4EBP1 Bad Bad Pim_Kinase->Bad | STAT5->Pim_Kinase Mcl1 Mcl-1 STAT5->Mcl1 STAT5->cMyc AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->4EBP1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Mcl1->Apoptosis_Inhibition cMyc->Proliferation SGI1776 SGI-1776 SGI1776->FLT3_ITD | SGI1776->Pim_Kinase |

FLT3-ITD signaling and SGI-1776 inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of SGI-1776 are provided below.

Cell Viability Assay (MTT/CTG)
  • Cell Seeding: Plate FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13) in 96-well plates at a density of 1 x 104 cells per well in appropriate culture medium.

  • Drug Treatment: Treat cells with serial dilutions of SGI-1776 or alternative inhibitors for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CTG Assay (CellTiter-Glo®):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat AML cells with the desired concentrations of SGI-1776 for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]

    • Incubate in the dark for 15 minutes at room temperature.[9]

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.

Western Blot Analysis
  • Cell Lysis:

    • Treat AML cells with SGI-1776 for the indicated times.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, Mcl-1, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities using densitometry software.

Experimental and Logical Workflow Visualization

The following diagrams illustrate the typical workflow for evaluating SGI-1776's activity and the logical relationship of its dual inhibitory action.

Experimental_Workflow cluster_invitro In Vitro Evaluation start FLT3-ITD+ AML Cell Lines (e.g., MV4-11, MOLM-13) treatment Treat with SGI-1776 (Dose- and Time-course) start->treatment viability Cell Viability Assay (MTT / CTG) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis western Western Blot Analysis (pFLT3, pSTAT5, Mcl-1) treatment->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant pathway_analysis Analyze Pathway Inhibition western->pathway_analysis

In vitro experimental workflow for SGI-1776.

Logical_Relationship cluster_targets Direct Targets cluster_effects Downstream Effects SGI1776 SGI-1776 FLT3_ITD FLT3-ITD Inhibition SGI1776->FLT3_ITD Pim_Kinase Pim Kinase Inhibition SGI1776->Pim_Kinase Prolif_Inhibition Inhibition of Proliferation FLT3_ITD->Prolif_Inhibition Survival_Inhibition Inhibition of Survival Signals FLT3_ITD->Survival_Inhibition Pim_Kinase->Survival_Inhibition Apoptosis Induction of Apoptosis Prolif_Inhibition->Apoptosis Survival_Inhibition->Apoptosis

Logical flow of SGI-1776's dual inhibitory action.

Conclusion

SGI-1776 demonstrates potent in vitro activity against FLT3-ITD positive AML cell lines, operating through a dual-inhibition mechanism targeting both FLT3 and Pim kinases.[5][8] This guide provides a framework for comparing SGI-1776 to other FLT3 inhibitors, offering valuable data and protocols to guide further research. While SGI-1776 showed promise in preclinical studies, its clinical development was halted due to cardiac toxicity (QTc prolongation).[10] Nevertheless, the understanding of its dual inhibitory mechanism remains valuable for the development of next-generation targeted therapies for AML. The comparative data presented herein can aid in the selection of appropriate tool compounds and the design of future studies aimed at overcoming resistance and improving therapeutic outcomes in FLT3-ITD positive AML.

References

A Head-to-Head Comparison of SGI-1776 and Other FLT3 Inhibitors for Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the dual Pim/FLT3 kinase inhibitor SGI-1776 against other prominent FLT3 inhibitors. The following sections detail the mechanism of action, comparative efficacy, and experimental methodologies to inform preclinical research and development in acute myeloid leukemia (AML).

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients. These mutations, most frequently internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 signaling pathway, driving leukemogenesis and conferring a poor prognosis. This has led to the development of numerous FLT3 inhibitors.

SGI-1776 stands out due to its dual inhibitory activity against both FLT3 and the Pim family of serine/threonine kinases, which are also implicated in AML pathogenesis. This guide will compare SGI-1776 with other notable FLT3 inhibitors, including midostaurin, gilteritinib, quizartinib, and sorafenib.

Mechanism of Action: A Dual-Pronged Attack

SGI-1776 is an ATP-competitive small molecule inhibitor that targets both FLT3 and all three isoforms of Pim kinase (Pim-1, Pim-2, and Pim-3).[1][2] The Pim kinases are downstream effectors of FLT3 signaling and are involved in cell survival and proliferation pathways, in part by regulating the anti-apoptotic protein Mcl-1.[1][3] By inhibiting both FLT3 and Pim kinases, SGI-1776 offers a multi-pronged approach to disrupting oncogenic signaling in AML.

In contrast, other FLT3 inhibitors are generally more targeted. They are classified into two main types based on their binding mode:

  • Type I inhibitors (e.g., midostaurin, gilteritinib, crenolanib) bind to the active conformation of the kinase and can inhibit both FLT3-ITD and tyrosine kinase domain (TKD) mutations.[4]

  • Type II inhibitors (e.g., quizartinib, sorafenib) bind to the inactive conformation and are primarily effective against FLT3-ITD mutations.[4][5]

Comparative Efficacy: In Vitro Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of SGI-1776 and other FLT3 inhibitors against their respective targets. This data highlights the potency and selectivity of each compound.

InhibitorTargetIC50 (nM)Reference(s)
SGI-1776 Pim-17[1][2]
Pim-2363[1][2]
Pim-369[1][2]
FLT3 44 [1][2]
Gilteritinib FLT3 0.29 [6]
AXL0.73[6]
c-KIT230[6]
Quizartinib FLT3 1.1 [7]
c-KIT4.2[8]
Sorafenib FLT3 59 [6]
VEGFR-290[6]
PDGFR-β57[6]
c-KIT68[6]
Raf-16[6]
Midostaurin FLT3 11 [7]
PKC100[7]
SYK51[7]
c-KIT85[7]

Experimental Data and Protocols

Kinase Inhibition Assays

Objective: To determine the in vitro potency of inhibitors against purified kinases.

Methodology: Kinase activity can be measured using various platforms, such as the LanthaScreen™ Eu Kinase Binding Assay or radiometric assays.[2][9]

  • LanthaScreen™ Eu Kinase Binding Assay: This assay is based on the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket by the inhibitor. The signal is measured as a change in Förster resonance energy transfer (FRET).[10]

  • Radiometric Assay: This classic method measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate peptide by the kinase.[2]

Protocol Outline (Radiometric Assay): [2]

  • Prepare a reaction mixture containing the purified kinase, a specific peptide substrate, [γ-³²P]ATP, and MgCl₂ in a kinase buffer.

  • Add serial dilutions of the inhibitor or DMSO (vehicle control).

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a solution like phosphoric acid.

  • Spot the reaction mixture onto a phosphocellulose filter paper.

  • Wash the filter paper to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the filter paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value by non-linear regression.

Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic effects of the inhibitors on AML cell lines.

Methodology:

  • Cell Viability Assays: Assays like MTT, WST-1, or CellTiter-Glo® are used to measure the metabolic activity of viable cells.[1][11]

  • Apoptosis Assays: Apoptosis can be quantified by flow cytometry after staining with Annexin V and a viability dye (e.g., propidium iodide or DAPI), or by detecting the cleavage of poly(ADP-ribose) polymerase (PARP) via Western blot.[1][3]

Protocol Outline (Annexin V Staining): [1]

  • Seed AML cells (e.g., MV-4-11 for FLT3-ITD) in a multi-well plate and treat with serial dilutions of the inhibitor or DMSO for 24-72 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. The percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells is determined.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Methodology: Immunodeficient mice (e.g., NOD/SCID or nude mice) are subcutaneously or intravenously injected with human AML cells. Once tumors are established or leukemia is engrafted, the mice are treated with the inhibitor or a vehicle control. Tumor volume and survival are monitored.[1][11]

Protocol Outline (Subcutaneous Xenograft Model): [1]

  • Subcutaneously inject a suspension of human AML cells (e.g., 5 x 10⁶ MV-4-11 cells) into the flank of immunodeficient mice.

  • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the inhibitor (e.g., SGI-1776 orally at a specific dose and schedule) or vehicle control to the respective groups.

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement).

Signaling Pathways and Visualizations

The constitutive activation of FLT3-ITD leads to the activation of several downstream signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways, which promote cell proliferation and survival. SGI-1776's dual inhibition of FLT3 and Pim kinases provides a broader blockade of these oncogenic signals.

FLT3_Signaling_and_Inhibitor_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-ITD FLT3-ITD PI3K PI3K FLT3-ITD->PI3K STAT5 STAT5 FLT3-ITD->STAT5 Pim Kinases Pim Kinases FLT3-ITD->Pim Kinases RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival STAT5->Proliferation & Survival Mcl-1 Mcl-1 Pim Kinases->Mcl-1 Apoptosis Apoptosis Mcl-1->Apoptosis Other FLT3i Other FLT3 Inhibitors (e.g., Gilteritinib, Quizartinib) RAS RAS RAS->RAF SGI-1776 SGI-1776 SGI-1776->FLT3-ITD SGI-1776->Pim Kinases

Caption: FLT3 signaling and inhibitor targets.

The following diagram illustrates a typical experimental workflow for evaluating FLT3 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Inhibitor Synthesis\nand Characterization Inhibitor Synthesis and Characterization In Vitro Kinase Assays In Vitro Kinase Assays Inhibitor Synthesis\nand Characterization->In Vitro Kinase Assays Cell-Based Assays Cell-Based Assays In Vitro Kinase Assays->Cell-Based Assays Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies In Vivo Xenograft Models In Vivo Xenograft Models Mechanism of Action Studies->In Vivo Xenograft Models Pharmacokinetic/\nPharmacodynamic Analysis Pharmacokinetic/ Pharmacodynamic Analysis In Vivo Xenograft Models->Pharmacokinetic/\nPharmacodynamic Analysis Lead Optimization or\nPreclinical Development Lead Optimization or Preclinical Development Pharmacokinetic/\nPharmacodynamic Analysis->Lead Optimization or\nPreclinical Development

Caption: Workflow for FLT3 inhibitor evaluation.

Conclusion

SGI-1776 presents a unique therapeutic strategy by simultaneously targeting FLT3 and Pim kinases.[1] This dual inhibition may offer advantages in overcoming resistance mechanisms that can emerge with more selective FLT3 inhibitors. The provided data and experimental protocols offer a framework for the comparative evaluation of SGI-1776 and other FLT3 inhibitors in a preclinical setting. Further investigation into the synergistic effects of dual FLT3/Pim inhibition and its impact on resistance profiles is warranted to fully elucidate its potential in the treatment of AML.

References

SGI-1776: A Comparative Analysis of its Anti-Tumor Efficacy in Primary Patient Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor effects of SGI-1776, a pan-Pim kinase inhibitor, in primary patient samples. The data presented is compiled from preclinical studies and is intended to offer an objective overview of its performance against various hematological malignancies, both as a monotherapy and in combination with other agents.

Executive Summary

SGI-1776 is a potent, ATP-competitive small molecule inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), with additional activity against Flt3 and haspin kinases.[1] Pim kinases are crucial regulators of signal transduction pathways that promote cell survival, proliferation, and resistance to therapy.[2][3] Overexpression of Pim kinases is observed in numerous hematological and solid tumors, making them an attractive target for cancer therapy.[3][4] Preclinical studies in primary patient samples have demonstrated the cytotoxic effects of SGI-1776 across a range of hematological cancers, including Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML), B-cell lymphoma, and Multiple Myeloma (MM).[5][6][7][8] While early clinical trials were initiated for non-Hodgkin lymphoma and prostate cancer, they were ultimately terminated due to dose-limiting cardiac toxicity (QTc prolongation).[4][9] Nevertheless, the data generated from studies with SGI-1776 provide a valuable proof-of-principle for the therapeutic potential of Pim kinase inhibition.

Performance Comparison of SGI-1776 in Primary Patient Samples

The following tables summarize the in vitro efficacy of SGI-1776 in primary cancer cells from patients.

Table 1: SGI-1776 Monotherapy in Hematological Malignancies

Cancer TypePrimary Samples (n)Key FindingsIC50 / Effective ConcentrationReference
Chronic Lymphocytic Leukemia (CLL)7Induced apoptosis in a dose-dependent manner.1-10 µM resulted in 10-38% increase in apoptosis.[10]
Chronic Lymphocytic Leukemia (CLL)Not specifiedReduced Mcl-1 protein levels.Dose-dependent reduction at 1, 3, and 10 µmol/L.[7]
Acute Myeloid Leukemia (AML)6Cytotoxic irrespective of FLT3 mutation status; reduced Mcl-1 protein.0.3-10 µM[6]
Multiple Myeloma (MM)14Induced autophagy and decreased DNA synthesis. Limited apoptosis (<10%).1-10 µM[8]
Mantle Cell Lymphoma (MCL) & Splenic Marginal Zone Lymphoma (SMZL)Not specifiedInduced apoptosis.5 µM resulted in 18% (MCL) and >30% (SMZL) cell death.[5]

Table 2: SGI-1776 in Combination Therapy in Primary B-Cell Lymphoma Samples

Combination AgentCancer TypePrimary SamplesKey FindingsReference
BendamustineMantle Cell Lymphoma (MCL)1Additive effect in cell killing. Combination of 5µM SGI-1776 with bendamustine resulted in 21% cell death.[5]
BendamustineSplenic Marginal Zone Lymphoma (SMZL)1Additive effect in cell killing.[5]

Mechanism of Action

SGI-1776 exerts its anti-tumor effects by inhibiting Pim kinases, which are constitutively active serine/threonine kinases.[9][11] This inhibition disrupts several downstream signaling pathways crucial for cancer cell survival and proliferation.

Key Molecular Effects:
  • Induction of Apoptosis: SGI-1776 induces apoptosis in various cancer cell types.[1][12][13] A key mechanism is the reduction of the anti-apoptotic protein Mcl-1 at both the transcript and protein levels.[6][7][14]

  • Cell Cycle Arrest: Treatment with SGI-1776 leads to a G1 phase cell cycle arrest.[13] This is mediated through the modulation of cell cycle regulators like p21.[13]

  • Inhibition of Protein and RNA Synthesis: The inhibitor has been shown to decrease global RNA and protein synthesis, which contributes to the reduction of short-lived proteins like Mcl-1 and c-Myc.[5][6][12]

  • Modulation of Pim Kinase Substrates: SGI-1776 treatment leads to a reduction in the phosphorylation of known Pim kinase substrates, including Bad, c-Myc, and 4E-BP1.[6][13][14]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the Pim kinase signaling pathway targeted by SGI-1776 and a general workflow for evaluating its anti-tumor effects in primary patient samples.

Pim_Kinase_Signaling_Pathway cluster_upstream Upstream Signals cluster_pim Pim Kinase cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Cytokines) JAK_STAT JAK/STAT Pathway Growth_Factors->JAK_STAT Pim Pim Kinases (Pim-1, Pim-2, Pim-3) JAK_STAT->Pim Activation cMyc c-Myc (Transcription) Pim->cMyc Phosphorylation p21 p21/p27 (Cell Cycle Arrest) Pim->p21 Phosphorylation Bad Bad (Apoptosis Inhibition) Pim->Bad Phosphorylation _4EBP1 4E-BP1 (Protein Synthesis) Pim->_4EBP1 Phosphorylation Mcl1 Mcl-1 (Survival) cMyc->Mcl1 Transcription Proliferation Proliferation cMyc->Proliferation Cell_Cycle_Progression Cell_Cycle_Progression p21->Cell_Cycle_Progression Apoptosis Apoptosis Bad->Apoptosis Protein_Synthesis Protein_Synthesis _4EBP1->Protein_Synthesis Mcl1->Apoptosis SGI1776 SGI-1776 SGI1776->Pim Inhibition

Caption: Pim Kinase Signaling Pathway and Inhibition by SGI-1776.

Experimental_Workflow cluster_sample Sample Processing cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation Patient_Sample Primary Patient Sample (Blood/Bone Marrow) Isolate_Cells Isolate Primary Cancer Cells Patient_Sample->Isolate_Cells Treatment Treat with SGI-1776 (Dose-Response) Isolate_Cells->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot (Pim substrates, Mcl-1) Treatment->Western_Blot Synthesis_Assay RNA/Protein Synthesis Assay ([3H]-uridine/[3H]-leucine) Treatment->Synthesis_Assay Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Synthesis_Assay->Data_Analysis

Caption: Experimental Workflow for Validating SGI-1776 Effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Isolation of Primary Leukemia Cells

Primary blasts are obtained from the peripheral blood of patients. Mononuclear cells are isolated by Ficoll-Hypaque density gradient centrifugation. The isolated cells are then washed and cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

Cell Viability/Apoptosis Assay

Cell death and apoptosis are quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry. Cells are treated with varying concentrations of SGI-1776 for specified time points (e.g., 24, 48, 72 hours). After treatment, cells are washed and resuspended in Annexin V binding buffer, followed by staining with fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.

Western Blot Analysis

Treated cells are harvested, lysed in RIPA buffer, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-Bad, Mcl-1, cleaved caspase-3, GAPDH). After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence detection system.

RNA/Protein Synthesis Assay

Global RNA and protein synthesis rates are measured by the incorporation of radiolabeled precursors. Cells are treated with SGI-1776, followed by a pulse with [³H]-uridine for RNA synthesis or [³H]-leucine for protein synthesis. The amount of incorporated radioactivity is then measured using a scintillation counter.

Alternatives and Future Directions

While SGI-1776 development was halted, the validation of Pim kinases as a therapeutic target has spurred the development of a new generation of Pim inhibitors with potentially improved safety profiles. These include compounds like AZD1208 and PIM447 (LGH447), which have also entered clinical trials.[4] The real value of Pim inhibitors may lie in their use in combination therapies to overcome resistance to standard and targeted agents.[2] Future research should focus on these newer inhibitors and their synergistic effects with other anticancer drugs in primary patient-derived models.

References

Safety Operating Guide

Navigating the Safe Disposal of SGI-1776 Free Base: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the potent PIM kinase inhibitor SGI-1776 free base, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, its solutions, and contaminated materials.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound with explicit disposal instructions was found in the public domain. The following procedures are based on general best practices for the disposal of potentially hazardous laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local, state, and federal regulations.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to this compound.

PropertyValue
Molecular Formula C₂₀H₂₂F₃N₅O
Molecular Weight 405.42 g/mol
Solubility Soluble in DMSO and Ethanol.[1] Insoluble in water.
Storage (Solid) Store at or below –20°C.
Storage (Solutions) Do not store aqueous solutions for more than one day.

Step-by-Step Disposal Procedures

The proper disposal of this compound requires the segregation of different waste streams to ensure safe and compliant handling.

Unused or Expired this compound (Solid Waste)

Solid this compound should be treated as hazardous chemical waste.

Protocol:

  • Container: Place the original container with the unused or expired this compound in a clearly labeled, sealable secondary container.

  • Labeling: The outer container must be labeled with the words "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's EHS department.

  • Storage: Store the labeled container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's authorized hazardous waste management service. Do not dispose of solid this compound in the regular trash.

This compound Solutions (Liquid Waste)

Solutions of this compound, typically prepared in solvents like DMSO or ethanol, must be disposed of as hazardous liquid waste.

Protocol:

  • Waste Container: Collect all SGI-1776 solutions in a dedicated, leak-proof, and chemically compatible waste container. Glass or polyethylene containers are generally suitable.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in DMSO"), and their approximate concentrations.

  • Segregation: Do not mix SGI-1776 solutions with other types of chemical waste unless explicitly permitted by your EHS guidelines.

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated hazardous waste satellite accumulation area.

  • Disposal: Contact your institution's hazardous waste disposal service for collection. Do not pour SGI-1776 solutions down the drain.

Contaminated Labware and Materials (Solid Waste)

Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound are considered contaminated solid waste.

Protocol:

  • Collection: Place all contaminated solid materials into a designated, clearly labeled hazardous waste bag or container.

  • Labeling: The container should be labeled as "Hazardous Waste" and indicate the nature of the contamination (e.g., "Labware contaminated with this compound").

  • Storage: Store the sealed container in the designated hazardous waste accumulation area.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program. Do not dispose of contaminated materials in the regular or biohazardous waste streams.

Experimental Protocol: In Vitro Cell Viability Assay using SGI-1776

To provide context for the generation of SGI-1776 waste, a typical experimental protocol is outlined below.

Objective: To determine the cytotoxic effects of SGI-1776 on a cancer cell line.

Methodology:

  • Cell Culture: Culture cancer cells in an appropriate medium and conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.

  • Treatment: Seed cells in a 96-well plate and treat with serial dilutions of SGI-1776 (ranging from nanomolar to micromolar concentrations) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO alone).

  • Viability Assessment: After the treatment period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of SGI-1776 that inhibits cell growth by 50%.

All solutions and contaminated materials generated from this experiment must be disposed of following the procedures outlined above.

Visualizing Key Pathways and Procedures

To further clarify the context and procedures, the following diagrams have been generated.

SGI1776_Disposal_Workflow SGI-1776 Disposal Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal Unused Solid Unused/Expired SGI-1776 Solid Solid Waste Container Labeled Hazardous Solid Waste Container Unused Solid->Solid Waste Container Liquid Solutions SGI-1776 in DMSO/Ethanol Liquid Waste Container Labeled Hazardous Liquid Waste Container Liquid Solutions->Liquid Waste Container Contaminated Materials Pipette tips, Gloves, Labware Contaminated Waste Container Labeled Contaminated Solid Waste Container Contaminated Materials->Contaminated Waste Container EHS Pickup Arrange Pickup by Institutional EHS Solid Waste Container->EHS Pickup Liquid Waste Container->EHS Pickup Contaminated Waste Container->EHS Pickup

Caption: Workflow for the proper segregation and disposal of SGI-1776 waste.

PIM_Kinase_Signaling_Pathway PIM Kinase Signaling Pathway and SGI-1776 Inhibition cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK Upregulates Expression STAT STAT JAK->STAT Upregulates Expression PIM_Kinase PIM Kinase STAT->PIM_Kinase Upregulates Expression Cell_Cycle Cell Cycle Progression (e.g., p21, p27) PIM_Kinase->Cell_Cycle Promotes Apoptosis Inhibition of Apoptosis (e.g., Bad) PIM_Kinase->Apoptosis Promotes Protein_Synthesis Protein Synthesis (e.g., 4E-BP1) PIM_Kinase->Protein_Synthesis Promotes SGI1776 SGI-1776 SGI1776->PIM_Kinase Inhibits Cell_Survival Enhanced Cell Survival & Proliferation Cell_Cycle->Cell_Survival Apoptosis->Cell_Survival Protein_Synthesis->Cell_Survival

Caption: Simplified PIM kinase signaling pathway and the inhibitory action of SGI-1776.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.